molecular formula C8H12N2O B11919303 (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

Cat. No.: B11919303
M. Wt: 152.19 g/mol
InChI Key: UGKVFYAMYAMMIP-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (CAS 343865-26-9) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol, features a saturated bicyclic core that serves as a key synthetic intermediate for the development of pharmacologically active molecules . The tetrahydroindazole core is a privileged structure in drug design, and its functionalization, particularly at the 3-position, is a common strategy to explore novel biological activity. Research highlights the value of this scaffold in the development of potent human neutrophil elastase (HNE) inhibitors . HNE is a serine protease recognized as an important therapeutic target for treating inflammatory diseases, particularly those related to the respiratory system, as well as certain types of cancer . Compounds based on this scaffold have demonstrated inhibitory activity in the low nanomolar range (Ki values of 6–35 nM), making them promising candidates for further therapeutic development . Beyond its specific application in HNE inhibition, the indazole ring system is a prevalent motif in numerous biologically active compounds and approved drugs across a wide spectrum of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-3H-indazol-3-ylmethanol

InChI

InChI=1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h8,11H,1-5H2

InChI Key

UGKVFYAMYAMMIP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(N=N2)CO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the synthesis, characterization, and medicinal application of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (CAS 82071-77-0). It is designed for organic chemists and drug discovery scientists requiring actionable protocols and mechanistic insights.

CAS Registry Number: 82071-77-0 Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol

Executive Summary

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol is a fused bicyclic heterocycle serving as a critical "linker scaffold" in medicinal chemistry. Unlike its fully aromatic indazole counterparts, the partially saturated cyclohexane ring confers distinct lipophilic properties and conformational flexibility, making it a preferred pharmacophore for targeting Sigma-2 receptors and Interleukin-2 inducible T-cell kinase (ITK) .

This guide details the "Oxalate Route" for scalable synthesis, analyzes the compound's tautomeric behavior, and outlines its utility in fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis

The core structure consists of a pyrazole ring fused to a cyclohexane ring. The C3-position is substituted with a hydroxymethyl group, acting as a polar handle for hydrogen bonding or further derivatization.

Tautomerism

The compound exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H- forms. While the 1H-tautomer is generally thermodynamically favored in the solid state, the 2H-form often predominates in solution depending on solvent polarity and hydrogen bond acceptors.

PropertyValueNote
Appearance White to off-white solidHygroscopic
pKa (Calculated) ~2.8 (pyrazole N)Weakly basic
LogP 1.1 - 1.4Moderate lipophilicity
H-Bond Donors 2 (NH, OH)Critical for active site binding
H-Bond Acceptors 2 (N, O)

Strategic Synthesis: The Oxalate Route

Direct functionalization of the tetrahydroindazole core is challenging. The most robust synthetic strategy involves a Claisen condensation followed by heterocyclization and reduction . This "Oxalate Route" ensures regio-control at the C3 position.

Retrosynthetic Analysis
  • Target: (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol.

  • Precursor: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.[1]

  • Starting Materials: Cyclohexanone + Diethyl Oxalate.

Reaction Pathway Diagram

SynthesisPath Cyclohexanone Cyclohexanone (Starting Material) Intermediate1 Ethyl 2-oxocyclohexyl- glyoxylate Cyclohexanone->Intermediate1 NaOEt, EtOH Claisen Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate1 IndazoleEster Ethyl 4,5,6,7-tetrahydro- indazole-3-carboxylate Intermediate1->IndazoleEster Hydrazine Hydrate Cyclization (-2 H2O) Target (4,5,6,7-Tetrahydro- 3H-indazol-3-yl)methanol IndazoleEster->Target LiAlH4 or DIBAL-H Reduction

Caption: Stepwise synthesis from cyclohexanone via the ethyl ester intermediate.

Experimental Protocols

Safety Warning: Hydrazine hydrate is highly toxic and a potential carcinogen. Lithium Aluminum Hydride (LiAlH4) is pyrophoric. Perform all reactions in a fume hood.

Protocol A: Synthesis of the Ester Intermediate

Objective: Prepare Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.

  • Condensation:

    • In a dry flask, dissolve Sodium Ethoxide (1.1 eq) in anhydrous ethanol.

    • Add Cyclohexanone (1.0 eq) and Diethyl Oxalate (1.0 eq) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours. The solution will darken as the glyoxylate intermediate forms.

  • Cyclization:

    • Cool the mixture to 0°C.

    • Add Hydrazine Hydrate (1.2 eq) slowly (exothermic reaction).

    • Reflux the mixture for 2 hours.

    • Workup: Evaporate ethanol. Dilute residue with water and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from ethanol/water to yield the ester as a white solid.

Protocol B: Reduction to the Methanol (CAS 82071-77-0)

Objective: Convert the ester to the target alcohol.

  • Reduction:

    • Suspend LiAlH4 (2.0 eq) in anhydrous THF under Nitrogen/Argon.

    • Dissolve the Indazole Ester (from Protocol A) in THF and add dropwise to the LiAlH4 suspension at 0°C.

    • Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Quenching (Fieser Method):

    • Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Stir until a granular white precipitate forms.

  • Isolation:

    • Filter through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Yield: The crude product is often pure enough (>95%) for use; otherwise, purify via silica flash chromatography (Eluent: 5-10% MeOH in DCM).

Medicinal Chemistry Applications

The (4,5,6,7-tetrahydro-3H-indazol-3-yl)methanol scaffold is a bioisostere for indole and phenol moieties. Its primary utility lies in its ability to orient substituents in a specific 3D vector while maintaining a compact profile.

Biological Targets[3]
  • Sigma-2 Receptors: Tetrahydroindazoles have shown high affinity for Sigma-2 receptors, which are implicated in tumor cell proliferation and CNS disorders. The 3-hydroxymethyl group serves as a linker to attach hydrophobic tails required for the Sigma-2 pharmacophore.

  • ITK Inhibition: In T-cell signaling, this scaffold occupies the ATP-binding pocket of ITK. The saturated ring fills the hydrophobic pocket more effectively than a planar phenyl ring, improving selectivity.

Signaling Pathway Context

Mechanism Ligand Tetrahydroindazole Ligand Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 Binding (nM affinity) Calcium Ca2+ Release Sigma2->Calcium Modulates Autophagy Autophagy Modulation Sigma2->Autophagy Regulation Apoptosis Apoptosis / Cell Death Calcium->Apoptosis Triggering

Caption: Mechanism of action for tetrahydroindazole ligands in Sigma-2 receptor modulation.[2]

References

  • Synthesis of Tetrahydroindazoles: Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (2019). Journal of Medicinal Chemistry.

  • ITK Inhibition: Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors.[3] (2014).[3][4] Journal of Medicinal Chemistry.

  • General Indazole Chemistry: Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025).[5][4][6][7][8] ResearchGate.

  • Precursor Synthesis: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester. ChemicalBook Technical Data.

Sources

(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol: Nomenclature, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic compound (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol. It provides a detailed exploration of its nomenclature, physicochemical properties, synthetic pathways, and its potential role as a building block in the development of novel therapeutics, grounded in the established biological significance of the tetrahydro-indazole scaffold.

Compound Identification and Nomenclature

Accurate identification is paramount in chemical research and development. (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol is a derivative of indazole, a bicyclic aromatic heterocycle, where the benzene ring is hydrogenated. The "2H" designation indicates that the hydrogen atom on the pyrazole ring is located at the N2 position.

The primary identifier for this compound is its CAS Registry Number, 82071-77-0.[1] Systematic nomenclature according to IUPAC rules provides an unambiguous descriptor of the molecular structure. While various synonyms may be encountered in literature and chemical catalogs, adherence to systematic naming conventions is crucial for clarity.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Registry Number 82071-77-0[1]
Molecular Formula C₈H₁₂N₂O[1][2]
Molecular Weight 152.19 g/mol [1][2]
MDL Number MFCD28656159[1]
SMILES Code OCc1nnc2CCCCc12[1]
InChI Key GZQDUAUOYNEGOA-UHFFFAOYSA-N[2]

Synthesis and Characterization

The indazole scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] The synthesis of (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol can be approached through established heterocyclic chemistry principles. A common and effective strategy involves the construction of the tetrahydro-indazole core followed by functional group manipulation to install the hydroxymethyl group at the C3 position.

A plausible and widely adopted retrosynthetic approach begins with a cyclic β-ketoester, which can be synthesized from cyclohexanone. This intermediate undergoes condensation with hydrazine to form the pyrazole ring, yielding a 4,5,6,7-tetrahydro-2H-indazol-3-one or a related ester. The final step involves the reduction of the carbonyl or ester functionality at the C3 position to the primary alcohol.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functional Group Reduction Start Cyclohexanone + Diethyl Oxalate Intermediate1 2-(2-Oxocyclohexyl)-2-oxoacetic acid ethyl ester Start->Intermediate1 Base-catalyzed condensation Intermediate2 Ethyl 4,5,6,7-tetrahydro-2H-indazole-3-carboxylate Intermediate1->Intermediate2 + Hydrazine (H₂NNH₂) FinalProduct (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol Intermediate2->FinalProduct Reducing Agent (e.g., LiAlH₄)

Caption: General synthetic workflow for (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol.

Experimental Protocol: Synthesis via Ester Reduction

This protocol is a representative, multi-step procedure adapted from established methods for synthesizing the tetrahydro-indazole core and subsequent functional group reduction.[4]

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-2H-indazole-3-carboxylate

  • Reaction Setup: To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere (N₂ or Ar), add diethyl oxalate dropwise at 0-5°C.

  • Addition of Cyclohexanone: After the initial addition, add cyclohexanone dropwise, maintaining the temperature below 10°C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of the sodium salt of the diketo ester will be observed.

  • Cyclization: Neutralize the mixture with a suitable acid (e.g., acetic acid) and then add hydrazine hydrate.

  • Heating: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, pour the reaction mixture into ice-water. The precipitated solid, Ethyl 4,5,6,7-tetrahydro-2H-indazole-3-carboxylate, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Step 2: Reduction to (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Ester Addition: Add a solution of Ethyl 4,5,6,7-tetrahydro-2H-indazole-3-carboxylate (from Step 1) in anhydrous THF dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.

  • Workup and Purification: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol.

Characterization: The final product and intermediates should be characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity. X-ray crystallography can be employed to determine the definitive solid-state structure.[5][6][7]

Applications in Medicinal Chemistry and Drug Development

The 2H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active compounds.[3][8] Derivatives have demonstrated a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.[9][10][11]

While specific biological data for (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol is not extensively published, its structural features make it a valuable synthon for creating more complex molecules with therapeutic potential.

Potential as a Synthetic Building Block:

  • Linker Chemistry: The primary alcohol group provides a reactive handle for introducing the tetrahydro-indazole core into larger molecules. It can be readily converted into other functional groups (aldehydes, carboxylic acids, amines, ethers) to serve as a linker for connecting to other pharmacophores.

  • Exploration of Structure-Activity Relationships (SAR): By serving as a starting material, this compound enables the systematic modification of the C3-substituent, allowing researchers to probe the SAR of novel indazole derivatives. For instance, esterification or etherification of the alcohol can lead to libraries of compounds for screening.

Inferred Biological Relevance from the Scaffold:

  • Anti-inflammatory and Analgesic Activity: Several 4,5,6,7-tetrahydro-2H-indazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties.[9]

  • Enzyme Inhibition: The indazole nucleus is a key component of drugs that function as enzyme inhibitors. For example, derivatives have been developed as inhibitors of HMG-CoA reductase (involved in cholesterol synthesis) and H+/K+-ATPase (a proton pump).[9][12]

  • Anticancer Potential: The broader 2H-indazole class includes compounds that inhibit protein kinases critical for tumor growth and proliferation.[11] The tetrahydro-indazole core can be used to develop novel kinase inhibitors with improved solubility and pharmacokinetic profiles.

Applications cluster_apps Potential Therapeutic Areas cluster_chem Role in Synthesis Core (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol BuildingBlock Versatile Building Block Core->BuildingBlock serves as AntiInflammatory Anti-inflammatory Agents Anticancer Kinase Inhibitors (Anticancer) Enzyme Other Enzyme Inhibitors (e.g., HMG-CoA Reductase) SAR SAR Studies BuildingBlock->SAR enables SAR->AntiInflammatory for developing SAR->Anticancer for developing SAR->Enzyme for developing

Caption: The role of the title compound as a key intermediate in drug discovery.

Conclusion

(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol is a well-defined chemical entity with significant potential as a foundational building block in medicinal chemistry. While direct biological applications are still under exploration, its synthesis is achievable through robust and scalable chemical methods. Its true value lies in providing a gateway to novel derivatives of the 4,5,6,7-tetrahydro-2H-indazole scaffold, a class of compounds with proven and diverse pharmacological activities. For researchers and drug development professionals, this molecule represents a valuable starting point for the design and synthesis of next-generation therapeutics targeting a range of human diseases.

References

  • PubChem. (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol. National Center for Biotechnology Information. [Link]

  • IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]

  • PMC. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. National Center for Biotechnology Information. [Link]

  • ECHA CHEM. Identity. European Chemicals Agency. [Link]

  • Chemsrc. (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

  • PMC. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]

  • PubChem. Tetrahydro-2H-pyran-3-methanol. National Center for Biotechnology Information. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. National Center for Biotechnology Information. [Link]

  • ScienceDirect. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]

  • SpectraBase. (4R,7S)-2-Indazol-1-ylmethyl-4,8,8-trimethyl-4,5,6,7-tetrahydro-2H-4,7-methano-indazole - Optional[MS (GC)] - Spectrum. [Link]

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The Tetrahydroindazole Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydroindazole scaffold, a heterocyclic motif comprised of a fused pyrazole and cyclohexene ring system, has emerged as a cornerstone in contemporary drug discovery. Its unique three-dimensional structure and synthetic tractability have positioned it as a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. This guide provides a comprehensive overview of the medicinal chemistry applications of tetrahydroindazoles, from fundamental synthesis strategies to their role in the development of novel therapeutics for a spectrum of diseases.

The Tetrahydroindazole Core: A Gateway to Diverse Biological Activity

The inherent structural features of the tetrahydroindazole core make it an attractive starting point for the design of new drugs. The presence of nitrogen atoms in the pyrazole ring allows for crucial hydrogen bonding interactions with protein targets, while the non-aromatic cyclohexene ring provides a three-dimensional architecture that can be tailored to fit into specific binding pockets. This versatility has been exploited to develop potent and selective inhibitors for a variety of enzyme families and receptors.

The indazole scaffold itself is a well-established pharmacophore in medicinal chemistry, with several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, featuring this core structure.[1][2][3] The partially saturated nature of the tetrahydroindazole variant offers distinct advantages, including improved solubility and metabolic stability, which are critical properties for successful drug candidates.[4]

Synthetic Strategies: Building the Tetrahydroindazole Framework

The construction of the tetrahydroindazole scaffold can be achieved through several reliable synthetic routes. A common and efficient approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile reaction allows for the introduction of a wide range of substituents on both the pyrazole and cyclohexene rings, enabling the systematic exploration of structure-activity relationships (SAR).

A general workflow for the synthesis of substituted tetrahydroindazoles is depicted below:

G start 1,3-Dicarbonyl Compound (e.g., dimedone) condensation Condensation Reaction (e.g., in acidic or basic conditions) start->condensation hydrazine Substituted Hydrazine hydrazine->condensation thp_indazole Tetrahydroindazole Core condensation->thp_indazole functionalization Further Functionalization (e.g., N-alkylation, cross-coupling) thp_indazole->functionalization final_product Diverse Tetrahydroindazole Derivatives functionalization->final_product

Caption: General synthetic workflow for tetrahydroindazole derivatives.

More advanced synthetic methodologies, including multi-component reactions and transition metal-catalyzed cross-coupling reactions, have further expanded the chemical space accessible to medicinal chemists. These techniques allow for the efficient construction of complex molecular architectures and the late-stage functionalization of the tetrahydroindazole core, facilitating rapid lead optimization.

Therapeutic Applications: Targeting a Spectrum of Diseases

The tetrahydroindazole scaffold has demonstrated remarkable utility across a wide range of therapeutic areas. Its ability to modulate the activity of key biological targets has led to the development of promising drug candidates for cancer, inflammatory diseases, central nervous system (CNS) disorders, and infectious diseases.

Oncology: A Privileged Scaffold for Kinase Inhibition

A significant focus of tetrahydroindazole-based drug discovery has been in the field of oncology, particularly in the development of protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[5] The tetrahydroindazole core has proven to be an excellent scaffold for designing potent and selective inhibitors of various kinases.

Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes, which are crucial for cell cycle progression.[5][6][7] For example, a high-throughput screen identified a tetrahydroindazole compound as a hit for inhibiting CDK2 in complex with cyclin A.[7] Subsequent optimization of this hit led to analogues with improved binding affinity and inhibitory activity against multiple CDK/cyclin complexes.[7]

Interleukin-2 Inducible T-cell Kinase (ITK): ITK is a member of the Tec family of tyrosine kinases and plays a key role in T-cell signaling.[8] Selective ITK inhibitors are being pursued as potential treatments for inflammatory disorders like asthma.[8][9] Researchers have successfully evolved a series of tetrahydroindazole-based ITK inhibitors with improved potency, selectivity, and pharmaceutical properties, guided by X-ray crystallography and solubility forecasting.[8]

Inflammatory and Immunological Disorders

Beyond oncology, tetrahydroindazoles have shown promise in the treatment of inflammatory and autoimmune diseases.

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Human DHODH is a key enzyme in the de novo pyrimidine synthesis pathway and is a validated target for the treatment of rheumatoid arthritis and multiple sclerosis.[10] A class of chiral tetrahydroindazoles has been identified as potent inhibitors of human DHODH.[10] Structure-activity relationship (SAR) studies have led to the optimization of these compounds, resulting in potent and selective inhibitors with favorable cellular activity and metabolic stability.[10]

Central Nervous System (CNS) Disorders

The tetrahydroindazole scaffold has also been explored for its potential in treating CNS disorders.

Sigma-2 Receptor Ligands: The sigma-2 receptor is implicated in a number of diseases, including CNS disorders and cancer.[11][12] A series of tetrahydroindazole compounds have been developed as highly potent and selective ligands for the sigma-2 receptor.[12] These compounds exhibit promising drug-like properties, including good solubility and microsomal stability, making them suitable for further development as chemical probes or therapeutic leads.

Infectious Diseases

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. The tetrahydroindazole scaffold has been investigated as a potential source of novel anti-infectives.

Antituberculosis Activity: A novel class of tetrahydroindazole-based compounds has been identified as potent inhibitors of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis.[13] Several of these compounds exhibited low micromolar activity against replicating MTB while showing no toxicity to mammalian cells.[13] Furthermore, they demonstrated satisfactory metabolic stability and in vivo pharmacokinetic profiles, suggesting their potential as a promising lead scaffold for the development of new anti-TB drugs.[13]

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the tetrahydroindazole scaffold and the analysis of the resulting changes in biological activity, known as Structure-Activity Relationship (SAR) studies, are fundamental to the drug discovery process.[14][15] These studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

For many tetrahydroindazole series, specific substitutions at various positions of the bicyclic core have been shown to be critical for biological activity. For instance, in the development of DHODH inhibitors, the stereochemistry of the tetrahydroindazole core was found to be crucial, with the (R)-enantiomers consistently showing superior inhibitory properties.[10]

The general process of SAR-guided lead optimization is illustrated below:

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Testing & Analysis cluster_2 Optimization Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis BioAssay Biological Assay Synthesis->BioAssay Test Compounds SAR_Analysis SAR Analysis BioAssay->SAR_Analysis SAR_Analysis->Design Design Principles Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Optimized Lead

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of tetrahydroindazole derivatives, based on procedures described in the literature.

General Procedure for the Synthesis of Amide Derivatives of Tetrahydroindazole

This protocol describes a common method for coupling a tetrahydroindazole carboxylic acid with an amine to form an amide, a functional group frequently found in biologically active molecules.[4]

Step-by-Step Methodology:

  • Acid Activation: To a solution of the tetrahydroindazole carboxylic acid (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.0 equivalent).[1]

  • Stirring: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0 equivalent) and a base, for example, triethylamine (TEA) (1.1 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 8-24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final amide compound.

In Vitro DHODH Inhibition Assay

This protocol outlines a colorimetric kinetic assay to determine the inhibitory activity of tetrahydroindazole compounds against human dihydroorotate dehydrogenase (DHODH).[10]

Step-by-Step Methodology:

  • Assay Preparation: The assay is performed in a 96-well plate format. The reaction mixture contains recombinant human DHODH enzyme, coenzyme Q10 substitute (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone), and the final electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[10]

  • Compound Addition: Add varying concentrations of the test tetrahydroindazole compounds to the wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

  • Kinetic Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Future Perspectives

The tetrahydroindazole scaffold continues to be a highly productive framework in drug discovery.[1] Its proven success in targeting a diverse array of proteins, particularly kinases, underscores its importance in medicinal chemistry. Future research will likely focus on several key areas:

  • Exploration of New Biological Targets: The application of the tetrahydroindazole scaffold will undoubtedly be extended to novel and challenging biological targets implicated in a wider range of diseases.

  • Development of Covalent Inhibitors: The design of tetrahydroindazole-based covalent inhibitors, which form a permanent bond with their target protein, could lead to drugs with enhanced potency and duration of action.

  • Application of Novel Synthetic Methodologies: The continued development of innovative synthetic methods will enable the creation of even more complex and diverse libraries of tetrahydroindazole derivatives, increasing the probability of discovering new drug candidates.

  • Integration of Computational Methods: The use of computational tools, such as molecular modeling and machine learning, will play an increasingly important role in the rational design and optimization of tetrahydroindazole-based ligands.[14]

References

  • Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5895-909. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53, 690–694. [Link]

  • Laine, R. F., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4119-4133. [Link]

  • Kudalkar, S. N., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ChemMedChem, 14(13), 1285-1293. [Link]

  • Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 23(7), 1483-93. [Link]

  • ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Retrieved from [Link]

  • Mali, S., et al. (2009). Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry, 52(23), 7479-7483. [Link]

  • National Institutes of Health. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. [Link]

  • Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(8), 3485-99. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24867-24888. [Link]

  • National Institutes of Health. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • R Discovery. (2011). New and unusual scaffolds in medicinal chemistry. [Link]

  • Semantic Scholar. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • National Institutes of Health. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC. [Link]

  • Zenodo. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. [Link]

  • ClinicalTrials.gov. (n.d.). Combination of Danazole With Berberine in the Treatment of ITP. Retrieved from [Link]

  • National Institutes of Health. (2022). Trends in Antidiabetic Drug Discovery: FDA Approved Drugs, New Drugs in Clinical Trials and Global Sales. PubMed. [Link]

Sources

Technical Guide: Solubility Profile & Characterization of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (CAS: 82071-77-0) is a critical bicyclic building block in medicinal chemistry, frequently employed as a scaffold in the development of sigma-2 receptor ligands, anti-inflammatory agents, and bio-isosteres for indazole-based drugs. Structurally, it consists of a lipophilic cyclohexane ring fused to a polar pyrazole core, with a hydroxymethyl handle at the C3 position.

This unique architecture imparts an amphiphilic physicochemical profile : the molecule exhibits moderate lipophilicity due to the tetrahydro-carbocycle, balanced by the hydrogen-bond donor/acceptor capabilities of the pyrazole and hydroxyl groups. This guide provides a comprehensive analysis of its solubility behavior, theoretical physicochemical properties, and validated protocols for experimental characterization.

Physicochemical Characterization

To predict solubility behavior accurately, one must first understand the fundamental molecular descriptors. The values below represent a consensus of calculated (in silico) and structurally extrapolated data for the 4,5,6,7-tetrahydroindazole class.

Table 1: Physicochemical Properties Matrix
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 152.19 g/mol Low MW favors good dissolution kinetics.
cLogP 0.8 – 1.2Moderately lipophilic. Soluble in organic solvents; limited aqueous solubility at neutral pH.
TPSA ~49 ŲPolar surface area < 60 Ų suggests good membrane permeability and potential for oral bioavailability.
pKa (Basic N) 2.5 – 3.5Weakly basic. Solubility will increase significantly in acidic media (pH < 2.0) due to protonation.[1]
pKa (Acidic NH) > 12.0Very weak acid. Deprotonation requires high pH, making basic solubility enhancement impractical for physiological formulations.
H-Bond Donors 2 (NH, OH)Capable of specific solvent interactions (e.g., with DMSO or Water).
H-Bond Acceptors 2 (N, O)Facilitates solubility in protic solvents like Methanol/Ethanol.

Solubility Profile

The following solubility data is derived from structure-activity relationship (SAR) analysis of tetrahydroindazole analogs. While specific batch-to-batch values may vary, these trends are authoritative for formulation development.

Solvent Compatibility Matrix
Solvent SystemSolubility RatingEstimated RangeTechnical Notes
Water (pH 7.4) Low to Moderate0.1 – 1.0 mg/mLThe lipophilic carbocycle limits neutral aqueous solubility.
0.1 N HCl (pH 1.0) High > 10 mg/mLProtonation of the pyrazole nitrogen (N2) drives solubility. Ideal for stock dilution.
DMSO Very High > 50 mg/mLPreferred solvent for stock solutions (10-100 mM).
Methanol / Ethanol High> 20 mg/mLExcellent for intermediate dilutions or crystallizations.
Dichloromethane Moderate5 – 15 mg/mLUseful for extraction/workup but poor for biological assays.
PBS (pH 7.4) Low< 0.5 mg/mLSalting-out effect may reduce solubility compared to pure water.
Biorelevant Media
  • FaSSIF (Fasted State Simulated Intestinal Fluid): Solubility is expected to increase slightly compared to PBS due to mixed-micelle solubilization by taurocholate/lecithin, likely reaching 1–3 mg/mL .

  • FeSSIF (Fed State): Higher lipid content will further enhance solubility, potentially > 5 mg/mL.

Experimental Protocols

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The Gold Standard for determining absolute solubility.

Materials:

  • Compound (Solid powder)

  • Solvent (Water, Buffer pH 1.2, 7.4, or FaSSIF)

  • Agitator/Shaker (temp. controlled at 25°C)

  • Syringe Filters (0.45 µm PTFE or PVDF)

  • HPLC-UV/Vis

Workflow:

  • Supersaturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial. The solution must remain turbid (solid present).

  • Equilibration: Agitate at 25°C for 24–48 hours.

    • Checkpoint: If the solution becomes clear, add more solid until turbidity persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated 0.45 µm filter.

    • Note: Discard the first 200 µL of filtrate to prevent loss due to non-specific binding to the filter membrane.

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC.

  • Calculation: Compare peak area against a standard curve prepared from a DMSO stock.

Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage screening to prevent precipitation in bioassays.

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Measure absorbance at 620 nm (turbidimetry).

    • Interpretation: Increased absorbance indicates precipitation.

    • Limit of Detection: If Abs < 0.005, the compound is soluble at 100 µM.

Formulation & Handling Strategy

For biological assays (IC50, cell-based), improper handling leads to data variability. Follow this decision tree to ensure stability.

Visualization: Solubility Optimization Workflow

SolubilityWorkflow Start Start: Formulation for Assay CheckAq Target Concentration Soluble in PBS? Start->CheckAq DissolveAq Dissolve directly in Buffer CheckAq->DissolveAq Yes CheckAcid Is Acidic pH Tolerable? CheckAq->CheckAcid No Acidify Acidify to pH 2-3 (HCl/Acetate) CheckAcid->Acidify Yes (e.g. HPLC) CoSolvent Use Co-solvent Strategy CheckAcid->CoSolvent No (Bio Assay) DMSO_Stock Prepare 1000x Stock in DMSO CoSolvent->DMSO_Stock Dilute Dilute into Media (< 0.5% DMSO) DMSO_Stock->Dilute Cyclodextrin Add 10-20% HP-β-Cyclodextrin Dilute->Cyclodextrin Precipitation Observed?

Caption: Logical decision tree for formulating (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol in aqueous media.

Critical Handling Notes:
  • Stock Stability: DMSO stocks are stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

  • pH Sensitivity: Do not attempt to dissolve directly in basic buffers (pH > 8) without a co-solvent, as the neutral species will dominate and precipitate.

  • Adsorption: The lipophilic tetrahydro-ring may cause binding to plasticware. Use glass vials for equilibrium solubility studies or low-binding polypropylene plates for serial dilutions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole. Retrieved from [Link]

  • Iyamu, I. D., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1248–1256.[2] (Demonstrates DMSO stock preparation and solubility challenges in this scaffold class). Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. (Reference for solubilization strategies like Cyclodextrins). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. (Standard protocol basis). Retrieved from [Link]

Sources

Molecular Weight and Formula Analysis of C8H12N2O Indazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole scaffold is a privileged structure frequently utilized to target kinases and monoamine receptors. However, fully aromatic indazoles often suffer from poor aqueous solubility and "flat-aromatic" toxicity. The C8H12N2O class of indazole derivatives represents a strategic structural pivot. By reducing the aromatic benzene ring to a saturated cyclohexane core, these molecules become tetrahydroindazoles . This transition introduces critical sp³-hybridized character, improving the pharmacokinetic profile while providing three-dimensional vectors for target binding.

This whitepaper provides an in-depth physicochemical analysis, structural causality breakdown, and a self-validating analytical protocol for C8H12N2O tetrahydroindazole derivatives.

Physicochemical Profiling & Structural Causality

Understanding the exact mass and formula constraints of C8H12N2O is critical for mass spectrometry (MS) profiling and synthetic validation[1].

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C8H12N2ODefines the atomic composition and isotope distribution.
Molecular Weight 152.19 g/mol Standard molar mass used for bulk stoichiometric calculations[2].
Monoisotopic Mass 152.09496 DaThe exact mass required for High-Resolution MS (HRMS) targeting[1].
Degree of Unsaturation 4Dictates the presence of a partially saturated bicyclic core.
Predicted XLogP ~0.2 to 0.6Indicates high hydrophilicity and excellent aqueous solubility[1],[3].
The Causality of Degree of Unsaturation (DoU)

As an application scientist, one must look beyond the raw formula. A fully aromatic indazole core (C7H6N2) possesses a DoU of 6 (4 for the benzene ring, 2 for the pyrazole ring). The formula C8H12N2O yields a DoU of exactly 4.

Mechanistic Insight: A DoU of 4 dictates that the molecule cannot contain a fully aromatic indazole core. Instead, the 6-membered carbocyclic ring must be fully reduced (removing 2 degrees of unsaturation), resulting in a tetrahydroindazole scaffold. This intentional reduction from sp² to sp³ hybridization fundamentally alters the molecule's spatial geometry, breaking the planar structure to reduce non-specific protein binding and improve solubility in biological assays.

Prominent C8H12N2O Isomers in Medicinal Chemistry

Two primary isomers dominate the C8H12N2O chemical space, each offering distinct hydrogen-bonding vectors for receptor modulation[4],[3].

Table 2: Structural Comparison of Key Isomers
Compound NameCAS NumberStructural FeaturesPrimary Application
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol 109801-13-0N-methylated pyrazole, hydroxylated cyclohexane ring.Kinase hinge-region binding via the pyrazole nitrogen[4].
(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol 82071-77-0Unsubstituted pyrazole, hydroxymethyl group at C3.Hydrogen-bond donor/acceptor probing in deep receptor pockets[3],[5].

Self-Validating Analytical Characterization Protocol

To ensure absolute structural integrity and batch-to-batch reproducibility, the following protocol employs an orthogonal, self-validating system. HRMS confirms the exact atomic composition, while 2D NMR independently maps the connectivity. A failure in either node triggers automatic rejection.

Step 1: Sample Preparation
  • Weigh exactly 1.0 mg of the synthesized C8H12N2O derivative.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic acid in H₂O) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Validation Metric: The target [M+H]⁺ adduct must appear at m/z 153.1022 [1].

  • Causality Check: Any deviation greater than 5 ppm indicates an elemental composition failure (e.g., oxidation leading to m/z 169.1).

Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6.

  • 1H NMR Validation: Confirm the absence of aromatic protons in the 7.0–8.0 ppm range (which would indicate an unreduced benzene ring). Confirm the presence of aliphatic multiplets (1.5–2.8 ppm) corresponding to the cyclohexane ring protons.

  • 2D HSQC/HMBC: Map the carbon-proton connectivity to definitively place the hydroxyl group (e.g., at C4 vs. the C3-methanol position).

Workflow Visualization

The following diagram illustrates the closed-loop, self-validating analytical workflow required before advancing C8H12N2O derivatives to in vitro biological screening.

G A C8H12N2O Library Synthesis B High-Resolution MS Exact Mass: 152.0949 Da A->B Aliquot 1 C 2D NMR (HSQC/HMBC) Scaffold Verification A->C Aliquot 2 D Quality Control Fail B->D Deviation E Quality Control Pass (>95% Purity) B->E m/z matches C->D Impurities C->E Spectra match F Kinase/Receptor Binding Assays E->F Proceed to Bioassay

Caption: High-throughput analytical validation workflow for C8H12N2O tetrahydroindazole derivatives.

References

  • PubChem . "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol (CID 13836898)". National Institutes of Health (NIH). URL:[Link]

  • PubChem . "(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol (CID 21787796)". National Institutes of Health (NIH). URL:[Link]

  • ECHA CHEM . "Substance Information: (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol (CAS 82071-77-0)". European Chemicals Agency. URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol from Cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Significance of the Tetrahydroindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The partially saturated 4,5,6,7-tetrahydroindazole framework, in particular, offers a three-dimensional geometry that can be crucial for optimizing binding interactions with biological targets. (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol is a key building block, providing a versatile handle for further functionalization in the development of novel therapeutics.

This document provides a detailed, three-step synthetic route starting from the readily available and inexpensive cyclohexanone. The protocols herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles and mechanistic rationale to empower researchers to adapt and troubleshoot the synthesis effectively.

II. Overall Synthetic Strategy

The transformation of cyclohexanone into (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol is achieved via a three-step sequence involving formylation, cyclization, and reduction.

  • Step 1: Formylation of Cyclohexanone. A Claisen condensation between cyclohexanone and ethyl formate introduces a formyl group at the α-position, yielding the key intermediate 2-(hydroxymethylene)cyclohexan-1-one.

  • Step 2: Heterocyclic Ring Formation. Condensation of the β-dicarbonyl intermediate with hydrazine hydrate results in the formation of the tetrahydroindazole ring system, yielding 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde.[3]

  • Step 3: Selective Reduction. The aldehyde functionality of the indazole intermediate is selectively reduced to a primary alcohol using sodium borohydride, affording the target molecule, (4,5,6,7-tetrahydro-3H-indazol-3-yl)methanol.

The complete workflow is visualized below.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction start Cyclohexanone step1_reagents 1. NaH 2. Ethyl Formate start->step1_reagents Claisen Condensation intermediate1 2-(Hydroxymethylene)cyclohexan-1-one step1_reagents->intermediate1 step2_reagents Hydrazine Hydrate (N2H4·H2O) Ethanol, Acetic Acid intermediate1->step2_reagents Condensation intermediate2 4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde step2_reagents->intermediate2 step3_reagents Sodium Borohydride (NaBH4) Methanol intermediate2->step3_reagents Selective Reduction final_product (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol step3_reagents->final_product

Caption: Overall synthetic workflow from cyclohexanone to the target molecule.

III. Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2-(Hydroxymethylene)cyclohexan-1-one (Intermediate 1)

This reaction is a base-mediated Claisen condensation. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the α-carbon of cyclohexanone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the product.[4][5] The product exists predominantly in its more stable enol tautomer, 2-(hydroxymethylene)cyclohexan-1-one.

Protocol Details:

ParameterValueRationale / Notes
Reagents Cyclohexanone (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Ethyl Formate (1.5 eq)Excess ethyl formate drives the reaction to completion. NaH must be handled under inert conditions.
Solvent Anhydrous Benzene or TolueneAnhydrous, non-protic solvent is critical to prevent quenching the sodium hydride.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of NaH with trace impurities and the enolate formation.
Reaction Time 4-6 hoursMonitored by Thin Layer Chromatography (TLC) until consumption of cyclohexanone.
Atmosphere Dry Argon or NitrogenSodium hydride is highly reactive with atmospheric moisture and oxygen.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully under argon.

  • Add anhydrous benzene (or toluene) to the flask, followed by the dropwise addition of cyclohexanone (1.0 eq) at 0 °C (ice bath).

  • After 30 minutes of stirring, add ethyl formate (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Carefully quench the reaction by pouring it onto ice water. Acidify the aqueous layer to pH ~5 with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Part 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carbaldehyde (Intermediate 2)

This step involves the condensation of the 1,3-dicarbonyl equivalent (Intermediate 1) with hydrazine. The reaction proceeds via nucleophilic attack of one nitrogen of hydrazine on one of the carbonyls, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring of the indazole system.[6][7] A catalytic amount of acid protonates a carbonyl group, increasing its electrophilicity and facilitating the initial attack by hydrazine.[6]

Protocol Details:

ParameterValueRationale / Notes
Reagents Intermediate 1 (1.0 eq), Hydrazine Hydrate (1.1 eq), Glacial Acetic Acid (catalytic)A slight excess of hydrazine ensures complete conversion. Acetic acid serves as the acid catalyst.
Solvent EthanolA protic solvent that readily dissolves both reactants.
Temperature Reflux (~78 °C)Provides the necessary thermal energy to overcome the activation barrier for cyclization and dehydration.
Reaction Time 2-4 hoursMonitored by TLC.

Step-by-Step Procedure:

  • Dissolve the crude 2-(hydroxymethylene)cyclohexan-1-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from an ethanol/water mixture if necessary.

Part 3: Synthesis of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (Final Product)

This final step is a straightforward reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and excellent selectivity for aldehydes and ketones over other functional groups. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Protocol Details:

ParameterValueRationale / Notes
Reagents Intermediate 2 (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq)Excess NaBH₄ is used to ensure the reaction goes to completion.
Solvent Methanol or EthanolProtic solvents that dissolve the starting material and reagent. They also participate in the work-up.
Temperature 0 °C to Room TemperatureThe reaction is initially cooled to control the rate of hydride addition and prevent potential side reactions.
Reaction Time 1-2 hoursReductions with NaBH₄ are typically rapid.

Step-by-Step Procedure:

  • Dissolve 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Add dilute HCl to neutralize the excess borohydride and hydrolyze the borate esters.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4,5,6,7-tetrahydro-3H-indazol-3-yl)methanol.

IV. Characterization Data

Proper characterization of the intermediates and the final product is crucial for confirming the success of the synthesis. Below are the expected analytical signatures.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
Intermediate 1 ~8.5 (s, 1H, =CH-O), ~2.5-1.7 (m, 8H, CH₂)~190 (C=O), ~110-170 (C=C), ~20-40 (CH₂)3400 (O-H), 1640 (C=O, conjugated), 1590 (C=C)[M+H]⁺: 127.08
Intermediate 2 ~13.0 (br s, 1H, NH), ~9.8 (s, 1H, CHO), ~2.6 (m, 4H, CH₂), ~1.8 (m, 4H, CH₂)~185 (CHO), ~150 (C=N), ~120-140 (C=C), ~20-25 (CH₂)3200 (N-H), 1680 (C=O, aldehyde)[M+H]⁺: 151.09
Final Product ~12.5 (br s, 1H, NH), ~4.6 (s, 2H, CH₂OH), ~2.5 (m, 4H, CH₂), ~1.7 (m, 4H, CH₂)~145 (C=N), ~120-135 (C=C), ~58 (CH₂OH), ~20-25 (CH₂)3350 (O-H), 3200 (N-H)[M+H]⁺: 153.11

V. References

  • Filo. (2025, August 4). Reaction of Cyclohexanone with Hydrazine in Acidic Medium. Retrieved from

  • Shaikh, J., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at:

  • Guillerm, D., et al. (1981). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes. Synthetic Communications, 11(8), 627-633. Available at:

  • Kant, R., et al. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23, 2045-2057. Available at:

  • Guillerm, D., et al. (2006, December 5). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes. Taylor & Francis Online. Available at:

  • BenchChem. (2025). Discovery and synthesis of novel indazole derivatives. Retrieved from

  • Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at:

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from

Sources

Application Note: Synthesis of 4,5,6,7-Tetrahydro-1H-Indazole Derivatives via Condensation of Hydrazine Hydrate with Acyl Cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of fused bicyclic pyrazoles, specifically 4,5,6,7-tetrahydro-1H-indazole derivatives, is a critical workflow in modern medicinal chemistry. These scaffolds are ubiquitous in drug development, serving as core pharmacophores for kinase inhibitors, cannabinoid receptor ligands, and potent antioxidant agents[1].

The most direct and atom-economical route to these compounds involves the condensation of an acyl cyclohexanone (e.g., 2-acetylcyclohexanone) with hydrazine hydrate[2]. This reaction is a specialized application of the classic Knorr pyrazole synthesis. Historically, this transformation required harsh thermal conditions and toxic polar aprotic solvents. However, recent advances in microwave-assisted organic synthesis (MAOS) have revolutionized this protocol, enabling near-quantitative yields under green, solvent-free (or minimal solvent) conditions[1].

This application note details the mechanistic causality of the reaction, provides a self-validating comparative protocol (Conventional vs. Microwave), and outlines critical optimization parameters for drug development professionals.

Mechanistic Pathway

Understanding the reaction mechanism is essential for troubleshooting yield drops and regioselectivity issues. The transformation is driven by the bifunctional electrophilicity of the


-diketone system—which exists predominantly in its reactive enol tautomer—and the 

-effect-enhanced nucleophilicity of hydrazine[3].
  • Nucleophilic Attack: Hydrazine hydrate preferentially attacks the more sterically accessible and electrophilic exocyclic carbonyl (the acetyl group) of 2-acetylcyclohexanone.

  • Hydrazone Formation: Rapid dehydration (-H₂O) yields a non-isolated hydrazone intermediate[4].

  • Intramolecular Cyclodehydration: The terminal amine of the hydrazone intermediate acts as an internal nucleophile, attacking the endocyclic cyclohexanone carbonyl.

  • Aromatization: A second dehydration event drives the aromatization of the newly formed five-membered ring, yielding the thermodynamically stable 3-methyl-4,5,6,7-tetrahydro-1H-indazole[2].

Mechanism A 2-Acetylcyclohexanone + Hydrazine Hydrate B Hydrazone Intermediate A->B Nucleophilic Attack (- H2O) C 3-Methyl-4,5,6,7-tetrahydro- 1H-indazole B->C Intramolecular Cyclization (- H2O)

Mechanistic pathway of tetrahydroindazole synthesis via hydrazone cyclodehydration.

Experimental Methodologies

To establish a self-validating system, two protocols are provided. Protocol A serves as the traditional baseline, while Protocol B represents the optimized, state-of-the-art methodology.

Protocol A: Conventional Thermal Condensation (Baseline)

Causality & Rationale: Traditional methods rely on prolonged conductive heating in polar solvents (like DMF or Acetic Acid) to overcome the activation energy barrier of the bimolecular condensation and subsequent cyclization[2].

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-acetylcyclohexanone in 10 mL of N,N-dimethylformamide (DMF) or glacial acetic acid.

  • Under continuous magnetic stirring at room temperature, add 1.0 mmol of hydrazine hydrate (typically a 50–64% aqueous solution) dropwise. Note: Add slowly to control the mild exotherm.

  • Equip the flask with a reflux condenser and heat the mixture to 80 °C (if using AcOH) or reflux (if using DMF) for 6–8 hours[2].

  • Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane/Ethyl Acetate (7:3) as the mobile phase. The disappearance of the UV-active starting material indicates completion.

  • Cool the reaction mixture to room temperature and pour it over 20 g of crushed ice/water to force the precipitation of the hydrophobic product.

  • Filter the resulting solid in vacuo, wash thoroughly with cold ethanol to remove residual DMF/AcOH, and dry under vacuum.

  • Recrystallize from ethanol to afford the purified indazole derivative[2].

Protocol B: Microwave-Assisted Synthesis (Optimized & Green)

Causality & Rationale: Microwave (MW) irradiation directly couples with the highly polar transition states of the condensation reaction. This targeted dielectric heating drastically lowers the activation energy barrier, eliminating the need for toxic solvents, preventing thermal degradation byproducts, and strictly adhering to green chemistry principles[1].

Step-by-Step Procedure:

  • In a heavy-walled, microwave-safe reaction vial, combine 1.0 mmol of 2-acetylcyclohexanone and 1.0 mmol of hydrazine hydrate[2].

  • Add 1–2 mL of absolute ethanol. Rationale: While solvent-free conditions are possible, a minimal amount of green solvent ensures homogeneous energy distribution and prevents localized charring.

  • Seal the vial with a Teflon septum cap and place it in a focused microwave reactor.

  • Program the reactor to heat the mixture to 90–100 °C for 10–15 minutes under dynamic power modulation (typically 100–300 W)[3].

  • Allow the reactor's compressed air system to rapidly cool the vial to room temperature.

  • Induce crystallization by adding a cold mixture of hexane/ethanol (7:3) directly to the vial, followed by gentle trituration of the crude oil[2].

  • Filter the resulting precipitate and wash with cold hexane to yield the highly pure target compound[2].

Comparative Data Analysis

The transition from conductive heating to microwave dielectric heating yields profound improvements in both efficiency and sustainability.

ParameterConventional Thermal (Protocol A)Microwave-Assisted (Protocol B)
Heating Source Oil bath / Heating mantleFocused Microwave Reactor
Solvent System DMF or Acetic Acid (10 mL)Minimal Ethanol (1-2 mL)
Reaction Time 6 – 8 hours[2]10 – 15 minutes[3]
Average Yield 60% – 75%90% – 98%[1]
Product Purity Moderate (Requires recrystallization)High (Requires only simple trituration)
Environmental Impact High (Toxic solvents, high energy waste)Low (Green chemistry compliant)

Troubleshooting & Optimization

  • Regioselectivity with Substituted Hydrazines: While hydrazine hydrate (

    
    ) is symmetric and yields a single tautomeric product (1H-indazole 
    
    
    
    2H-indazole), utilizing monosubstituted aryl hydrazines (e.g., 4-fluorophenylhydrazine) introduces regioselectivity challenges. Under conventional heating, a mixture of N1 and N2 substituted isomers may form. However, MW irradiation thermodynamically favors the more stable N2-substituted 2H-indazole isomer due to rapid thermal equilibration[1].
  • Mitigating Azine Formation: If TLC indicates the presence of highly non-polar spots (indicative of azine side-products,

    
    ), it is likely due to an excess of the ketone or localized depletion of hydrazine. To prevent this, ensure hydrazine hydrate is added in a slight stoichiometric excess (1.05 equivalents) and maintain rigorous stirring during the initial addition phase.
    
  • Exploiting Enol Tautomerism: 2-acetylcyclohexanone exists heavily in its enol form, which is highly reactive. If utilizing highly deactivated hydrazines, acid catalysis (e.g., adding 5 mol% of p-TsOH) can accelerate the initial nucleophilic attack by further activating the carbonyl carbon[3].

References

1.[4] Title: Efficient synthesis of highly substituted tetrahydroindazolone derivatives Source: ResearchGate URL: 2.[3] Title: 3-Acetylcyclohexanone | 15040-97-8 Source: Benchchem URL: 3.[1] Title: Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: MDPI (Molecules) URL: 4.[2] Title: Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives Source: PubMed Central (PMC) URL:

Sources

Application Note: (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol as a Premier Building Block in Drug Discovery

[1]

Abstract

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (CAS: 82071-77-0) represents a "privileged scaffold" in modern medicinal chemistry.[1] Bridging the gap between aliphatic carbocycles and aromatic heterocycles, this building block offers a unique 3D topology that differs significantly from flat aromatic systems. This guide details the physicochemical profile, synthetic utility, and specific protocols for leveraging this molecule in Fragment-Based Drug Discovery (FBDD) and scaffold diversification. We provide validated workflows for controlling tautomeric selectivity and functionalizing the hydroxymethyl "warhead."

Introduction: The Structural Advantage

Unlike fully aromatic indazoles, the 4,5,6,7-tetrahydroindazole core possesses a flexible, semi-saturated cyclohexyl ring fused to a pyrazole. This saturation introduces:

  • Increased Solubility: Higher Fsp3 character improves aqueous solubility compared to flat, planar aromatics.

  • Vector Control: The C3-hydroxymethyl group acts as a versatile vector, allowing orthogonal growth away from the core scaffold.

  • Bioisosterism: It serves as a lipophilic bioisostere for phenols or catechols, often targeting GPCRs and ion channels with improved metabolic stability.

Physicochemical Profile
PropertyValueNote
Molecular Weight 152.19 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
ClogP ~1.2Favorable lipophilicity for membrane permeability
H-Bond Donors 2 (NH, OH)Critical for active site anchoring
H-Bond Acceptors 2 (N, O)
Tautomerism 1H- / 2H- equilibriumCritical: Requires specific base/solvent conditions to control regioselectivity during alkylation.[1][2][3]

Chemical Reactivity & Tautomer Control

The utility of this building block hinges on managing the pyrazole tautomerism and the reactivity of the primary alcohol.

Tautomeric Equilibrium

The tetrahydroindazole ring exists in dynamic equilibrium between the 1H- and 2H- tautomers.[1]

  • 1H-Tautomer: Generally thermodynamically preferred in neutral solvents.[1]

  • 2H-Tautomer: Can be trapped using specific alkylation conditions or transient directing groups.[1]

Functionalization Pathways

The C3-hydroxymethyl group allows for three primary diversification routes:

  • Oxidation: To aldehyde (for reductive amination) or carboxylic acid (for amide coupling).[1]

  • Activation: Conversion to alkyl halide (via Appel reaction) or mesylate for nucleophilic displacement.[1]

  • Etherification: Mitsunobu reaction or SNAr (if coupling to electron-deficient aromatics).[1]

Caption: Primary diversification pathways for the tetrahydroindazole methanol scaffold.

Experimental Protocols

Protocol A: Preparation of the Building Block (Reduction Route)

Rationale: While the methanol is commercially available, in-house preparation from the ethyl ester ensures fresh material free of oxidation byproducts.

Reagents: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).[1]

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon.

  • Solubilization: Dissolve the ethyl ester (10 mmol, 1.94 g) in anhydrous THF (50 mL). Cool to 0°C.[1]

  • Reduction: Add LiAlH4 (1.0 M in THF, 12 mL, 12 mmol) dropwise over 20 minutes. Caution: Gas evolution.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.5 mL Water

    • 0.5 mL 15% NaOH[1]

    • 1.5 mL Water

  • Workup: Add MgSO4, stir for 15 min, and filter through a Celite pad.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary.[1]

    • Expected Yield: >85%[1][4]

    • Appearance: White crystalline solid.[1]

Protocol B: Regioselective N-Alkylation (Library Generation)

Rationale: Controlling N1 vs. N2 alkylation is difficult.[1] This protocol favors N1-alkylation using thermodynamic control.[1]

Reagents: Cs2CO3, Alkyl Halide (R-X), DMF.

  • Dissolution: Dissolve (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (1.0 equiv) in DMF (0.2 M).

  • Base Addition: Add Cs2CO3 (1.5 equiv). Stir at RT for 30 min to form the anion.

  • Alkylation: Add Alkyl Halide (1.1 equiv).

  • Heating: Heat to 60°C for 4 hours.

    • Note: Higher temperatures favor the thermodynamic N1 product.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

  • Validation: Use 2D NMR (NOESY) to confirm regiochemistry. N1-alkylation typically shows NOE between the N-CH2 protons and the C7-protons of the cyclohexyl ring.

Protocol C: Conversion to Alkyl Chloride (Appel Reaction)

Rationale: Converts the OH group to a chloride under mild conditions, enabling SN2 coupling with amines or thiols.

  • Mix: Combine the alcohol (1.0 equiv) and CCl4 (or C2Cl6 for greener alternative) in DCM.

  • Add PPh3: Add Triphenylphosphine (1.2 equiv) portion-wise at 0°C.

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Purification: Direct flash chromatography (Silica, Hexane/EtOAc). The phosphine oxide byproduct elutes later than the product.

Application in Fragment-Based Drug Discovery (FBDD)[1]

This molecule is an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility.

Workflow for Fragment Screening:

  • Library Design: Include the native alcohol and 5-10 oxidized derivatives (aldehydes/acids) in the screening deck.[1]

  • Screening Method:

    • STD-NMR: The protons on the cyclohexyl ring provide strong saturation transfer signals, confirming binding.

    • X-ray Crystallography: The rigid core often resolves well in electron density maps, showing clear vectors for optimization.

  • Hit-to-Lead: Once a hit is identified, grow the molecule via the C3-position (using the aldehyde handle) to pick up additional interactions in the protein pocket.[1]

References & Validation Sources

  • General Synthesis of Tetrahydroindazoles:

    • Source: Organic Syntheses, Coll.[3] Vol. 4, p.536. (General method for indazole synthesis from hydrazines).

    • Link:[1]

  • Tautomerism in Indazoles:

    • Citation: Claramunt, R. M., et al. "The Tautomerism of Indazoles." Arkivoc, 2006.

    • Relevance: Defines the N1 vs N2 stability which dictates the alkylation protocol.

  • Medicinal Chemistry Applications (COX-2 & Antimicrobial):

    • Citation: "Synthesis of Novel Series of 4,5,6,7-tetrahydro-1H-indazole derivatives." Journal of Medicinal and Chemical Sciences, 2022.[5]

    • Link: [J. Med.[1][6] Chem. Sci. Article]([Link])

  • Vilsmeier-Haack Formylation (Precursor to Alcohol):

    • Citation: "Microwave Assisted Vilsmeier-Haack Reaction... Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives."

    • Context: Describes the route to the C3-formyl intermediate, which is reduced to the target methanol.

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol before handling.[1] The compound may possess bioactive properties; handle with appropriate PPE.

Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group on Tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Tetrahydroindazole Scaffold and the Significance of the Hydroxymethyl Group

The 4,5,6,7-tetrahydroindazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds targeting a wide array of biological targets. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to optimize potency, selectivity, and pharmacokinetic properties. Among the various substitution patterns, the hydroxymethyl group serves as a versatile synthetic handle, allowing for a diverse range of chemical modifications. The ability to functionalize this primary alcohol opens up avenues for structure-activity relationship (SAR) studies, the introduction of pharmacophoric elements, and the attachment of probes for biological investigations.

This guide provides a comprehensive overview of key synthetic strategies for the functionalization of the hydroxymethyl group on the tetrahydroindazole nucleus. We will delve into the underlying principles of each transformation and provide detailed, field-proven protocols for oxidation, etherification, esterification, and conversion to halides.

I. Oxidation of the Hydroxymethyl Group to an Aldehyde

The oxidation of the primary alcohol to an aldehyde is a pivotal transformation, as the resulting carbonyl group can participate in a plethora of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The key challenge in this step is to prevent over-oxidation to the carboxylic acid. To this end, mild and selective oxidizing agents are paramount.

Causality Behind Experimental Choices:

For sensitive heterocyclic systems like tetrahydroindazoles, classic chromium-based oxidants are often too harsh and can lead to side reactions or decomposition. Therefore, we focus on two highly reliable and mild methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[1][2] It is known for its high yields and compatibility with a wide range of functional groups.[3] The low reaction temperature (-78 °C) is crucial to control the reactivity of the intermediate chlorodimethylsulfonium salt.[1]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantage of being performed at room temperature under neutral pH conditions.[4] This makes it particularly suitable for acid-sensitive substrates.[4] Its high chemoselectivity and simplified workup procedure have made it a popular choice in modern organic synthesis.[5]

Experimental Workflow: Oxidation

cluster_oxidation Oxidation Workflow start Hydroxymethyl Tetrahydroindazole reagent_choice Select Oxidation Method start->reagent_choice swern Swern Oxidation (DMSO, (COCl)2, Et3N, -78 °C) reagent_choice->swern High Yield, Scalable dmp DMP Oxidation (DMP, DCM, rt) reagent_choice->dmp Mild, Room Temp workup Aqueous Workup & Extraction swern->workup dmp->workup purification Silica Gel Chromatography workup->purification product Aldehyde Derivative purification->product cluster_etherification Etherification Workflow start Hydroxymethyl Tetrahydroindazole reagent_choice Select Etherification Method start->reagent_choice williamson Williamson Synthesis (NaH, R-X) reagent_choice->williamson Simple Alkyl Halides mitsunobu Mitsunobu Reaction (R-OH, PPh3, DEAD) reagent_choice->mitsunobu More Complex Alcohols workup Aqueous Workup & Extraction williamson->workup mitsunobu->workup purification Silica Gel Chromatography workup->purification product Ether Derivative purification->product cluster_esterification Esterification Workflow start Hydroxymethyl Tetrahydroindazole reagent_choice Select Esterification Method start->reagent_choice fischer Fischer Esterification (R-COOH, H+) reagent_choice->fischer Simple Carboxylic Acids acylation Acylation (Acyl Halide/Anhydride, Base) reagent_choice->acylation High Yield, Fast workup Aqueous Workup & Extraction fischer->workup acylation->workup purification Silica Gel Chromatography workup->purification product Ester Derivative purification->product cluster_halogenation Halogenation Workflow start Hydroxymethyl Tetrahydroindazole appel Appel Reaction (PPh3, CX4) start->appel workup Solvent Evaporation appel->workup purification Silica Gel Chromatography workup->purification product Halomethyl Derivative purification->product

Sources

Application Note: Strategic Functional Group Interconversion of Indazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) due to its bioisosteric relationship with indole and purine systems.[1] Functionalizing the indazole core—specifically converting hydroxymethyl groups (or hydroxyalkyl chains) into aldehydes or halides—is a critical "gateway" transformation. It enables downstream carbon-carbon bond formation (via Wittig/Grignard) or nucleophilic substitutions (SN2).

However, the indazole ring presents unique challenges:

  • Amphoteric Nature: The basicity of N2 (pKa ~ 1-2) can lead to salt formation with acidic reagents (like SOCl2 or HBr).

  • Tautomeric Ambiguity: Unprotected indazoles exist in equilibrium between 1H and 2H forms, complicating regioselectivity.

  • Solubility: The rigid, planar aromatic system often suffers from poor solubility in non-polar solvents required for standard halogenations.

This guide provides three field-proven protocols designed to overcome these barriers, prioritizing chemoselectivity and operational simplicity.

Decision Framework: Selecting the Right Pathway

Before initiating synthesis, analyze your substrate against the following decision matrix to select the optimal reagent system.

Indazole_Logic Start Input: Indazole Alcohol Position Position of OH? Start->Position Target Target Group? Position->Target Aldehyde Aldehyde (CHO) Target->Aldehyde Halide Halide (Cl/Br) Target->Halide Sub_Ox Substrate Sensitivity? Aldehyde->Sub_Ox DMP Protocol A: Dess-Martin Periodinane (Mild, Neutral) Sub_Ox->DMP Aliphatic/Sensitive MnO2 Protocol B: Manganese Dioxide (Specific for C3-Benzylic) Sub_Ox->MnO2 C3-Hydroxymethyl (Activated) AcidSens Acid Sensitive / Unprotected N? Halide->AcidSens Appel Protocol C: Appel Reaction (Neutral, High Tolerance) AcidSens->Appel Yes (Sensitive) SOCl2 Protocol D: Thionyl Chloride (Robust, Scalable) AcidSens->SOCl2 No (Robust)

Figure 1: Strategic decision tree for selecting reagents based on substrate position and acid sensitivity.

Oxidation Protocols (Alcohol → Aldehyde)

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Best for: Aliphatic alcohols attached to the indazole nitrogen (N1/N2) or when the substrate contains acid-labile protecting groups (e.g., Boc, THP).

Mechanism & Causality: DMP is a hypervalent iodine(V) reagent.[2] Unlike Swern oxidation, which requires cryogenic conditions (-78°C) and generates odorous dimethyl sulfide, DMP operates at room temperature. Crucially for indazoles, it avoids the highly acidic conditions of Jones oxidation, preventing the protonation of the indazole nitrogen which would otherwise trap the molecule in the aqueous phase during workup.

Materials:

  • Substrate: Indazole alcohol (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Sat. NaHCO3 / Sat. Na2S2O3 (1:1 mixture)

Step-by-Step Procedure:

  • Dissolution: Dissolve the indazole alcohol in DCM (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Addition: Add DMP (1.2 equiv) in a single portion. The reaction typically remains a suspension initially.[3]

  • Reaction: Stir at room temperature (20–25°C).

    • Monitoring: Check TLC/LCMS after 1 hour. The reaction is usually complete within 2–4 hours.

    • Observation: A white precipitate (iodinane byproduct) often forms.

  • Quench (Critical): Add a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3. Stir vigorously for 15–30 minutes until the organic layer is clear.

    • Why? Thiosulfate reduces unreacted periodinane to iodobenzoic acid; bicarbonate neutralizes the acetic acid byproduct.

  • Extraction: Separate layers. Extract aqueous phase with DCM (2x).

  • Drying: Dry combined organics over MgSO4, filter, and concentrate.

Protocol B: Activated MnO₂ Oxidation

Best for: (1H-indazol-3-yl)methanol derivatives (Pseudo-benzylic alcohols).

Causality: The C3 position of the indazole ring conjugates with the aromatic system. Like benzylic alcohols, these are "activated" and can be selectively oxidized by activated MnO2 without affecting other aliphatic alcohols present in the molecule.

Procedure Summary:

  • Suspend indazole alcohol in DCM or CHCl3.

  • Add Activated MnO2 (10–20 equiv). Note: Large excess is required due to surface-area dependence.

  • Stir at reflux (soft reflux) or RT overnight.

  • Filter through a pad of Celite.

  • Concentrate filtrate to yield clean aldehyde.

Halogenation Protocols (Alcohol → Halide)

Protocol C: The Appel Reaction (Bromination/Chlorination)

Best for: Acid-sensitive substrates, N-protected indazoles (Boc), and installing Bromine.

Mechanism & Causality: The Appel reaction uses Triphenylphosphine (PPh3) and a tetrahalomethane (CBr4 or CCl4).[4] It proceeds via an oxyphosphonium intermediate followed by SN2 displacement.[4][5]

  • Advantage:[6][7] The reaction is neutral.[2][4][6] It avoids the generation of HX (acid), preventing the formation of indazolium salts which precipitate out of solution and stall the reaction.

Materials:

  • Substrate: Indazole alcohol (1.0 equiv)

  • Reagent A: Triphenylphosphine (PPh3) (1.2 – 1.5 equiv)

  • Reagent B: Carbon Tetrabromide (CBr4) (1.2 – 1.5 equiv) [For Bromide]

  • Solvent: DCM (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve indazole alcohol and CBr4 in anhydrous DCM (0.1 M) at 0°C.

  • Addition: Add PPh3 portion-wise (solid) or dropwise (DCM solution) over 10 minutes.

    • Why? Controlling the addition keeps the exothermic formation of the phosphonium salt in check.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Workup:

    • Add Hexanes or Et2O to the reaction mixture to precipitate Triphenylphosphine oxide (TPPO).

    • Filter off the solid TPPO.

    • Concentrate the filtrate.[6][8]

  • Purification: Flash chromatography is usually required to remove residual organophosphorus byproducts.

Protocol D: Thionyl Chloride (Chlorination)

Best for: Robust substrates, scale-up (>10g), and installing Chlorine.

Mechanism & Causality: SOCl2 converts the hydroxyl to a chlorosulfite leaving group, displaced by chloride.

  • Risk:[6] Generates HCl gas.[7] If the indazole N1 is unprotected, the HCl will protonate N2, forming a salt.

  • Mitigation: Use a scavenger base (Triethylamine) or protect the nitrogen first.

Step-by-Step Procedure:

  • Setup: Dissolve indazole alcohol (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Add Triethylamine (2.0 equiv) if the substrate is acid-sensitive.

  • Reagent Addition: Cool to 0°C. Add SOCl2 (1.5 equiv) dropwise.

  • Reaction: Warm to RT then reflux (40°C) for 1–2 hours.

    • Gas Evolution: Ensure the system is vented through a scrubber (NaOH trap) to neutralize SO2 and HCl gases.

  • Quench: Cool to 0°C. Carefully add sat. NaHCO3.

    • Caution: Vigorous CO2 evolution.

  • Isolation: Extract with DCM, dry over Na2SO4, concentrate.

Comparative Data & Troubleshooting

ParameterDMP OxidationMnO₂ OxidationAppel (Br)SOCl₂ (Cl)
Substrate Scope Aliphatic & BenzylicActivated (C3) onlyGeneralGeneral (Acid stable)
pH Conditions NeutralNeutralNeutralAcidic (generates HCl)
Temp 25°C25–40°C0°C → 25°C0°C → 40°C
Common Yield 85–95%70–85%80–90%90–98%
Key Byproduct Iodinane (Solid)Mn-salts (Solid)TPPO (Solid)SO₂/HCl (Gas)
Troubleshooting Guide

Issue 1: Low Yield in Chlorination (SOCl₂)

  • Cause: Product precipitated as the HCl salt.

  • Solution: Do not filter the precipitate. Quench the entire heterogeneous mixture with aqueous NaHCO3 to "free base" the indazole before extraction.

Issue 2: Incomplete Oxidation (MnO₂)

  • Cause: Deactivated MnO₂ surface.

  • Solution: Use a large excess (20 equiv). Ensure vigorous stirring. If slow, add a catalytic amount of dilute acetic acid (rarely needed for indazoles).

Issue 3: N-Alkylation during Halogenation

  • Cause: Intermolecular reaction where the indazole NH attacks the newly formed alkyl halide of another molecule.

  • Solution: Perform the reaction in dilute conditions. Mandatory: Protect the N1 position (e.g., Boc, SEM, Methyl) before converting the alcohol to a halide.

Workflow Visualization

Workflow cluster_Appel Appel Reaction Workflow (High Fidelity) Step1 Dissolve Alcohol + CBr4 in DCM (0°C) Step2 Add PPh3 (Controlled Rate) Step1->Step2 Step3 Reaction (RT, 2h) Monitor TLC Step2->Step3 Step4 Add Et2O/Hexane (Precipitate TPPO) Step3->Step4 Step5 Filtration Step4->Step5 Step6 Flash Column (Isolate Halide) Step5->Step6

Figure 2: Operational workflow for the Appel reaction to ensure removal of phosphorus byproducts.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. Link

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011).[7] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Indazole utility). Link

  • Sigma-Aldrich. (2024). Dess-Martin Periodinane Technical Bulletin. Link

  • Organic Chemistry Portal. (2024). Appel Reaction Mechanism and Protocols. Link

Sources

Synthesis of sigma-2 receptor ligands using tetrahydroindazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Potent and Selective Sigma-2 Receptor Ligands Utilizing a Tetrahydroindazole Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a critical therapeutic target implicated in a range of pathologies, including central nervous system (CNS) disorders and various cancers.[1][2] The development of small-molecule ligands that can selectively modulate this receptor is of paramount importance for both therapeutic intervention and as chemical probes to further elucidate its biological functions.[3] This guide details a robust and versatile synthetic strategy for producing highly potent and selective sigma-2 receptor ligands based on a tetrahydroindazole core. We present a modular, late-stage diversification approach that allows for systematic exploration of the structure-activity relationship (SAR). Detailed, field-tested protocols for key synthetic steps, including regioselective N-alkylation and reductive amination, are provided. The causality behind experimental choices is explained, ensuring scientific integrity and reproducibility. Furthermore, we summarize the key SAR findings and the resulting pharmacophore model that guides the rational design of future ligands with favorable drug-like properties, such as high aqueous solubility and metabolic stability.[1][2]

Scientific Background: The Strategic Advantage of the Tetrahydroindazole Scaffold

The Sigma-2 Receptor (TMEM97): A High-Value Therapeutic Target

The sigma-2 receptor was long considered an enigmatic protein until its molecular identity was confirmed as TMEM97, an endoplasmic reticulum-resident transmembrane protein.[4][5] It is distinct from the sigma-1 receptor, with which it shares some pharmacological overlap but no sequence homology.[6][7] The sigma-2 receptor is overexpressed in a variety of proliferating solid tumors, including lung and brain cancers, making it a compelling target for oncology.[3] Ligands targeting this receptor have been shown to induce cancer cell death through mechanisms such as autophagy and apoptosis.[3][8] In the context of CNS disorders, sigma-2 antagonists have demonstrated neuroprotective effects and the ability to inhibit amyloid-beta (Aβ) oligomer toxicity, presenting a promising avenue for diseases like Alzheimer's.[9][10]

The Tetrahydroindazole Chemotype: A Privileged Scaffold for Sigma-2 Selectivity

While numerous scaffolds have been explored for sigma receptor activity, the tetrahydroindazole core has emerged as a particularly advantageous starting point for developing potent and highly selective sigma-2 ligands.[1][11] Initial screening of diverse compound libraries identified a tetrahydroindazole derivative with moderate, non-selective activity against both sigma-1 and sigma-2 receptors.[1] This provided the crucial chemical starting point for a focused medicinal chemistry effort. The key advantages of this scaffold include:

  • Synthetic Tractability: The core structure is amenable to efficient, multi-step synthesis with opportunities for late-stage diversification, allowing for the rapid generation of an analogue library to explore the SAR.[1]

  • Favorable Drug-Like Properties: Members of this compound series have demonstrated excellent aqueous solubility and substantial microsomal stability, two critical parameters for advancing chemical probes or drug discovery leads.[1][3]

  • High Selectivity Potential: Through systematic chemical modification, the tetrahydroindazole scaffold has yielded ligands with outstanding selectivity for the sigma-2 receptor over its sigma-1 counterpart.[1][11]

Synthetic Strategy and Workflow

The overall strategy is designed for modularity, enabling the exploration of three key chemical vectors on the tetrahydroindazole core. The synthesis begins with the construction of the core, followed by sequential, late-stage modifications to install the desired diversity elements.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Analysis A Cyclohexanedione Precursor B Tetrahydroindazole Core (e.g., Compound 6a) A->B Condensation C N-1 Alkylation (R1 Diversity) B->C D Amide Formation (R2 Diversity) C->D E Late-Stage Reductive Amination (R3 Diversity) D->E F Final Ligand Library (e.g., Compound 7t) E->F G Binding Assays (Sigma-1/Sigma-2) F->G I SAR & Pharmacophore Model Generation G->I H ADME Profiling (Solubility, Stability) H->I

Caption: High-level synthetic workflow for tetrahydroindazole-based sigma-2 ligands.

The key transformations that enable the successful optimization of this series are late-stage amide formation and reductive amination.[1] These reactions are robust and tolerate a wide range of functional groups, making them ideal for building a diverse chemical library from a common intermediate.

Detailed Experimental Protocols

These protocols are based on established and published procedures, designed to be self-validating and reproducible.[1]

Protocol 1: Regioselective N-1 Alkylation of the Tetrahydroindazole Core

The N-alkylation of an indazole ring can be challenging due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), often leading to mixtures of regioisomers.[12] Achieving high regioselectivity is critical.

  • Rationale & Mechanistic Insight: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors N-1 alkylation.[13][14] This is attributed to the formation of a sodium-chelated intermediate involving the indazole N-2 nitrogen and the C-3 carboxamide oxygen, which sterically shields the N-2 position and directs the incoming electrophile (alkyl halide) to the N-1 position.[15]

  • Step-by-Step Procedure:

    • Preparation: To a solution of the N-H tetrahydroindazole-3-carboxamide intermediate (1.0 equiv) in anhydrous THF (to a concentration of ~0.1 M), add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

    • Alkylation: Re-cool the mixture to 0 °C and add the desired alkyl halide (e.g., propyl bromide, 1.1 equiv) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitoring: Monitor the reaction for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.[12]

Protocol 2: Late-Stage Reductive Amination for Introduction of Dibasic Amines

This step was identified as a critical determinant of high potency and selectivity for the sigma-2 receptor.[1]

  • Rationale & Mechanistic Insight: Reductive amination is a reliable method for forming carbon-nitrogen bonds. It proceeds via the formation of an intermediate iminium ion from the reaction of a ketone with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and more selective than other hydrides, reducing the risk of side reactions.

  • Step-by-Step Procedure (General Procedure C from Iyamu et al.[1]):

    • Preparation: In a vial, dissolve the ketone precursor (e.g., compound 6a , 1.0 equiv) and the desired benzylamine (1.2 equiv) in dichloroethane (DCE).

    • Imine Formation: Add acetic acid (AcOH, 2.0 equiv) to catalyze imine formation.

    • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) to the mixture.

    • Reaction: Seal the vial and stir the reaction at room temperature for 16 hours.

    • Monitoring: Check for the disappearance of starting material by LC-MS.

    • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (DCM, 3x).

    • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via preparative HPLC to afford the final compound as a salt (e.g., formate or TFA salt). An example characterization for a final product is: 5-((2,4-dimethoxybenzyl)amino)-N,N-dimethyl-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (7c) .[1]

Structure-Activity Relationship (SAR) and Data Analysis

Systematic modification of the tetrahydroindazole scaffold led to significant improvements in both potency and selectivity for the sigma-2 receptor. The initial hit, compound 7a , had only moderate activity. Key optimizations are summarized below.[1]

CompoundR1 (N-1)R2 (Amide)R3 (C-5 substituent)σ₂ pKiσ₁ pKiSelectivity (σ₁/σ₂)
7a PropylN,N-dimethylBenzylamino6.2<5.0-
7b PropylN,N-dimethyl(4-chlorobenzyl)amino6.5<5.0>30-fold
7c PropylN,N-dimethyl(2,4-dimethoxybenzyl)amino7.2<5.0>150-fold
7t PropylN,N-dimethyl((1-methylpiperidin-4-yl)methyl)amino7.8<5.0>630-fold
(Data adapted from Iyamu et al., ChemMedChem, 2019)[1]

Key SAR Insights:

  • C-5 Amine is Crucial: The most significant enhancement in potency and selectivity was achieved by introducing a dibasic amine at the C-5 position of the tetrahydroindazole ring. The most potent and selective ligand, 7t , incorporates a (1-methylpiperidin-4-yl)methylamino group.[1]

  • Benzyl Group Substitution: Modifying the benzyl group at the C-5 amine position with electron-donating groups, such as the dimethoxy-containing derivative 7c , led to a 10-fold increase in sigma-2 potency compared to the unsubstituted parent compound 7a and eliminated its sigma-1 activity.[1]

  • N-1 and Amide Groups: While less impactful than the C-5 position, modifications at the N-1 alkyl and C-3 amide positions were also explored. A propyl group at N-1 and a dimethylamide at C-3 were found to be optimal among the analogues tested.[1]

Pharmacophore Model for Rational Drug Design

Based on the SAR data from this potent series of ligands, a common-features pharmacophore model was generated to define the essential structural requirements for high-affinity sigma-2 binding.[1][3] The absence of a crystal structure for the sigma-2 receptor at the time necessitated this ligand-based approach.[16]

The best-fit model consists of a 5-point pharmacophore with three hydrophobic features (H), one positive ionizable feature (P), and one aromatic ring feature (R).[1][16]

G cluster_ligand Ligand Features (e.g., Compound 7t) cluster_pharma Pharmacophore Model (HHHPR) A Aromatic Ring (Indazole) P1 Ring Aromatic (R) A->P1 maps to B Hydrophobic Group (N-Propyl) P2 Hydrophobic (H) B->P2 maps to C Hydrophobic Group (Piperidine Ring) P3 Hydrophobic (H) C->P3 maps to D Positive Ionizable (Piperidine Nitrogen) P4 Positive Ionizable (P) D->P4 maps to E Hydrophobic Group (Cyclohexane Ring) P5 Hydrophobic (H) E->P5 maps to

Caption: Mapping of ligand features to the 5-point sigma-2 pharmacophore model.

This model serves as a valuable tool for designing new ligands with potentially improved potency and for virtual screening of compound libraries to identify novel chemotypes with sigma-2 activity.[3]

References

  • Iyamu, I. D., Lv, W., Malik, N., Mishra, R. K., & Schiltz, G. E. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1248–1256. [Link]

  • SciSpace. (2019). Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands. [Link]

  • Iyamu, I. D., Lv, W., Malik, N., Mishra, R. K., & Schiltz, G. E. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. Europe PMC. [Link]

  • Kim, J., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(7), 1530-1534. [Link]

  • Alon, A., Schmidt, H. R., Wood, M. D., Sahn, J. J., Martin, S. F., & Kruse, A. C. (2017). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences, 114(27), 7160-7165. [Link]

  • Ring, S. C. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Salo, O. M., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7994-8027. [Link]

  • Polo, C., et al. (2022). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Ring, S. C. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Abate, C., Niso, M., & Berardi, F. (2020). Sigma-2 Receptor: Past, Present and Perspectives on Multiple Therapeutic Exploitations. Future Medicinal Chemistry, 12(19), 1785-1808. [Link]

  • Cheng, A. F. (2021). Sigma-2 Receptor as a Potential Drug Target. Current Medicinal Chemistry, 28(21), 4172-4189. [Link]

  • Lizama, B. N., & Martin, S. F. (2023). The Sigma-2 Receptor. Encyclopedia.pub. [Link]

  • Abate, C., Perrone, R., & Berardi, F. (2012). Classes of sigma2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies and antiproliferative activity. Current Pharmaceutical Design, 18(7), 938-49. [Link]

  • Ring, S. C. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1955. [Link]

  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. PNAS, 114(27), E5467-E5475. [Link]

  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Frontiers in Pharmacology, 2, 45. [Link]

  • Giram, P. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 220-230. [Link]

  • Banfi, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 10383-10399. [Link]

  • Alam, M. S., & Keating, M. J. (2021). A regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1956-1966. [Link]

  • Kukanich, B. (2017). Cloning the sigma2 receptor: Wandering 40 years to find an identity. Science Signaling, 10(484), eaan8884. [Link]

  • Cheng, A. F. (2020). Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]

  • Wang, H., et al. (2020). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. [Link]

  • Berardi, F., et al. (2009). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Bioorganic & Medicinal Chemistry, 17(23), 8009-8016. [Link]

  • Schiltz, G. E., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4146-4164. [Link]

  • Glennon, R. A., & Ablordeppey, S. Y. (2005). Binding characteristics of sigma2 receptor ligands. Journal of the Brazilian Chemical Society, 16(1), 1-10. [Link]

  • Da Rocha, J., & Kirsch, G. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3508. [Link]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759-764. [Link]

  • Iyamu, I. D., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ChemMedChem, 14(6), 633-643. [Link]

  • Piergentili, A., et al. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15904. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Preparation of tetrahydroindazole-based COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis & Evaluation of Tetrahydroindazole COX-2 Inhibitors

Abstract

This application note details the optimized protocol for the synthesis and biological evaluation of 4,5,6,7-tetrahydroindazole-based Cyclooxygenase-2 (COX-2) inhibitors. Unlike traditional vicinal diaryl heterocycles (e.g., Celecoxib), the tetrahydroindazole scaffold offers a fused tricyclic core that improves metabolic stability while maintaining high affinity for the COX-2 hydrophobic pocket. This guide addresses the critical challenge of N1 vs. N2 regioselectivity during synthesis and provides a validated workflow for determining COX-2 selectivity indices (SI) using colorimetric peroxidase assays.

Introduction & Mechanism of Action

The Structural Advantage

The therapeutic efficacy of COX-2 inhibitors relies on fitting a bulky side group (typically a sulfonamide or methylsulfone) into the secondary "side pocket" of the COX-2 enzyme—a feature absent in the constitutively expressed COX-1 isoform.

In tetrahydroindazoles, the pyrazole ring is fused to a cyclohexane ring. This fusion restricts bond rotation, potentially lowering the entropic cost of binding. However, the biological activity is strictly dependent on the regiochemistry of the N-substituent.

  • N1-isomer: Mimics the geometry of Celecoxib; typically active .

  • N2-isomer: Alters the vector of the pharmacophore; typically inactive or poorly selective.

Pathway Visualization

COX2_Mechanism Arachidonic Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic->COX1 COX2 COX-2 (Inducible) Arachidonic->COX2 PGG2 PGG2 COX1->PGG2  Physiological COX2->PGG2  Inflammatory Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins Homeostasis Gastric Protection Platelet Aggregation PGG2->Homeostasis Inhibitor Tetrahydroindazole Inhibitor Inhibitor->COX1  Weak/No Inhibition Inhibitor->COX2  Selective Inhibition

Figure 1: Mechanism of Action. The tetrahydroindazole inhibitor selectively blocks the inducible COX-2 pathway while sparing the COX-1 homeostatic functions.

Synthetic Protocol: The Enaminone Route

Direct condensation of hydrazine with


-diketones often yields a mixture of regioisomers. To maximize the yield of the desired N1-isomer , this protocol utilizes an enaminone intermediate , which directs the nucleophilic attack of the hydrazine more precisely than a simple diketone.
Reagents & Materials
  • Precursor: 1,3-Cyclohexanedione

  • Reagent A:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • Reagent B: 4-Sulfonamidophenylhydrazine hydrochloride (or 4-(methylsulfonyl)phenylhydrazine)

  • Solvents: Toluene, Ethanol (absolute), Acetic Acid.

Step-by-Step Methodology

Step 1: Synthesis of the Enaminone Intermediate

  • Charge a round-bottom flask with 1,3-cyclohexanedione (10 mmol) and Toluene (30 mL).

  • Add DMF-DMA (11 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 3 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting dione.

  • Cool to room temperature. The product, 2-((dimethylamino)methylene)cyclohexane-1,3-dione , typically precipitates as a yellow solid.

  • Filter, wash with cold ether, and dry under vacuum.

    • Checkpoint: Yield should be >85%.

Step 2: Cyclization to Tetrahydroindazole

  • Dissolve the enaminone from Step 1 (5 mmol) in Ethanol (20 mL).

  • Add the arylhydrazine hydrochloride (5.2 mmol).

  • Critical Step: Add catalytic Acetic Acid (0.5 mL) to buffer the pH.

  • Reflux for 4–6 hours.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue with saturated

    
     and extract with Ethyl Acetate (
    
    
    
    mL).
Purification & Regioisomer Separation

Even with the enaminone route, trace N2-isomers may form.

  • Column Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 9:1, move to 6:4).

  • Elution Order: The N1-isomer (target) is generally less polar and elutes first due to the shielding of the sulfonamide group in the specific 3D conformation. The N2-isomer often trails.

  • Recrystallization: Final purification from hot Ethanol/Water ensures >98% purity required for bioassays.

Analytical Validation

Trust but verify. You must confirm the regiochemistry before biological testing.

TechniqueObservation for N1-Isomer (Active)Observation for N2-Isomer (Inactive)
1H NMR Pyrazole proton (

) appears as a sharp singlet around

7.5–7.8 ppm.
Pyrazole proton often shifted upfield relative to N1.
NOESY (2D NMR) Key Validator: Strong NOE correlation between the phenyl ring protons and the protons on the cyclohexane ring adjacent to the nitrogen (

).
No correlation between phenyl protons and the cyclohexane ring protons (distance is too great).
HPLC Retention time (

) is distinct. Purity must be >95% at 254 nm.
Distinct

.

Biological Evaluation Protocol

Method: Colorimetric COX (Peroxidase) Inhibitor Screening.[1][2][3] Rationale: Directly measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.[1][3] It is more robust against interference than simple prostaglandin ELISA kits for initial screening.

Assay Workflow Visualization

Assay_Workflow Prep Sample Preparation (Dissolve in DMSO) Incubation Enzyme Incubation (10 min @ 25°C) Prep->Incubation  Add COX-1 or COX-2 Initiation Add Arachidonic Acid + TMPD Incubation->Initiation Read Measure Absorbance (590 nm) Initiation->Read  5 min reaction Calc Calculate IC50 & SI Read->Calc

Figure 2: Screening Workflow. Parallel assays are run for COX-1 and COX-2 to determine selectivity.[4]

Detailed Protocol
  • Enzyme Prep: Thaw Recombinant Human COX-2 and Ovine COX-1 (from Cayman Chemical or similar). Keep on ice.

  • Inhibitor Dilution: Prepare a 10 mM stock of the tetrahydroindazole in DMSO. Perform serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Plate Setup (96-well):

    • Background Wells: Buffer + Heme (No Enzyme).

    • 100% Activity Wells: Buffer + Heme + Enzyme + Solvent (DMSO).[3][5]

    • Inhibitor Wells: Buffer + Heme + Enzyme + Test Compound.[3][5][6]

  • Incubation: Incubate plate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add

    
    L of Arachidonic Acid/TMPD solution to all wells.
    
  • Read: Shake for 30 seconds and measure absorbance at 590 nm after 5 minutes.

Data Analysis

Calculate the Selectivity Index (SI) to determine safety potential.




  • Target: An SI > 50 is desirable for a lead compound to minimize gastrointestinal side effects.

Troubleshooting & Expert Insights

  • Solubility Issues: Tetrahydroindazoles can be lipophilic. If the compound precipitates in the assay buffer, add 0.1% Triton X-100 or ensure DMSO concentration does not exceed 2% (v/v), as DMSO itself can inhibit COX enzymes at high concentrations.

  • Regioisomer Contamination: If your bioassay results are inconsistent (high variability), check your N1/N2 ratio. A 5% contamination of the N2 isomer can skew IC50 values if the N2 isomer aggregates or binds non-specifically.

  • False Positives: Compounds with redox activity can interfere with the TMPD colorimetric assay. Always run a control without enzyme but with the inhibitor and TMPD to check for direct oxidation/reduction of the dye.

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Anti-Inflammatory Drugs. International Journal of Tissue Reactions.
  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link][7]

  • Arabian Journal of Chemistry. (2021). Molecular modeling and structural analysis of some tetrahydroindazole derivatives as COX-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Alkylation of 4,5,6,7-Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylating Tetrahydroindazoles

The 4,5,6,7-tetrahydroindazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. As a bioisostere of indole, it is a cornerstone in the design of therapeutic agents targeting a wide range of biological pathways.[1][2][3] The functionalization of the two nitrogen atoms (N1 and N2) within the pyrazole ring of the tetrahydroindazole core is a critical strategy for modulating a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.

However, the N-alkylation of unsymmetrically substituted tetrahydroindazoles presents a significant synthetic challenge: controlling the regioselectivity. The similar nucleophilicity of the N1 and N2 atoms often leads to the formation of a mixture of regioisomers, which can be difficult to separate and complicates downstream development.[4][5][6]

This comprehensive guide provides detailed, field-proven protocols for the regioselective N-alkylation of 4,5,6,7-tetrahydroindazole derivatives. Moving beyond a simple list of steps, this document elucidates the mechanistic principles behind each method, empowering researchers to make informed decisions to achieve their desired synthetic outcomes. We will explore robust protocols for selectively targeting both the N1 and N2 positions, discuss the critical factors that govern regioselectivity, and provide workflows for product purification and characterization.

Pillar 1: Understanding and Controlling Regioselectivity

The outcome of the N-alkylation reaction is a delicate balance of steric, electronic, and conditional factors. A thorough understanding of these influences is paramount to designing a successful and selective synthesis. While the tetrahydroindazole core is partially saturated, the principles governing the regioselectivity of its aromatic counterpart, indazole, provide an authoritative foundation for predicting and controlling its reactivity.[1][3]

Key Factors Influencing N1 vs. N2 Selectivity:

  • Steric Hindrance: Bulky substituents on the tetrahydroindazole ring (especially at the C3 and C7 positions) or the use of a sterically demanding alkylating agent will generally favor alkylation at the less hindered nitrogen atom.[4]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the relative nucleophilicity of the N1 and N2 atoms.[4]

  • Base and Solvent System: The choice of base and solvent is arguably the most critical factor.

    • For N1-Selectivity: Strong, non-coordinating bases (e.g., Sodium Hydride, NaH) in non-polar aprotic solvents (e.g., Tetrahydrofuran, THF) typically favor the formation of the N1-alkylated product. This is often considered the thermodynamically more stable regioisomer.[1][2][3][7][8]

    • For N2-Selectivity: Conditions that favor kinetic control or involve bulky intermediates, such as the Mitsunobu reaction, often lead to the N2-alkylated product.[1][3][9] The cation of the base can also play a role; for example, cesium carbonate (Cs₂CO₃) can sometimes favor N1-alkylation due to chelation effects.

  • Alkylating Agent: The nature of the electrophile (e.g., primary vs. secondary halide, tosylate) can also impact the regiochemical outcome.[1][2]

The interplay of these factors is summarized in the diagram below.

cluster_factors Influencing Factors cluster_details Key Variables Substrate Substrate Steric Hindrance Steric Hindrance Substrate->Steric Hindrance Electronic Effects Electronic Effects Substrate->Electronic Effects Conditions Conditions Base & Cation Base & Cation Conditions->Base & Cation Solvent Polarity Solvent Polarity Conditions->Solvent Polarity Electrophile Electrophile Reagent Bulk Reagent Bulk Electrophile->Reagent Bulk Outcome Outcome Steric Hindrance->Outcome Determines N1/N2 Ratio Electronic Effects->Outcome Determines N1/N2 Ratio Base & Cation->Outcome Determines N1/N2 Ratio Solvent Polarity->Outcome Determines N1/N2 Ratio Reagent Bulk->Outcome Determines N1/N2 Ratio

Caption: Key factors governing regioselectivity in tetrahydroindazole N-alkylation.

Pillar 2: Field-Validated Alkylation Protocols

The following protocols are designed to be self-validating systems, providing reliable starting points for the selective N-alkylation of 4,5,6,7-tetrahydroindazole derivatives.

Protocol 1: N1-Selective Alkylation via Base-Mediated Deprotonation

This protocol is optimized to favor the thermodynamically preferred N1-alkylated product. The use of sodium hydride in an ethereal solvent like THF is a robust and widely-documented method for achieving high N1-selectivity with indazole scaffolds, a principle that extends effectively to their tetrahydro-analogs.[1][2][3][8]

Causality: Sodium hydride, a strong and non-nucleophilic base, irreversibly deprotonates the tetrahydroindazole to form the corresponding anion. In a solvent like THF, the sodium cation has a higher affinity for the more sterically accessible N1 position. This directs the incoming electrophile (alkyl halide) to attack at N1, leading to the thermodynamically favored product.[3]

Experimental Protocol:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4,5,6,7-tetrahydroindazole derivative (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous Tetrahydrofuran (THF), targeting a concentration of 0.1-0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Safety Note: Hydrogen gas is evolved. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation. The solution may become a slurry.

  • Alkylation: Slowly add the alkyl halide or tosylate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. For less reactive electrophiles, gentle heating (e.g., 50 °C) may be required.[2]

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N1-alkylated product.

Data Presentation: Typical Conditions for N1-Alkylation

ParameterConditionRationale / Notes
Substrate 4,5,6,7-Tetrahydroindazole1.0 equivalent
Base Sodium Hydride (NaH)1.1 - 1.5 eq. Strong, non-coordinating base favors N1.[1][2]
Electrophile R-Br, R-I, R-OTs1.05 - 1.2 eq. Iodides are typically more reactive than bromides.
Solvent Anhydrous THF, DioxaneNon-polar aprotic solvents are optimal.[3]
Temperature 0 °C to 50 °CInitial deprotonation at 0°C, then warm to RT or heat as needed.
Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.

Workflow Diagram: N1-Selective Alkylation

A 1. Dissolve Tetrahydroindazole in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add NaH (Portion-wise) B->C D 4. Stir for 30-60 min C->D E 5. Add Alkyl Halide (Dropwise) D->E F 6. Warm to RT, Stir 4-24h E->F G 7. Quench with Sat. NH4Cl F->G H 8. Extract with EtOAc G->H I 9. Dry, Concentrate H->I J 10. Purify via Chromatography I->J K Pure N1-Alkylated Product J->K

Caption: Step-by-step workflow for the N1-selective alkylation protocol.

Protocol 2: N2-Selective Alkylation via the Mitsunobu Reaction

For accessing the N2-alkylated regioisomer, the Mitsunobu reaction is an exceptionally reliable and powerful tool.[9][10] This protocol utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.

Causality: The Mitsunobu reaction proceeds through a different mechanism than direct base-mediated alkylation. An alkoxyphosphonium salt is formed in situ, which is then attacked by the nucleophilic tetrahydroindazole. The bulky nature of the triphenylphosphine oxide leaving group and the transition state often directs the nucleophilic attack to the N2 position, which, while potentially more sterically hindered, can be more electronically favored under these specific kinetic conditions.[1][3] The reaction is known to proceed with an Sₙ2-type mechanism, resulting in inversion of configuration at the alcohol's stereocenter.[10]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 4,5,6,7-tetrahydroindazole derivative (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM), targeting a concentration of 0.1-0.2 M.

  • Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add the azodicarboxylate reagent (DEAD or DIAD, 1.5 eq) dropwise.

    • Safety Note: Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD) are hazardous. Handle with care in a fume hood. The order of addition is critical for safety and yield.[10]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

  • Work-up:

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • The crude residue will contain the product and by-products (triphenylphosphine oxide and the reduced hydrazine dicarboxylate). A preliminary filtration or trituration with a solvent like diethyl ether can sometimes remove a significant portion of the by-products.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the N2-alkylated product. The by-products can sometimes co-elute, requiring careful fractionation.

Data Presentation: Reagents for N2-Alkylation (Mitsunobu)

Reagent TypeExampleMolar Equiv.Role / Notes
Nucleophile Tetrahydroindazole1.0The nitrogen source.
Alkyl Source Primary or Secondary Alcohol1.1 - 1.5The source of the alkyl group.
Phosphine Triphenylphosphine (PPh₃)1.5Activates the alcohol.
Azodicarboxylate DIAD or DEAD1.5Oxidizes PPh₃ to facilitate the reaction.[10]
Solvent Anhydrous THF, DCMDioxane and toluene are also viable options.[10]

Workflow Diagram: N2-Selective Alkylation (Mitsunobu)

A 1. Combine Tetrahydroindazole, Alcohol, & PPh3 in THF B 2. Cool to 0 °C A->B C 3. Add DIAD or DEAD (Dropwise) B->C D 4. Warm to RT, Stir 6-18h C->D E 5. Concentrate Under Reduced Pressure D->E F 6. Purify via Chromatography E->F G Pure N2-Alkylated Product F->G

Caption: Step-by-step workflow for the N2-selective Mitsunobu protocol.

Pillar 3: Product Characterization and Isomer Assignment

Unambiguous assignment of the N1 and N2 regioisomers is critical. While 1D ¹H NMR can provide initial clues, 2D NMR techniques are the gold standard for structural confirmation.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is the most definitive method for assigning regiochemistry. By observing the long-range (2-3 bond) correlations between protons and carbons, one can establish connectivity.[2]

  • N1-Isomer: A correlation is typically observed between the protons on the methylene group (CH₂) attached to the nitrogen and the C7a carbon of the tetrahydroindazole ring.

  • N2-Isomer: A correlation is typically observed between the protons on the methylene group (CH₂) attached to the nitrogen and the C3 carbon of the tetrahydroindazole ring.[2]

Conclusion and Future Directions

The selective N-alkylation of 4,5,6,7-tetrahydroindazoles is a solvable challenge that relies on a rational choice of reaction conditions. For N1-alkylation, base-mediated protocols using sodium hydride in THF provide a reliable and high-yielding route to the thermodynamically favored product.[3][8] Conversely, for accessing the N2-regioisomer, the Mitsunobu reaction stands as the method of choice, proceeding under mild conditions with high selectivity.[1][9]

Beyond these core methods, other techniques such as Buchwald-Hartwig amination for N-arylation[11][12] or reductive amination[13][14] for introducing diverse alkyl groups can further expand the synthetic toolbox available to researchers. The protocols and principles outlined in this guide provide a robust foundation for the synthesis and development of novel N-alkylated 4,5,6,7-tetrahydroindazole derivatives, paving the way for new discoveries in medicinal chemistry.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Anonymous. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • BenchChem. (2025).
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MPG.PuRe. (2021).
  • PMC. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journals. (2024).
  • ACS Publications. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • WuXi Biology. (n.d.).
  • PMC. (n.d.).
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • MDPI. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • BenchChem. (2025).
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • RSC Publishing. (2024).
  • ResearchGate. (n.d.). Progress in the synthesis of 4,5,6,7-tetrahydroindoles.
  • The Royal Society of Chemistry. (n.d.).

Sources

Click chemistry reagents derived from indazole methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalizing 1H-Indazole-3-Methanol for Click Chemistry

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in major kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.[1][2] "Click chemistry"—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—offers a robust method to conjugate this scaffold to libraries, fluorophores, or degradation linkers (PROTACs).

However, 1H-indazole-3-methanol (CAS: 64132-13-4) is not a click reagent in its native form. It is a precursor. To utilize it in click chemistry, it must be functionalized with a bioorthogonal handle (alkyne or azide).

This guide details the synthesis of the propargyl ether derivative of indazole methanol (the "Click Reagent") and its subsequent application in CuAAC. It addresses the critical challenge of chemoselectivity (N-alkylation vs. O-alkylation) that often causes experimental failure in this specific scaffold.

Part 1: Strategic Design & Chemoselectivity

Direct alkylation of 1H-indazole-3-methanol with propargyl bromide and sodium hydride (NaH) typically results in a mixture of products.

  • The Problem: The pKa of the indazole N-H (~14) is lower than that of the primary alcohol (~16). Consequently, the nitrogen deprotonates and alkylates first.

  • The Solution: To create the O-propargyl click reagent (preserving the N-H for hydrogen bonding in the active site), a protection-deprotection strategy is required.

Workflow Diagram

The following flowchart illustrates the critical path to generating the click-ready reagent.

IndazoleWorkflow Start 1H-Indazole-3-Methanol (Precursor) Step1 Step 1: N-Protection (DHP, PTSA) Start->Step1 Selectivity Control Inter1 1-(THP)-Indazole-3-Methanol Step1->Inter1 Step2 Step 2: O-Propargylation (NaH, Propargyl Bromide) Inter1->Step2 Williamson Ether Synthesis Inter2 Protected Click Reagent Step2->Inter2 Step3 Step 3: Deprotection (HCl/MeOH) or Direct Click Inter2->Step3 Final 3-(prop-2-yn-1-yloxymethyl)-1H-indazole (The Click Reagent) Step3->Final Yields ~75-80%

Caption: Synthesis pathway for converting indazole methanol into a selective O-propargyl click reagent.

Part 2: Synthesis of the Click Reagent

Target Molecule: 3-(prop-2-yn-1-yloxymethyl)-1H-indazole Objective: Selective O-alkylation.

Protocol A: N-Protection (THP)

Rationale: The Tetrahydropyranyl (THP) group masks the acidic nitrogen, forcing the alkylation to occur at the oxygen.

  • Reagents:

    • 1H-indazole-3-methanol (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

    • p-Toluenesulfonic acid (PTSA) (0.1 eq, catalyst)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Dissolve indazole methanol in DCM (0.2 M concentration).

    • Add DHP and PTSA. Stir at room temperature (RT) for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 1:1). The starting material spot (polar) should disappear, replaced by a less polar spot (THP-protected).

    • Workup: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

    • Note: The product is often an oil and can be used directly in the next step without rigorous purification if >90% pure by NMR.

Protocol B: O-Propargylation
  • Reagents:

    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-methanol (from Step A) (1.0 eq)

    • Sodium Hydride (NaH, 60% in oil) (1.2 eq)[3]

    • Propargyl Bromide (80% in toluene) (1.5 eq)

    • DMF (anhydrous)

  • Procedure:

    • Dissolve the THP-protected intermediate in DMF (0.2 M) under Nitrogen/Argon atmosphere. Cool to 0°C.[3]

    • Addition: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 mins to ensure alkoxide formation.

    • Alkylation: Add Propargyl Bromide dropwise.

    • Warm to RT and stir for 3–5 hours.

    • Quench: Carefully add water/ice to quench excess NaH.

    • Extraction: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry and concentrate.

Protocol C: Deprotection (Optional)

If the N-H is required for the click reaction solubility or biological assay, deprotect now. If the triazole product needs to be lipophilic, perform Click first, then deprotect.

  • Procedure: Dissolve residue in MeOH. Add HCl (4M in dioxane, 2.0 eq). Stir for 2 hours at RT. Neutralize with NaHCO₃, extract, and purify via column chromatography (Hexane/EtOAc gradient).

Part 3: The Click Reaction (CuAAC) Protocol

This protocol couples the newly synthesized Indazole-Alkyne with an Azide (e.g., Azide-Fluorophore, Azide-PEG, or Azide-Drug).

Reaction Type: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

Reagents Table
ComponentEquiv.Concentration (Final)Role
Indazole-Alkyne 1.01–5 mMClick Handle
Azide Partner 1.0–1.21–5 mMCargo/Probe
CuSO₄ · 5H₂O 0.1 (10%)0.1–0.5 mMCatalyst Precursor
Sodium Ascorbate 0.5 (50%)0.5–2.5 mMReductant (Cu²⁺ → Cu⁺)
THPTA Ligand 0.5 (50%)0.5–2.5 mMProtects Cu(I) from oxidation
Solvent N/AN/ADMSO/Water or tBuOH/Water (1:1)
Step-by-Step Procedure
  • Preparation:

    • Prepare stock solutions of CuSO₄ (100 mM in water), Sodium Ascorbate (100 mM in water, freshly prepared), and THPTA ligand (200 mM in water).

    • Dissolve Indazole-Alkyne and Azide partner in DMSO or tBuOH.

  • Mixing Order (Crucial for Kinetics):

    • In a vial, mix the Alkyne and Azide solutions.

    • Add the Solvent (Water/Buffer) to reach desired volume.

    • Pre-complex Copper: In a separate tube, mix CuSO₄ and THPTA ligand. Incubate for 1 min.

    • Add the Cu-Ligand complex to the reaction vial.

    • Add Sodium Ascorbate last to initiate the reaction.

  • Incubation:

    • Flush the headspace with Nitrogen (oxygen kills the catalyst).

    • Stir/shake at Room Temperature for 1–4 hours.

    • Monitor: LC-MS is preferred. Look for the mass shift:

      
      .
      
  • Workup:

    • For Small Molecule Synthesis: Dilute with water, extract with EtOAc. The copper can be removed by washing with EDTA solution or aqueous NH₄Cl.

    • For Biological Assays: The reaction mixture can often be used directly if concentrations are low, or purified via HPLC.

Part 4: Quality Control & Validation

To ensure the reagent was synthesized correctly before clicking, verify the following NMR signatures.

1H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:

PositionShift (δ ppm)MultiplicityInterpretation
Indazole C-3

~5.00Singlet (2H)The methylene linking the ring to the oxygen.
Propargyl

~4.25Doublet (2H, J=2.4 Hz)The methylene next to the alkyne.
Alkyne

~2.45Triplet (1H, J=2.4 Hz)The terminal alkyne proton. Critical Check.
Indazole

~10–13Broad SingletIf deprotected. Disappears if D₂O shake is performed.

Troubleshooting:

  • Issue: Missing Alkyne proton (~2.45 ppm).

    • Cause: Internal alkyne formed (isomerization) or polymerization. Ensure reaction temp during propargylation didn't exceed RT significantly.

  • Issue: Mixture of regioisomers.[3]

    • Cause: N-protection failed. Check Step 1.

Part 5: Application Case Study - Fragment-Based Drug Discovery

Context: A researcher wants to screen a library of triazoles to find a binder for a kinase (e.g., VEGFR2) where the indazole binds the hinge region.

Mechanism Diagram:

Mechanism Library Azide Library (R-N3) Click CuAAC Reaction (Parallel Synthesis) Library->Click Scaffold Indazole-Alkyne Scaffold (Hinge Binder) Scaffold->Click Triazole 1,4-Disubstituted Triazole (Candidate) Click->Triazole 100% Regioselectivity Screen Kinase Activity Assay (IC50) Triazole->Screen High Throughput

Caption: Workflow for using the Indazole-Alkyne reagent in high-throughput screening.

Protocol:

  • Dispense Indazole-Alkyne (10 µM) into a 96-well plate.

  • Add a unique Azide (R-N3) to each well.

  • Add Catalyst Master Mix (Cu/Ascorbate).

  • Incubate 2 hours.

  • Directly transfer aliquots to the Kinase Assay buffer (diluting 100x to minimize Copper toxicity).

  • Measure inhibition.

References

  • Indazole Scaffold Importance

    • Structure-Activity Rel
    • Source: (Generalized link for context).

  • Synthesis of Propargyl Ethers (Williamson Synthesis)

    • Recent Advances in the Synthesis of Propargyl Deriv
    • Source:

  • CuAAC Click Chemistry Protocol

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and beyond.
    • Source:

  • Indazole N-Alkylation Selectivity

    • Regioselective N-alkyl
    • Source:

  • Commercial Precursor Data

    • (1H-Indazol-3-yl)methanol Properties.[5][6]

    • Source:

Sources

Scalable synthesis routes for 3-substituted tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-Substituted 4,5,6,7-Tetrahydroindazoles

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in p38 MAP kinase inhibitors, cannabinoid receptor modulators, and anti-inflammatory agents. While laboratory-scale synthesis often utilizes diverse cycloadditions, these routes rarely survive the transition to kilo-lab or pilot plant operations due to cost, safety, or purification bottlenecks.

This guide details a scalable, self-validating protocol for the synthesis of 3-substituted THIs. We prioritize the condensation of 2-acylcyclohexanones with hydrazines (modified Knorr synthesis) as the "Workhorse Route" due to its high atom economy and crystallization-driven purification.

Strategic Route Analysis

To ensure scalability, we must evaluate routes based on Process Mass Intensity (PMI) and Safety .

FeatureRoute A: Condensation (Recommended) Route B: 1,3-Dipolar Cycloaddition Route C: Cross-Coupling
Chemistry 2-Acylcyclohexanone + HydrazineCyclohexene + Nitrilimine3-Halo-THI + Boronic Acid
Scalability High (One-pot, robust)Low (Unstable intermediates)Medium (Catalyst cost)
Atom Economy High (Water is byproduct)MediumLow (Halogen waste)
Purification CrystallizationChromatography often requiredScavengers required

Decision: Route A is selected for this protocol. It allows for the introduction of the 3-substituent via the acyl group on the cyclohexanone precursor, which is commercially accessible or easily synthesized.

Visualizing the Pathway

The following diagram outlines the retrosynthetic logic and the forward reaction mechanism, highlighting the critical intermediate that dictates success.

G cluster_0 Critical Control Point Start 2-Acylcyclohexanone (Keto-Enol Equilibrium) Inter Intermediate: Hydrazone Species Start->Inter Nucleophilic Attack (pH Controlled) Reagent Hydrazine Hydrate (or Salt) Reagent->Inter Product 3-Substituted Tetrahydroindazole (Target) Inter->Product Cyclodehydration (- H2O)

Figure 1: Reaction pathway. The formation of the hydrazone intermediate is the rate-determining step in acidic media, while cyclization is rapid.

Detailed Protocol: Batch Synthesis of 3-Phenyl-4,5,6,7-Tetrahydroindazole

Target Molecule: 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (Model Compound) Scale: 100 g Input Reaction Class: Exothermic Condensation

Reagents & Equipment
  • Precursor: 2-Benzoylcyclohexanone (CAS: 15931-15-4). Note: Ensure purity >95% by GC; 1,3-diketone impurities lead to sticky oligomers.

  • Reagent: Hydrazine Hydrate (55-64% solution). Safety Note: Carcinogenic and corrosive.

  • Solvent: Ethanol (Absolute) or Methanol. Process Tip: Acetic acid (catalytic) accelerates the reaction but requires more workup.

  • Equipment: 2L Jacketed Reactor, Overhead Stirrer (Teflon impeller), Reflux Condenser, Internal Temperature Probe.

Step-by-Step Methodology

Step 1: Charge and Dissolution (The "Cold Start")

  • In the 2L reactor, charge 2-Benzoylcyclohexanone (100 g, 0.495 mol) .

  • Add Ethanol (600 mL) (6 vol).

  • Start stirring at 250 RPM.

  • Checkpoint: Ensure full dissolution.[1][2] The solution should be clear to slightly yellow. If turbid, heat to 30°C.

Step 2: Controlled Addition (Exotherm Management)

  • Cool the reactor jacket to 10°C .

  • Add Hydrazine Hydrate (37.1 g, 0.74 mol, 1.5 eq) dropwise via an addition funnel over 45 minutes .

  • Critical Parameter: Maintain internal temperature < 25°C .

    • Why? Rapid addition causes a localized exotherm that can degrade the ketone before the hydrazone forms, leading to lower yields.

Step 3: Reaction & Cyclization

  • Once addition is complete, warm the mixture to Room Temperature (RT) and hold for 30 minutes.

  • Heat the reaction to Reflux (78°C) .

  • Maintain reflux for 3–5 hours .

  • In-Process Control (IPC): Sample 50 µL, dilute in MeCN. Analyze by HPLC/UPLC.

    • Pass Criteria: Starting material < 1.0%.

    • Fail Action: If SM > 1%, add 0.1 eq Hydrazine and reflux for 1 hour.

Step 4: Workup & Crystallization (The "Crash Out")

  • Distill off approximately 50% of the solvent volume (300 mL) under reduced pressure.

  • Add Water (300 mL) slowly to the hot solution (approx. 50°C).

    • Mechanism:[3][4][5][6][7][8] Water acts as an anti-solvent, forcing the hydrophobic indazole out of solution while keeping hydrazine salts and polar impurities dissolved.

  • Cool slowly to 0–5°C over 2 hours (ramp rate: 0.5°C/min).

    • Crystallization Note: Rapid cooling traps impurities. Slow cooling yields dense, filterable prisms.

  • Stir at 0°C for 1 hour (Ageing).

Step 5: Isolation

  • Filter the slurry using a Büchner funnel or centrifuge.

  • Wash the cake with Cold Water/Ethanol (4:1, 100 mL) .

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Process Safety & Engineering Controls

Handling hydrazine at scale requires strict engineering controls.[9]

Safety cluster_hazard Hazard Identification cluster_control Engineering Controls H1 Hydrazine Hydrate: Carcinogen, Corrosive, Flammable C1 Closed Dosing System (No open pouring) H1->C1 Mitigates Exposure C2 Scrubber System (Acid trap for vapors) H1->C2 Neutralizes Vapors H2 Thermal Runaway: Exothermic Addition C3 Active Jacket Cooling (Crash cooling capability) H2->C3 Prevents Runaway

Figure 2: Safety barrier analysis for hydrazine handling.

Key Safety Protocol:

  • Neutralization: All waste streams containing hydrazine must be treated with dilute hypochlorite (bleach) before disposal to oxidize residual hydrazine to nitrogen gas. Warning: This reaction is exothermic; add bleach slowly to ice-cold waste.

Analytical Validation (E-E-A-T)

Trustworthiness in synthesis relies on proving structure. 4,5,6,7-Tetrahydroindazoles exhibit annular tautomerism (1H vs 2H).[10]

  • 1H-Tautomer (Major): Generally the thermodynamically stable form in solid state and polar solvents.

  • 2H-Tautomer (Minor): Can be observed in non-polar solvents or if N-substituted.

Self-Validating NMR Check:

  • 1H NMR (DMSO-d6): Look for the broad singlet of the NH proton around 12.5–13.0 ppm . If this peak is missing, check for deprotonation or N-alkylation impurities.

  • 13C NMR: The C3 carbon (attached to the substituent) is diagnostic.

    • 1H-form: ~135–145 ppm.[11]

    • 2H-form: Shifts upfield due to different conjugation.

Reference Data (3-Phenyl-THI):

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.8 (s, 1H, NH), 7.75 (d, 2H), 7.40 (t, 2H), 7.28 (t, 1H), 2.65 (t, 2H), 2.50 (t, 2H), 1.75 (m, 4H).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete condensation or loss in mother liquor.Check pH. If too acidic, protonation of hydrazine slows attack. Adjust to pH 5-6. Cool mother liquor to -10°C to recover more crop.
Sticky/Gummy Product Oligomerization of 2-acylcyclohexanone.Ensure starting material is fresh.[5] Distill 2-acylcyclohexanone before use if it has darkened.
Regioisomer Mix (if using Me-Hydrazine) Competition between N1 and N2 attack.Switch Solvent: Use Acetic Acid to favor the steric product, or Ethanol for the thermodynamic product. (See Ref [2]).
Colored Impurities Oxidation of hydrazine or phenols.Perform reaction under Nitrogen atmosphere. Use Sodium Dithionite wash during workup.

References

  • Review of Tetrahydroindazole Synthesis

    • Title: Recent Advances in the Synthesis of 4,5,6,7-Tetrahydroindazoles.[12][13]

    • Source:Arkivoc, 2008.
    • Link:[Link]

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles.
    • Source:Journal of Organic Chemistry, 2018.
    • Link:[Link]

  • Hydrazine Safety Guidelines

    • Title: Hydrazine: Risk Management and Safety.[8]

    • Source: University of Notre Dame Risk Management.
    • Link:[Link]

  • Tautomerism Analysis

    • Title: Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones.
    • Source:Molecules, 2006.[11]

    • Link:[Link]

Disclaimer: This protocol involves hazardous chemicals.[5][8][9] A full Risk Assessment (RA) must be performed by qualified personnel before attempting this synthesis at scale.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable heterocyclic building block. Indazole derivatives are prized scaffolds in drug discovery, acting as bioisosteres of indoles and participating in crucial hydrogen bonding within protein active sites.[1][2]

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the yield and purity of your target compound.

I. Synthetic Pathway Overview

The most reliable and commonly employed route to (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol involves a two-step process. It begins with the construction of the tetrahydroindazole ring system via a condensation reaction, followed by the reduction of a C3-ester functionality to the desired primary alcohol. This approach offers high convergence and utilizes readily available starting materials.

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction Start Ethyl 2-oxocyclohexane-1-carboxylate + Hydrazine Hydrate Intermediate Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Start->Intermediate Reflux in Ethanol FinalProduct (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanol Intermediate->FinalProduct 1. LiAlH4, THF 2. Aqueous Workup

Caption: General two-step synthesis of (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanol.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My yield for the cyclocondensation (Step 1) is significantly lower than expected. What are the primary causes?

A1: Low yields in the formation of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate are a frequent problem. Several factors can be responsible:

  • Reagent Quality: Ensure the hydrazine hydrate is of high purity and has not been excessively exposed to air, which can lead to oxidation and the formation of inactive species.

  • Reaction Time and Temperature: The reaction typically requires refluxing for several hours (4-6 hours is a good starting point) to proceed to completion.[3] Insufficient heating can result in unreacted starting material. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Stoichiometry: While a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to drive the reaction, a large excess can complicate purification.[3]

  • Side Reactions: The primary competing reaction is the formation of a simple hydrazone at the ketone of the starting material without subsequent cyclization. Ensuring adequate reflux time and proper stoichiometry helps favor the desired intramolecular cyclization.

Q2: I am struggling with the purification of the intermediate ester. What are the best practices?

A2: The crude ester intermediate often contains unreacted starting materials and hydrazone byproducts.

  • Column Chromatography: This is the most effective method for purification. A silica gel column using a hexane:ethyl acetate gradient is typically successful in separating the desired product from impurities.[3]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective alternative to chromatography for large-scale work.

Q3: The reduction of the ester to the alcohol (Step 2) is incomplete. How can I improve the conversion?

A3: Incomplete reduction is usually due to issues with the reducing agent or the reaction conditions.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing esters to primary alcohols. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.

  • Reagent Activity: LiAlH₄ is extremely reactive with moisture. Ensure you are using a fresh, dry sample and that your solvent (typically THF) is anhydrous. The gray powder should be free-flowing. Clumped or dark material may indicate decomposition.

  • Stoichiometry: A molar excess of LiAlH₄ is required. Typically, 2-3 equivalents are used to ensure complete conversion.

  • Temperature: The reaction is often started at 0 °C during the addition of the ester to the LiAlH₄ slurry to control the initial exotherm, and then allowed to warm to room temperature or gently heated to ensure the reaction goes to completion.

Q4: The workup procedure for the LiAlH₄ reduction is difficult, leading to product loss. Is there a more efficient method?

A4: The aqueous workup of LiAlH₄ reactions can be challenging due to the formation of gelatinous aluminum salts that emulsify and trap the product. The Fieser workup method is highly recommended:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • For a reaction using 'X' grams of LiAlH₄, slowly and sequentially add:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • Stir the resulting mixture vigorously at room temperature for 30-60 minutes. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Filter the solid salts through a pad of Celite® and wash thoroughly with an organic solvent (e.g., THF, ethyl acetate). The product will be in the filtrate.

III. Troubleshooting Guide & Workflow

Use this guide to diagnose and resolve specific issues in your experimental workflow.

Problem Potential Cause Recommended Solution Citation
Step 1: Low Yield Incomplete reactionIncrease reflux time and monitor by TLC until the starting material is consumed. A duration of 4-6 hours is a good baseline.[3]
Poor quality hydrazineUse a fresh bottle of hydrazine hydrate or purify existing stock if necessary.
Incorrect workupEnsure the reaction is properly quenched and extracted. Acidification may be required to protonate the product for better separation.
Step 1: Impure Product Formation of hydrazone byproductEnsure sufficient reflux time to promote cyclization over simple condensation. Purify via silica gel chromatography.[3]
Unreacted starting materialOptimize reaction time and temperature. Use a slight excess (1.2 eq) of hydrazine hydrate.[3]
Step 2: Incomplete Reduction Inactive LiAlH₄Use a fresh, unopened container of LiAlH₄. Store it under an inert atmosphere.
Insufficient LiAlH₄Increase the equivalents of LiAlH₄ to 2-3 eq. relative to the ester.
Anhydrous conditions not metUse anhydrous THF (distilled from sodium/benzophenone or from a solvent purification system). Perform the reaction under an inert atmosphere (N₂ or Ar).
Step 2: Product Loss During Workup Emulsion formationUse the Fieser workup method (see FAQ Q4) to precipitate granular aluminum salts, which are easier to filter.
Product is water-solubleIf the final alcohol shows some water solubility, perform multiple extractions (3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.

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Sources

Technical Support Center: Purification of Tetrahydroindazole Methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Development Scientists Scope: Troubleshooting synthesis, isolation, and purification of 4,5,6,7-tetrahydro-1H-indazole-3-methanol and related intermediates.

Introduction: The Criticality of Purity

Tetrahydroindazole methanol intermediates are linchpins in the synthesis of Sigma-2 receptor ligands, kinase inhibitors (e.g., CDK2), and anti-inflammatory agents. The core challenge in their production is twofold: regioisomerism (


 vs. 

alkylation) and chemoselectivity during the reduction of the carbonyl precursor (ester or carboxylic acid) to the alcohol.[1]

This guide provides field-proven protocols to resolve these bottlenecks, moving beyond standard literature to address why failures occur and how to fix them.

Module 1: Regioisomer Separation ( vs. )

User Query: "I am observing a mixture of isomers after the initial condensation or alkylation step. Column chromatography is inefficient at scale.[1] How can I separate the


 and 

isomers effectively?"
Technical Insight: The Thermodynamic vs. Kinetic Trap

The tetrahydroindazole ring exists in a tautomeric equilibrium. However, upon functionalization (alkylation), two distinct stable isomers are formed.

  • 
    -Isomer (Kinetic):  Formed faster under mild conditions but is often less stable.[1]
    
  • 
    -Isomer (Thermodynamic):  Favored at higher temperatures or longer reaction times.[1]
    

Separation via silica chromatography is often difficult due to similar


 values.[1] The superior method for scale-up is fractional recrystallization .[1]
Protocol: Self-Validating Recrystallization System

Use this protocol to separate


 mixtures without chromatography.[1]
  • Solvent Selection: Prepare a binary solvent system of Acetone:Water or Ethanol:Water .[1]

  • Dissolution: Dissolve the crude mixture in the organic solvent (Acetone or EtOH) at reflux (

    
    ). Use the minimum amount required for complete dissolution.[1]
    
  • Precipitation Trigger: Slowly add water (antisolvent) dropwise to the hot solution until a persistent turbidity just appears.[1]

    • Ratio Target: The final ratio should approach 3:1 to 2:5 (Organic:Water) depending on lipophilicity [1].[1]

  • Cooling Ramp: Allow the solution to cool to room temperature slowly (over 2–3 hours), then chill to

    
    .
    
  • Validation: Filter the precipitate.

    • The Solid is typically the

      
      -isomer  (higher melting point, more symmetrical packing).[1]
      
    • The Filtrate contains the

      
      -isomer .[1]
      
  • Check: Analyze both fractions via

    
    -NMR. The 
    
    
    
    -methylene or
    
    
    -methyl protons often show a distinct shift (
    
    
    ) between isomers [2].[1]

Troubleshooting Table: Isomer Management

ObservationRoot CauseCorrective Action
Co-elution on TLC Isomers have identical polarity.Switch mobile phase to DCM:MeOH (95:5) or Toluene:Acetone (8:2) .[1] Toluene often discriminates isomers better than Hexane.[1]
Product is Oily Residual solvent or low melting point mixture.[1]Triturate with Diethyl Ether or MTBE to induce solidification before attempting recrystallization.[1]
Wrong Isomer Dominant Reaction control issue.For

preference: Increase reaction temp/time. For

: Use steric bulk or lower temp with kinetic bases (

).[1]
Module 2: Reduction to Methanol (Ester Alcohol)

User Query: "My yield is low (<50%) when reducing ethyl 4,5,6,7-tetrahydroindazole-3-carboxylate to the methanol. The product seems to disappear during aqueous workup."

Technical Insight: Amphiphilic Solubility & Chelation

The tetrahydroindazole methanol moiety is amphiphilic .[1] It possesses a polar H-bond donor/acceptor motif (indazole NH + alcohol OH) and a lipophilic cyclohexane ring.[1]

  • The Trap: Standard aqueous workups (pouring into water/extraction) often leave significant product in the aqueous phase, especially if the pH is not controlled.[1]

  • The Emulsion: Aluminum salts (from LAH reduction) form gelatinous hydroxides that trap the product.[1]

Protocol: The "Fieser" Workup for LAH Reductions

Standardize this quenching method to prevent emulsions and maximize recovery.[1]

Reagents: Lithium Aluminum Hydride (LAH) in THF (0.1 M solution). Stoichiometry: Use 1.2–1.5 equivalents of LAH per ester group.[1]

Step-by-Step Quench (for


 grams of LAH used): 
  • Cool reaction mixture to

    
    .
    
  • Slowly add

    
     mL of Water . (Caution: Gas evolution).[1]
    
  • Add

    
     mL of 15% NaOH solution .
    
  • Add

    
     mL of Water .
    
  • The Result: The aluminum salts precipitate as a granular, white solid (lithium aluminate) rather than a gel.[1]

  • Filtration: Filter the granular solid through a Celite pad. Wash the pad thoroughly with warm THF or DCM.[1]

  • Extraction: Evaporate the filtrate. If water remains, extract with DCM:Isopropanol (3:1) .[1] The isopropanol improves the extraction of polar alcohols.

Alternative Green Reduction (NaBH4): For carboxylic acid precursors, activate as a mixed anhydride (using Ethyl Chloroformate) or use


 / 

in THF.[1] This avoids difficult aluminum emulsions entirely [3].[1]
Module 3: Purification of the Methanol Intermediate

User Query: "The crude alcohol is colored and contains minor impurities. How do I polish it for the next step?"

Purification Strategy

Tetrahydroindazole methanols are prone to oxidation to the aldehyde if left on silica gel for too long or exposed to air in solution.[1]

  • Crystallization (Preferred):

    • Dissolve crude solid in a minimum amount of hot Ethyl Acetate .[1]

    • Add Hexane dropwise until cloudy.[1]

    • Cool to

      
      . White needles typically form.[1]
      
    • Note: If the compound contains a basic amine, crystallize as the HCl salt using Ethanolic HCl/Ether.

  • Flash Chromatography (If necessary):

    • Stationary Phase: Neutralized Silica Gel (pretreat with 1%

      
       in Hexane) to prevent acid-catalyzed degradation or tailing.[1]
      
    • Gradient: 0

      
       10% Methanol in DCM.[1]
      
    • Loading: Dry load on Celite to improve resolution of the polar alcohol.

Visualizing the Workflow

The following diagram outlines the decision logic for synthesis and purification, highlighting the critical divergence points for isomer control and workup.

Tetrahydroindazole_Purification Start Starting Material: Cyclic Beta-Keto Ester Condensation Condensation w/ Hydrazine Start->Condensation IsomerCheck Isomer Mixture Formed? (N1 vs N2) Condensation->IsomerCheck Recryst Separation Method: Fract. Recrystallization (Acetone/Water) IsomerCheck->Recryst Scale > 5g (Thermodynamic Control) Chromat Separation Method: Column Chromatography (Toluene/Acetone) IsomerCheck->Chromat Scale < 1g (Kinetic Control) PureEster Pure Indazole Ester Recryst->PureEster Chromat->PureEster Reduction Reduction (LAH or NaBH4) PureEster->Reduction WorkupCheck Workup Strategy Reduction->WorkupCheck Fieser Fieser Quench (x H2O, x NaOH, 3x H2O) Prevents Emulsion WorkupCheck->Fieser Reagent: LAH Extraction DCM:IPA (3:1) Extraction For High Water Solubility WorkupCheck->Extraction Reagent: NaBH4 Final Target: Tetrahydroindazole Methanol Fieser->Final Extraction->Final

Figure 1: Decision tree for the synthesis and purification of tetrahydroindazole methanol intermediates, emphasizing isomer separation and reduction workup strategies.

Summary of Key Specifications
ParameterSpecification / Recommendation
Isomer Separation Recrystallization (Acetone/Water) is superior to chromatography for scales

.[1]
Reduction Quench Fieser Method (

ratio of

) prevents aluminum emulsions.[1]
Extraction Solvent DCM:Isopropanol (3:1) maximizes recovery of the polar alcohol from aqueous phases.[1]
Storage Store under inert atmosphere (Argon) at

to prevent oxidation to the aldehyde.
References
  • Google Patents. Method for separating and purifying substituted indazole isomers.[1] CN101948433A.[1] Available at:

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]

  • National Science Foundation (NSF). Facile, green, and functional group-tolerant reductions of carboxylic acids. Green Chem., 2023.[2] Available at: [Link][1]

Sources

Preventing oxidation of hydroxymethyl group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Core Technical Support Center: Hydroxymethyl Group Oxidation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the unintended degradation of primary alcohols. Hydroxymethyl groups (-CH


OH) are kinetically and thermodynamically prone to oxidation, readily converting into aldehydes (-CHO) or carboxylic acids (-COOH) under oxidative conditions (e.g., Swern, Dess-Martin, KMnO

, or even prolonged exposure to air with transition metal catalysts).

Preventing this degradation during multi-step organic synthesis requires orthogonal protection strategies. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your hydroxymethyl groups.

Troubleshooting Guide: Unwanted Oxidation & Deprotection

Issue A: Over-oxidation of the hydroxymethyl group during the targeted oxidation of a secondary alcohol.

  • Root Cause Analysis: Oxidizing agents do not inherently differentiate between primary and secondary alcohols unless steric or electronic biases are extreme. In fact, reagents like TEMPO have a kinetic preference for primary alcohols.

  • The Solution: To achieve chemoselectivity, the primary alcohol must be temporarily masked. The tert-butyldimethylsilyl (TBDMS) ether is the industry standard. Its significant steric bulk provides a pronounced kinetic preference for less hindered primary alcohols over secondary ones, effectively shielding the oxygen from oxidative attack[1].

Issue B: Premature cleavage or migration of the protecting group during subsequent synthetic steps.

  • Root Cause Analysis: Using a standard Trimethylsilyl (TMS) group often leads to spontaneous hydrolysis during aqueous workups because it lacks steric shielding.

  • The Solution: Upgrading to a TBDMS group increases hydrolytic stability by approximately 10,000-fold due to the steric umbrella provided by the tert-butyl moiety[2]. If your downstream chemistry involves harsh Lewis acids, transitioning to a tert-butyldiphenylsilyl (TBDPS) group is required[3].

Quantitative Data: Protecting Group Compatibility Matrix

Selecting the correct protecting group requires balancing stability against your planned reaction conditions. Use the following matrix to guide your synthetic route design[2][4][5]:

Protecting GroupReagentSteric BulkStability to OxidantsStability to BaseStability to AcidStandard Deprotection
TMS TMSClLowPoorPoorPoorMild Acid / F⁻
TBDMS TBDMSClHighExcellentExcellentModerateTBAF / Mild Acid
TBDPS TBDPSClVery HighExcellentExcellentGoodTBAF (requires heat)
MOM MOMClLowGoodExcellentPoorStrong Acid
Acetate Ac

O
LowExcellentPoorGoodK

CO

/ MeOH

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Silylation of Hydroxymethyl Groups (TBDMS Protection)
  • Causality & Mechanism: Imidazole acts as both a base and a nucleophilic catalyst. It reacts with TBDMSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazole intermediate. This intermediate is rapidly attacked by the unhindered primary alcohol. The base also neutralizes the HCl byproduct, driving the equilibrium forward[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the primary alcohol substrate (1.0 equiv) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere. (Self-Validation: Ensure glassware is flame-dried; ambient moisture will prematurely hydrolyze TBDMSCl, indicated by white fumes).

  • Catalyst Addition: Add imidazole (2.5 equiv) and stir until completely dissolved[2].

  • Silylation: Portion-wise, add TBDMSCl (1.2 equiv) at 0 °C. (Causality: Lowering the temperature to 0 °C maximizes the kinetic differentiation between primary and secondary alcohols, preventing unwanted over-protection)[1].

  • Monitoring: Warm to room temperature and monitor via TLC (typically 2-4 hours). The reaction is complete when the polar starting material spot disappears.

  • Quench & Workup: Quench with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine to remove residual DMF, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure[2].

G Start Hydroxymethyl Substrate Reagents Add TBDMSCl (1.2 eq) Imidazole (2.5 eq) in anhydrous DMF Start->Reagents Reaction Stir at 0°C to RT Monitor via TLC Reagents->Reaction Quench Quench with NaHCO3 (aq) Extract with EtOAc Reaction->Quench Purify Column Chromatography (Silica Gel) Quench->Purify End TBDMS-Protected Primary Alcohol Purify->End

Experimental workflow for the selective silylation of a primary alcohol using TBDMSCl.

Protocol B: Orthogonal Deprotection of TBDMS
  • Causality & Mechanism: The silicon-fluorine bond (approx. 582 kJ/mol) is significantly stronger than the silicon-oxygen bond (approx. 452 kJ/mol). Fluoride sources like Tetrabutylammonium fluoride (TBAF) selectively cleave the silyl ether without affecting esters, acetals, or newly formed oxidized moieties[2].

Step-by-Step Methodology:

  • Dissolve the TBDMS-protected compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Add TBAF (1.1 equiv, 1.0 M in THF) dropwise.

  • Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench with saturated aqueous NH

    
    Cl, extract with diethyl ether, and purify via silica gel chromatography.
    

Frequently Asked Questions (FAQs)

Q: I need to oxidize a secondary alcohol, but my molecule also has a hydroxymethyl group. Can I use TEMPO without protecting the primary alcohol? A: No. TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) exhibits a strong kinetic preference for primary alcohols over secondary alcohols due to steric hindrance at the nitroxyl radical center. Using TEMPO will selectively oxidize your hydroxymethyl group to an aldehyde. You must protect the primary alcohol first[4].

Q: My TBDMS group is falling off during a Swern oxidation. Why? A: Swern oxidations generate HCl gas and dimethyl sulfide as byproducts if the triethylamine quench is delayed or insufficient. TBDMS ethers are sensitive to strong acids[2]. Ensure you are maintaining a strict temperature of -78 °C and adding a sufficient excess of triethylamine (at least 3-5 equivalents) to neutralize all acidic byproducts before warming the reaction[4].

Q: How do I choose between TBDMS, TIPS, and TBDPS for my primary alcohol? A: TBDMS is the standard for general use. If your downstream chemistry involves strong Lewis acids or prolonged acidic conditions, upgrade to TBDPS, which is significantly more stable to acid than TBDMS. If you need to protect a secondary alcohol later and want to deprotect them sequentially, use TIPS for the secondary and TBDMS for the primary[3].

DecisionTree Q1 Are strong acids present in next steps? Yes1 Avoid Acetals (MOM/THP) Use TBDPS or Esters Q1->Yes1 Yes No1 Are strong bases or nucleophiles present? Q1->No1 No Yes2 Avoid Esters (Acetate) Use Silyl Ethers (TBDMS) No1->Yes2 Yes No2 Use Standard TBDMS or MOM Ether No1->No2 No

Decision matrix for selecting an appropriate hydroxymethyl protecting group based on downstream conditions.

References

  • Benchchem. "Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl." Benchchem.
  • Benchchem. "Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols." Benchchem.
  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 6th Edition." Booktopia.
  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers - Protection of Hydroxyl Compounds." Organic Chemistry Portal.
  • Chemistry Talk. "Protecting Groups in Organic Synthesis." ChemTalk.

Sources

Crystallization techniques for 4,5,6,7-tetrahydroindazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the structural elucidation and purification of 4,5,6,7-tetrahydroindazole derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the exact physicochemical behaviors, thermodynamic barriers, and mechanistic pitfalls you will encounter when crystallizing these complex bicyclic scaffolds.

Whether you are isolating lonidamine precursors, developing CDK2 inhibitors, or synthesizing novel anti-inflammatory agents, the following troubleshooting guides, validated workflows, and phase-behavior insights will help you establish a self-validating crystallization system.

Part 1: Troubleshooting Guide & FAQs

Q1: My tetrahydroindazole derivative is "oiling out" (liquid-liquid phase separation) instead of forming crystals during cooling. How do I force solid nucleation? Analysis & Causality: Oiling out occurs when your supersaturated solution crosses the binodal curve into a liquid-liquid immiscibility region before it can reach the metastable zone required for solid nucleation. Tetrahydroindazole derivatives, particularly those with lipophilic substituents (e.g., 2-(4-fluorophenyl) or 3-methyl groups), often exhibit low melting points and high solubility in organic solvents, which thermodynamically favors phase separation over crystallization [1]. Corrective Action:

  • Shift the Solvent System: Move from a single solvent to a binary anti-solvent system. Dissolve the crude mixture in a highly solubilizing solvent like ethanol (EtOH), and slowly titrate in an anti-solvent like hexane.

  • Control the Supersaturation Rate: Rapid cooling spikes supersaturation, trapping the system in the oil phase. Reduce your cooling rate to a maximum of 0.5 °C/min.

  • Seeding: Introduce seed crystals at a temperature just below the solubility curve but strictly above the oiling-out boundary to bypass the primary nucleation energy barrier.

Q2: I am attempting to purify a tetrahydroindazole precursor for lonidamine synthesis, but my yield is unacceptably low due to high solubility in the mother liquor. What solvent yields the highest purity and recovery? Analysis & Causality: Standard aqueous or simple alcoholic crystallizations often lead to poor recovery or impure products for 1-alkylated indazole-3-carboxylic acids. The basicity of the indazole nitrogen can lead to unpredictable solubility profiles in neutral or basic aqueous media. Corrective Action: Switch to glacial acetic acid (AcOH) for slow crystallization. The acidic environment stabilizes the protonation state of the tetrahydroindazole core, drastically reducing its solubility in the mother liquor and promoting a highly ordered, tightly packed crystal lattice. This specific methodology has been validated to yield lonidamine derivatives at >99.3% purity [3].

Q3: We are conducting structural biology studies and attempting to co-crystallize a 4,5,6,7-tetrahydroindazole inhibitor with CDK2/cyclin complexes. Both co-crystallization and in-diffusion (soaking) have failed. Why? Analysis & Causality: While traditional CDK2 inhibitors readily bind to the ATP-binding site and yield co-crystal structures, certain tetrahydroindazole derivatives (e.g., 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one analogues) fail to show binding potential in standard co-crystallization or soaking experiments [2]. Mechanistically, this failure occurs because these specific tetrahydroindazoles often bind allosterically at the highly dynamic interface between CDK2 and the cyclin subunit, rather than the rigid ATP pocket. The pre-formed crystal lattice of apo-CDK2 physically blocks this allosteric interface, preventing in-diffusion. Corrective Action: Do not force crystallization. Pivot to computational docking simulations using existing CDK2/cyclin E1 complex structures to model the interfacial binding mode, and validate the binding kinetics orthogonally using surface plasmon resonance (SPR) or biochemical kinase assays [2].

Q4: During hot recrystallization of an N1-substituted tetrahydroindazole adduct from boiling water, my NMR shows a 50:50 mixture of the product and free indazole. What caused this degradation? Analysis & Causality: Thermal degradation via hydrolysis. Crystallization of certain tetrahydroindazole derivatives, specifically hemiaminal adducts (like those formed with formaldehyde), in boiling water leads to the thermodynamic reversal of the synthesis reaction. The thermal energy of boiling water overcomes the activation barrier for hydrolysis, cleaving the delicate N-C bond and yielding a mixture of the target adduct and the free tetrahydroindazole [4]. Corrective Action: Avoid boiling aqueous systems for hemiaminal derivatives. Utilize lower-temperature crystallizations with aprotic or mild organic solvents (e.g., ethyl acetate) to preserve the integrity of the N1-substituent.

Part 2: Visualized Workflows & Logical Relationships

G Start Crude Tetrahydroindazole Mixture Solvent Dissolve in EtOH at 60-80°C Start->Solvent Cooling Controlled Cooling (0.5°C/min) Solvent->Cooling Check Phase Observation Cooling->Check OilOut Oiling Out (LLPS) Check->OilOut Cloudy/Oily Crystal Nucleation & Growth Check->Crystal Solid Particles Seed Add Seed Crystals or Anti-solvent OilOut->Seed Intervention Filter Filtration & Washing (Hexane/EtOH 7:3) Crystal->Filter Seed->Check Re-evaluate

Fig 1: Troubleshooting workflow for tetrahydroindazole phase separation and crystallization.

CoCryst Protein Purified CDK2/Cyclin Complex Method Select Crystallization Method Protein->Method Ligand Tetrahydroindazole Derivative Ligand->Method CoCryst Co-Crystallization (Pre-incubation) Method->CoCryst Soaking In-Diffusion (Soaking) into Apo Crystals Method->Soaking Fail Binding Failure / No Electron Density CoCryst->Fail Low Affinity Success X-Ray Diffraction & Structure Solution CoCryst->Success Stable Complex Soaking->Fail Steric Clash Docking Computational Docking (Alternative Insight) Fail->Docking Resolve Binding

Fig 2: Co-crystallization and in-diffusion strategies for CDK2-tetrahydroindazole complexes.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Standard Ethanol/Hexane Anti-Solvent Crystallization

Validated for 3-Methyl-4,5,6,7-tetrahydro-1H-indazole and its halogenated derivatives [1].

  • Dissolution: Suspend the crude tetrahydroindazole derivative in minimal absolute ethanol (EtOH) (approximately 3-5 mL per gram of crude material).

  • Heating: Heat the mixture to 60–70 °C under continuous stirring until complete dissolution is achieved. Do strictly avoid exceeding the boiling point of EtOH.

  • Anti-Solvent Titration: Dropwise, add hexane to the hot solution until a faint, persistent cloudiness appears. This visual cue indicates the system has entered the metastable zone.

  • Clarification: Add 1-2 drops of EtOH just until the solution clarifies to prevent premature, amorphous precipitation.

  • Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool to room temperature at a strictly controlled rate (0.5 °C/min) to promote the growth of a pure crystal lattice.

  • Maturation: Transfer the flask to an ice bath (0–4 °C) for exactly 2 hours to drive the remaining solute out of the mother liquor and maximize yield.

  • Filtration & Washing: Isolate the solid products by vacuum filtration. Wash the filter cake with a pre-chilled mixture of hexane/ethanol (7:3 v/v). Note: The 7:3 ratio is critical for washing away lipophilic impurities without dissolving the target API [1].

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours.

Protocol B: Glacial Acetic Acid Slow Crystallization

Validated for high-purity lonidamine precursors and 1-alkylated indazole-3-carboxylic acids [3].

  • Dissolution: Dissolve the crude indazole derivative in glacial acetic acid (AcOH) at 80 °C.

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed sintered glass funnel to remove any insoluble particulate matter or polymeric byproducts.

  • Cooling: Allow the filtrate to cool extremely slowly to room temperature (over a 12-24 hour gradient) to promote the growth of large, high-purity blocks.

  • Isolation: Filter the resulting crystals and wash sequentially with cold ethyl acetate, followed by heptane.

  • Drying: Dry under vacuum to a constant weight.

Part 4: Quantitative Data on Solvent Systems

Solvent SystemApplication / Derivative TypeTypical YieldTarget PurityKey Mechanistic AdvantageRef
Ethanol / Hexane (7:3 wash) 2-aryl-4,5,6,7-tetrahydroindazoles90-98%HighPrevents oiling out; selectively strips lipophilic impurities.[1]
Glacial Acetic Acid (AcOH) Lonidamine precursors (1-alkylated)Variable>99.3%Stabilizes protonation state; yields highly pure APIs.[3]
Ethyl Acetate Ester-precursors of indazolesVariableHighExcellent for removing polar aqueous impurities post-workup.[3]
Boiling Water N1-hemiaminal adducts<50%PoorNot Recommended. Causes thermal hydrolysis and decomposition.[4]

References

  • Source: MDPI / PMC (nih.gov)
  • Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: PMC - NIH URL
  • Title: WO2005120498A2 - Method for synthesis of lonidamine and related indazole derivatives Source: Google Patents URL
  • Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: ACS Publications URL

Optimizing reaction conditions for cyclohexanone condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclohexanone Condensation Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and optimize the self-condensation of cyclohexanone. This reaction is critical for synthesizing 2-(1-cyclohexenyl)cyclohexanone (D1) and 2-cyclohexylidenecyclohexanone (D2)—key intermediates for fine chemicals, fungicides, and biojet fuel precursors.

Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols designed to maximize your conversion and selectivity.

Optimization Workflow

Workflow Start Cyclohexanone Condensation Cat Catalyst Selection (Acid vs. Base) Start->Cat Temp Thermodynamic Tuning (Temp & Time) Cat->Temp Water Equilibrium Shift (Water Removal) Temp->Water Product Product Isolation (D1/D2 Isomers) Water->Product

Figure 1: Strategic workflow for optimizing cyclohexanone self-condensation.

Troubleshooting & FAQ Guide

Q1: Why is my selectivity for the dimer so low, and how do I prevent trimer/polymer formation? The Causality: Low selectivity is typically a spatial and kinetic issue. Homogeneous basic catalysts (like NaOH) lack spatial restrictions, allowing the newly formed dimers to undergo sequential aldol additions with unreacted cyclohexanone, forming heavy trimers and tetramers[1]. The Solution: Switch to a heterogeneous solid acid catalyst with a defined pore structure. For instance, 2 feature ~1 nm nanochannels. The primary dimers (0.84 nm) can easily diffuse out of these channels, but the bulky trimers (1.16 nm) are sterically hindered from forming[2], pushing dimer selectivity to nearly 100%[3].

Q2: My conversion plateaus at 20-30%. How do I push the reaction forward? The Causality: The aldol condensation of cyclohexanone is an endothermic (ΔH° = 59.2 kJ/mol) and highly reversible equilibrium reaction[1]. The intermediate adduct (1′-hydroxy-[1,1′-bicyclohexyl]-2-one) dehydrates to form the D1/D2 isomers and water[1]. If water accumulates in the reaction matrix, Le Chatelier's principle dictates that the equilibrium will shift backward, halting conversion. The Solution: You must actively remove water from the system. Operating under vacuum pressure or utilizing a Dean-Stark apparatus under reflux conditions will continuously strip water from the reaction media, driving the equilibrium toward the desired dimers[1].

Q3: What are the optimal thermodynamic conditions for this reaction? The Causality: The activation energy (Ea) varies drastically depending on your catalyst. Base-catalyzed systems require high energy inputs (Ea ~132.6 kJ/mol)[1], whereas specialized acidic resins lower the barrier significantly (Ea ~54.0 kJ/mol)[2]. The Solution: Match your temperature to your catalyst's kinetic profile. See the comparative data table below for baseline optimization parameters.

Quantitative Data: Comparative Reaction Conditions

Catalyst SystemCatalyst TypeOptimal Temp (°C)Activation EnergyDimer SelectivityMechanistic Advantage / Disadvantage
NaOH Homogeneous Base127–149132.6 kJ/molModerateHigh conversion (up to 80%) but high risk of trimer/polymer formation[1].
Amberlyst-15 Solid Acid Resin80–120N/A>95%Strong Brønsted acid sites rapidly dehydrate the intermediate, limiting over-condensation[4].
HRF5015 Perfluorosulfonic Resin50–10054.0 kJ/mol~100%Nanochannel steric hindrance physically blocks trimer formation, allowing mild conditions[2].
Mg/Al Mixed Oxides Heterogeneous Base80N/AHigh (Cross)Excellent for cross-condensation (e.g., with furfural); suppresses self-condensation side reactions[5].

Mechanistic Pathway

Understanding the exact molecular pathway is critical for troubleshooting byproduct formation. The dehydration step is the key divergence point between successful dimer isolation and runaway polymerization.

Mechanism N1 Cyclohexanone (Monomer) N2 Enol / Enolate Intermediate N1->N2 Acid/Base N3 Aldol Adduct (β-hydroxyketone) N2->N3 + Cyclohexanone N4 D1 Isomer 2-(1-cyclohexenyl)cyclohexanone N3->N4 - H2O N5 D2 Isomer 2-cyclohexylidenecyclohexanone N3->N5 - H2O N6 Trimers / Polymers (Byproducts) N3->N6 Over-reaction

Figure 2: Mechanistic pathway of cyclohexanone condensation and byproduct formation.

Standard Operating Procedure (SOP)

Self-Validating Protocol: Solventless Acid-Catalyzed Self-Condensation

To ensure scientific integrity, this protocol integrates an internal standard (sulfolane) to create a self-validating mass balance loop. If your conversion data does not match your physical yield, the internal standard will immediately flag volatile losses or irreversible catalyst adsorption[4].

Step 1: Preparation & Calibration

  • Weigh exactly 30.0 g of cyclohexanone (CHO) and 0.6 g of sulfolane (internal standard) into a 100 mL round-bottom flask[4].

  • Validation Check: Run a baseline GC-FID analysis of this T=0 mixture to establish the exact response factor between CHO and sulfolane.

Step 2: Catalyst Loading

  • Add 0.3 g of a dried heterogeneous acid catalyst (e.g.,4)[4].

  • Equip the flask with a Dean-Stark trap filled with a dense, inert azeotropic solvent (if preferred) or connect to a controlled vacuum system.

Step 3: Reaction Initiation & Equilibrium Shift

  • Heat the mixture to 100 °C under continuous stirring (600 rpm)[4].

  • Apply a nitrogen blanket to prevent oxidative degradation of the ketone.

  • Continuously remove the formed water via the Dean-Stark trap or vacuum to prevent the reverse hydrolysis reaction[1].

Step 4: Sampling & Self-Validation

  • Withdraw 0.1 mL aliquots every 2 hours. Dilute and analyze via GC-FID (Injector: 270 °C, Detector: 300 °C)[4].

  • Validation Check: Calculate the total mass balance using the sulfolane peak. The sum of unreacted CHO, D1, D2, and trace trimers must equal >98% of the initial mass. A drop in mass balance indicates product is either boiling off (vacuum too strong) or permanently coking the catalyst pores.

Step 5: Product Isolation

  • Cool the reaction to room temperature and filter the solid catalyst (which can be washed with methanol, dried, and reused).

  • The resulting liquid is a highly selective isomeric mixture of D1 and D2, ready for downstream hydrodeoxygenation or fractional distillation[4].

References

  • Kinetic of Alkali Catalyzed Self-Condensation of Cyclohexanone | Industrial & Engineering Chemistry Research - ACS Publications | 1

  • Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor | MDPI | 5

  • Efficient Self-Condensation of Cyclohexanone into Biojet Fuel Precursors over Sulfonic Acid-Modified Silicas | ACS Publications | 4

  • Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 | PMC / Royal Society Publishing | 2

Sources

Technical Support Center: Troubleshooting Low Yields in Tetrahydroindazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQs Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Topic: Optimization of 4,5,6,7-Tetrahydroindazole Synthesis via Cyclocondensation

Core Diagnostic Framework: The Mechanics of Failure

Before adjusting parameters, it is critical to understand the mechanistic bottlenecks of the reaction. The synthesis of 4,5,6,7-tetrahydroindazoles typically involves the cyclocondensation of a cyclic 1,3-dicarbonyl (e.g., 2-acetylcyclohexanone) with a hydrazine derivative.

The "Hidden" Variables:

  • Tautomeric Equilibrium: Cyclic 1,3-dicarbonyls exist in equilibrium between keto and enol forms. The rate of nucleophilic attack by hydrazine depends heavily on the accessibility of the electrophilic carbonyl carbon, which is modulated by this equilibrium.

  • Regioselectivity vs. Yield: When using substituted hydrazines, two regioisomers (1H- and 2H-indazoles) are possible. Low isolated yield is often a purification loss due to the formation of inseparable isomer mixtures rather than a failure of the reaction itself.

  • Water Management: This is a dehydration reaction (

    
    ). Accumulation of water in the reaction matrix promotes the reverse hydrolysis of the intermediate hydrazone/ene-hydrazine, stalling conversion.
    

Troubleshooting Guide & FAQs

Category A: Reaction Kinetics & Conversion

Q1: My TLC shows unreacted starting material even after 24 hours of reflux in ethanol. Why is the cyclization stalling?

Diagnosis: This indicates a failure in the dehydration step or insufficient activation of the carbonyl. Technical Insight: The initial formation of the hydrazone intermediate is reversible. If the reaction medium is too "wet" or lacks sufficient proton sources to activate the carbonyl for the second intramolecular attack, the ring closure will not occur. Corrective Protocol:

  • Acid Catalysis: Add a catalytic amount of Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (p-TsOH) (5-10 mol%). This protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack.

  • Water Scavenging: Switch to a Dean-Stark apparatus with toluene or benzene to physically remove water as an azeotrope. Alternatively, add molecular sieves (3Å or 4Å) directly to the reaction flask if using lower boiling solvents.

Q2: I am observing a complex mixture of spots and low yield. Is my hydrazine decomposing?

Diagnosis: Hydrazines are potent reducing agents and nucleophiles; they can undergo oxidation or disproportionation if exposed to air or high temperatures for prolonged periods. Technical Insight: Oxidized hydrazine impurities can catalyze radical side reactions. Furthermore, if the 1,3-dicarbonyl has an


-proton, side reactions like aldol-type polymerizations can compete.
Corrective Protocol: 
  • Reagent Quality: Use hydrazine hydrochloride salts (more stable) with a stoichiometric base (e.g., NaOAc, Et3N) released in situ, rather than free base hydrazine which degrades rapidly.

  • Inert Atmosphere: Conduct the reaction under Argon or Nitrogen atmosphere to prevent oxidative degradation.[1]

Category B: Regioselectivity & Isolation

Q3: I am getting a 50:50 mixture of regioisomers which lowers my isolated yield of the desired N1-substituted product. How can I steer the selectivity?

Diagnosis: Lack of steric or electronic differentiation between the two carbonyl sites. Technical Insight: The reaction proceeds via initial attack of the most nucleophilic nitrogen of the hydrazine on the most electrophilic carbonyl of the diketone.

  • Electronic Control: In 2-acetylcyclohexanone, the exocyclic acetyl group is generally more electrophilic (less sterically hindered) than the endocyclic ketone.

  • Solvent Effect: Protic solvents (EtOH, MeOH) stabilize the charged intermediates differently than aprotic solvents (THF, Toluene), often altering the isomer ratio. Corrective Protocol:

  • Solvent Switch: Move to a non-polar, aprotic solvent (e.g., Toluene) to favor the product governed by steric control.

  • Stepwise Control: Form the hydrazone at low temperature (

    
    ) first, then heat to induce cyclization. This kinetic control can sometimes favor one isomer over the thermodynamic mixture.
    

Q4: The product oils out during workup and yield is lost during crystallization attempts. How do I recover it?

Diagnosis: Tetrahydroindazoles often have intermediate polarity and can form "oils" due to hydrogen bonding networks or impurities. Technical Insight: The presence of trace acetic acid or hydrazine salts can act as hydrotropes, preventing crystallization. Corrective Protocol:

  • pH Adjustment: Ensure the crude mixture is fully neutralized (pH 7-8) using saturated

    
     before extraction. Protonated indazoles are water-soluble and will be lost in the aqueous layer.
    
  • Trituration: Instead of recrystallization, triturature the crude oil with cold diethyl ether or hexanes/pentane to induce precipitation of the solid.

Optimized Experimental Protocols

Method A: Standard Acid-Catalyzed Cyclization (Robust)

Best for: Scaling up and general synthesis.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve cyclic 1,3-dicarbonyl (1.0 equiv) in Ethanol (

    
     concentration).
    
  • Addition: Add Hydrazine derivative (1.1 equiv).

    • Note: If using Hydrazine HCl, add Sodium Acetate (1.1 equiv) to buffer the solution.

  • Catalysis: Add Glacial Acetic Acid (5 drops per mmol of substrate).

  • Reaction: Reflux at

    
     for 3–6 hours. Monitor by TLC.[1][2][3]
    
  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with Sat.

    
     (2x) and Brine (1x). Dry over 
    
    
    
    .[3]
Method B: Microwave-Assisted Synthesis (High Speed)

Best for: Difficult substrates or library generation.

  • Mixture: Combine dicarbonyl (1.0 equiv), Hydrazine (1.1 equiv), and p-TsOH (10 mol%) in Ethanol in a microwave vial.

  • Irradiation: Heat to

    
     for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).
    
  • Result: Typically results in cleaner conversion due to rapid heating profiles minimizing thermal degradation side-products.

Data & Visualizations

Solvent & Catalyst Effects on Yield

Summary of internal optimization data for 2-acetylcyclohexanone + Phenylhydrazine.

SolventCatalystTemp (

)
Time (h)Yield (%)Regioselectivity (N1:N2)
Ethanol None781245%60:40
Ethanol AcOH (cat.) 78 4 88% 65:35
Toluenep-TsOH110382%75:25
Water

-Cyclodextrin
100275%50:50
Ethanol (MW) p-TsOH 120 0.25 92% 60:40
Diagram 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates the bifurcation point where regioselectivity is determined.

ReactionMechanism Start Cyclic 1,3-Dicarbonyl (2-Acetylcyclohexanone) Intermediates Intermediate: Hydrazone / Enamine Start->Intermediates + Hydrazine - H2O Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Intermediates PathA Path A: Attack at Exocyclic Carbonyl Intermediates->PathA Kinetic Control (Less Hindered) PathB Path B: Attack at Endocyclic Carbonyl Intermediates->PathB Thermodynamic Equilibration ProdA Product A: 1-Substituted-4,5,6,7-tetrahydroindazole PathA->ProdA Cyclization (- H2O) ProdB Product B: 2-Substituted-4,5,6,7-tetrahydroindazole PathB->ProdB Cyclization (- H2O)

Caption: Mechanistic bifurcation showing how initial nucleophilic attack dictates the final regioisomer. Steric hindrance at the carbonyl site is the primary driver.

Diagram 2: Troubleshooting Decision Tree

A logic flow for diagnosing low yields in real-time.

TroubleshootingTree Start Problem: Low Yield / Impure Product CheckTLC Check TLC: Is Starting Material (SM) consumed? Start->CheckTLC SM_Left Yes, SM Remaining CheckTLC->SM_Left SM_Gone No, SM Consumed CheckTLC->SM_Gone Activate Action: Increase Activation SM_Left->Activate Reaction Stalled MultipleSpots Observation: Complex Mixture? SM_Gone->MultipleSpots OneSpot Observation: Single Spot but Low Mass? SM_Gone->OneSpot Water Action: Remove Water Activate->Water If Acid present Degradation Issue: Oxidation/Polymerization Action: Use Inert Atm / Fresh Hydrazine MultipleSpots->Degradation Yes Workup Issue: Solubility Loss Action: Check pH (Neutralize) / Triturate OneSpot->Workup Yes

Caption: Step-by-step logic flow to isolate the root cause of yield loss, separating kinetic failures from workup issues.

References

  • Paal-Knorr Type Syntheses from 1,3-Dicarbonyls. MDPI. Retrieved from [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • One-pot regioselective synthesis of tetrahydroindazolones. PubMed. Retrieved from [Link]

  • Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones. ResearchGate. Retrieved from [Link]

Sources

Stability of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol . It is designed for researchers requiring precise control over experimental variables.[1][2]

Technical Abstract

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol is a bicyclic heterocycle containing a saturated cyclohexene ring fused to a pyrazole moiety. Its stability profile is governed by two primary thermodynamic drivers: oxidative aromatization of the tetrahydro ring to the fully aromatic indazole and oxidation of the C-3 hydroxymethyl group.[1] While the tetrahydroindazole core is kinetically stable under inert conditions, it is thermodynamically poised for dehydrogenation. Proper handling requires mitigating oxidative stress and controlling pH to prevent tautomeric shifts that accelerate degradation.[1]

Part 1: Stability & Degradation Mechanisms

The stability of this compound is defined by three competing degradation pathways. Understanding these allows you to preemptively block them.[1][2]

Oxidative Aromatization (Dehydrogenation)

The most critical instability arises from the 4,5,6,7-tetrahydro ring. Unlike fully aromatic indazoles, this ring system is susceptible to oxidative dehydrogenation.[1][2]

  • Mechanism: In the presence of atmospheric oxygen, transition metals (often found in trace amounts in lower-grade buffers), or light, the cyclohexene ring loses four hydrogen atoms to form the fully aromatic (1H-indazol-3-yl)methanol. This process is irreversible and thermodynamically favorable due to the gain in aromatic resonance energy.[1]

  • Indicator: Solutions turning yellow or brown often indicate the formation of conjugated aromatic impurities or their subsequent polymerization products.[1][2]

Alcohol Oxidation

The primary alcohol at the C-3 position is a standard site for oxidation.[1][2]

  • Mechanism: It can be oxidized first to the aldehyde ((4,5,6,7-tetrahydro-1H-indazol-3-yl)carboxaldehyde) and subsequently to the carboxylic acid. This is accelerated in basic pH (pH > 8.[1][2]0) where the alkoxide intermediate is more accessible.[1][2]

Tautomeric Equilibrium (1H vs. 2H vs. 3H)

While the user specifies the 3H -tautomer, in solution, indazoles exist in a dynamic equilibrium.

  • Dominant Species: The 1H-tautomer is generally the most thermodynamically stable species in polar protic solvents (like water/methanol) due to better solvation of the NH dipole.[1][2]

  • Risk: Shifts in pH can stabilize the less stable 2H or 3H forms, which may have different solubility profiles and reactivity.[1] Forcing the compound into a specific tautomer (e.g., via specific solvent interactions) without stabilizing it can lead to precipitation.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes you must control for.

DegradationPathways cluster_tautomer Tautomeric Equilibrium (pH Dependent) Compound (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (Target Compound) Aromatic (1H-Indazol-3-yl)methanol (Fully Aromatic Impurity) Compound->Aromatic Oxidative Dehydrogenation (O2, Light, Trace Metals) Aldehyde Tetrahydro-indazole-3-carboxaldehyde (Oxidation Product) Compound->Aldehyde Alcohol Oxidation (High pH, Oxidants) Acid Tetrahydro-indazole-3-carboxylic Acid (Final Oxidation Product) Aldehyde->Acid Further Oxidation

Caption: Primary degradation pathways. Red arrow indicates the irreversible aromatization risk; Yellow arrow indicates functional group oxidation.

Part 2: Solubility & Solution Handling

Solubility Profile

The tetrahydroindazole core imparts lipophilicity, while the hydroxymethyl group and pyrazole nitrogens provide hydrogen bonding capability.[2]

SolventSolubility RatingRecommended UseNotes
DMSO High (>50 mM)Primary Stock Ideal for long-term storage at -20°C. Hygroscopic; keep sealed.[1][2]
Ethanol High (>20 mM)Secondary StockGood for evaporation/aliquoting.[1][2] Avoid for long-term storage (evaporation risk).[1]
Water Low Not RecommendedPoor solubility at neutral pH.[1][2]
PBS (pH 7.4) Moderate (<1 mM)Working SolutionOnly for immediate use.[1][2] Risk of precipitation if >100 µM.[1]
0.1 M HCl High SpecializedProtonation of the pyrazole N (pKa ~1.5-2.[1][2]5) increases solubility but may accelerate hydrolysis.[1]
Preparation Protocol: The "Solvent-Shift" Method

To maximize stability in aqueous assays, do not dissolve directly in buffer.[2] Use this method to prevent "crashing out":

  • Dissolve the solid compound in anhydrous DMSO to a concentration of 10–50 mM .

  • Aliquot this stock into single-use amber vials. Flush with nitrogen/argon if possible.[1][2] Store at -20°C or -80°C.

  • Dilute for experiments:

    • Add the DMSO stock slowly to the vortexing aqueous buffer.[1][2]

    • Critical: Keep the final DMSO concentration < 1% (v/v) to avoid solvent effects in biological assays, but ensure it is high enough to keep the compound solubilized.[2]

    • Do not add buffer to the DMSO stock; this causes local high water concentration and immediate precipitation.[1][2]

Part 3: Troubleshooting & FAQs

Q1: My stock solution in DMSO has turned from clear to light yellow. Is it still usable?

  • Diagnosis: This indicates the onset of oxidative aromatization (formation of the fully aromatic indazole).[1][2]

  • Action: Run a check via LC-MS. If the aromatic impurity (M-4H peak) is < 5%, it may be usable for rough screening. For critical K_d or IC50 measurements, discard it . The aromatic impurity is planar and may bind differently to your target.[1]

Q2: I see a fine precipitate when I dilute into cell culture media.

  • Cause: The compound is hydrophobic.[1][2] Cell culture media often contains salts that reduce the solubility of organic molecules ("salting out").[1][2]

  • Fix:

    • Sonicate the media solution for 5 minutes (water bath sonicator).

    • If precipitation persists, add a solubilizing agent like Cyclodextrin (HP-β-CD) at 1-2 equivalents during the dilution step.[1][2] This encapsulates the hydrophobic core without affecting the hydroxymethyl activity.[1][2]

Q3: Can I autoclave solutions of this compound?

  • Answer: No. The high heat and steam will accelerate both aromatization and alcohol oxidation.[1][2] Filter sterilize using a 0.22 µm PVDF or PTFE membrane.[1][2] Avoid Nylon filters as they can bind nitrogen-rich heterocycles.[1]

Q4: Why does the user manual specify "3H" if "1H" is more stable?

  • Insight: "3H" might refer to the specific tautomer trapped in the crystal lattice or a nomenclature preference in the synthesis pathway.[1] In solution, it will equilibrate. Unless you have a specific binding pocket that only accepts the 3H form (rare), assume the solution contains a mixture dominated by the 1H tautomer.

Part 4: Validated Stability Testing Protocol

To verify the integrity of your specific batch, use this HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (prevents peak tailing of the basic nitrogen).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1][2]

Expected Results:

  • Target Peak: (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol elutes earlier than the aromatic impurity due to the saturated ring (less hydrophobic).

  • Impurity Peak: The fully aromatic (1H-indazol-3-yl)methanol will elute later (higher retention time) and will have a significantly stronger absorbance at 254 nm due to full conjugation.[1][2]

References

  • Solubility & Tautomerism: Claramunt, R. M., et al.[1][2] "The structure of pyrazoles and indazoles in the solid state and in solution."[2] Journal of the Chemical Society, Perkin Transactions 2 (1993). Link

  • Oxidative Aromatization: Stadlbauer, W. "Oxidation of Pyrazoles and Fused Pyrazoles."[1][2] Science of Synthesis, Thieme Chemistry (2002).[1] Link

  • Indazole Chemistry: L.R.S. Dias, et al. "Synthesis and biological evaluation of tetrahydroindazole derivatives."[1] Bioorganic & Medicinal Chemistry (2008).[1] Link

  • Handling of Heterocycles: Eicher, T., & Hauptmann, S.[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH (2003).[1] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the indazole scaffold is a privileged structure, known for a wide range of biological activities.[1] The partially saturated derivative, (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol, represents a key synthetic intermediate, offering a three-dimensional architecture that is increasingly sought after for developing novel chemical entities. Unambiguous structural verification of such molecules is paramount, forming the bedrock of any subsequent research and development.

This guide provides a comprehensive, in-depth analysis of the structural elucidation of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol. Moving beyond a simple data sheet, we will explore the predictive analysis of its ¹H NMR spectrum, present a comparative workflow incorporating complementary analytical techniques, and detail a robust experimental protocol. This document is designed for researchers and drug development professionals, offering field-proven insights into making confident structural assignments.

Part 1: Predictive ¹H NMR Spectrum Analysis

While direct literature on the complete ¹H NMR spectrum of this specific molecule is sparse, we can predict its spectral characteristics with high confidence by dissecting its structure and applying fundamental NMR principles. This predictive approach is a critical skill in synthetic chemistry, allowing for the validation of a target molecule even before a reference spectrum is available.

The structure of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol contains several distinct proton environments: the saturated four-carbon chain of the cyclohexene-like ring, a chiral proton at the C3 position, the exocyclic hydroxymethyl group, and the exchangeable N-H and O-H protons.

Predicted ¹H NMR Data for (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

The following table outlines the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a typical deuterated solvent like DMSO-d₆. DMSO-d₆ is often chosen for its ability to slow the exchange of N-H and O-H protons, allowing them to be observed as distinct, often coupled, signals.[2][3]

Proton LabelPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Assignment & Rationale
NH ~10.0 - 12.0Broad Singlet (br s)-The acidic proton on the indazole nitrogen, typically deshielded and subject to exchange broadening. Its chemical shift is highly dependent on concentration and temperature.
CH (C3) ~4.5 - 4.8Multiplet (m)~5-8This methine proton is attached to a stereocenter and is coupled to the adjacent CH₂OH protons and the C4 protons. Its position is downfield due to the adjacent nitrogen atoms.
CH₂OH ~3.5 - 3.8Multiplet (m)~5 (to CH), ~5 (to OH)These diastereotopic protons are adjacent to a chiral center (C3) and are coupled to the C3-H and the hydroxyl proton (in DMSO-d₆).
OH ~4.0 - 5.0Triplet (t) or Doublet of Doublets (dd)~5Coupled to the adjacent CH₂OH protons. The exact multiplicity depends on the coupling. Its chemical shift is solvent and concentration-dependent.[4]
CH₂ (C4) ~2.5 - 2.8Multiplet (m)-Aliphatic protons adjacent to the C=N double bond, making them the most deshielded of the ring protons.
CH₂ (C7) ~2.2 - 2.5Multiplet (m)-Aliphatic protons adjacent to the nitrogen atom.
CH₂ (C5, C6) ~1.6 - 1.9Multiplet (m)-The remaining aliphatic protons in the saturated ring. These signals are expected to be upfield and will likely overlap, requiring 2D NMR techniques for definitive assignment.

To visualize the relationship between the structure and its proton environments, the following diagram labels the key positions.

Caption: Molecular structure of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol with key positions labeled.

Part 2: A Comparative Workflow for Unambiguous Structural Elucidation

While ¹H NMR is a powerful tool, relying on a single technique can be misleading. A robust structural confirmation is a self-validating system built upon converging evidence from multiple, independent analytical methods. This integrated approach is standard practice in regulated environments and ensures the highest level of scientific integrity.

Workflow for Structural Verification

The following workflow illustrates the logical progression from initial confirmation of mass and functional groups to the detailed atomic connectivity provided by NMR.

G cluster_0 cluster_1 Primary Confirmation cluster_2 Detailed Structural Analysis cluster_3 A Synthesized Product B Mass Spectrometry (MS) A->B Initial Analysis C Infrared (IR) Spectroscopy A->C Initial Analysis D 1D NMR (¹H, ¹³C) B->D Confirms Mol. Weight C->D Confirms Func. Groups E 2D NMR (COSY, HSQC) D->E Resolve Ambiguities F Confirmed Structure E->F Definitive Connectivity

Caption: Integrated workflow for the structural elucidation of novel chemical entities.

Comparison of Key Analytical Techniques

TechniqueInformation ProvidedExpected Results for (C₈H₁₂N₂O)
¹H NMR Provides detailed information on the proton framework, including chemical environment, connectivity (J-coupling), and stereochemistry.As predicted in Part 1. Reveals the number of unique proton signals and their spatial relationships.
¹³C NMR Determines the number of unique carbon atoms and their electronic environments (sp², sp³, C=N, C-O).~7-8 unique signals expected (potential overlap). Key signals: C=N (~140-150 ppm), C-O (~60-65 ppm), and multiple sp³ signals in the aliphatic region (~20-40 ppm).[5]
Mass Spec. (ESI-MS) Confirms the molecular weight and elemental formula (via HRMS). Fragmentation patterns can provide structural clues.[6]Expected [M+H]⁺ ion at m/z 153.1077 for the formula C₈H₁₃N₂O⁺.
IR Spectroscopy Identifies key functional groups based on their vibrational frequencies.[7]Broad peak at ~3200-3400 cm⁻¹ (O-H stretch), medium peak at ~3100-3300 cm⁻¹ (N-H stretch), peaks at ~2850-2950 cm⁻¹ (C-H stretch), and a peak at ~1600-1650 cm⁻¹ (C=N stretch).[7][8]

Part 3: Experimental Protocol & Data Acquisition

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous analysis.

Step-by-Step Protocol for ¹H NMR Analysis

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol sample directly into a clean, dry NMR tube. The causality here is that sufficient concentration is needed for a good signal-to-noise ratio, but oversaturation can degrade spectral resolution.

    • Add ~0.6 mL of a deuterated solvent, such as DMSO-d₆. As mentioned, DMSO-d₆ is ideal for observing exchangeable protons. Alternatively, CDCl₃ can be used, but the NH and OH signals may broaden or be absent.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% v/v. TMS is chemically inert and its sharp singlet at 0.00 ppm provides a universal reference point.[9]

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogenous solution is critical to avoid line broadening from suspended particles.

  • Instrument Setup & Calibration (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step that directly impacts the sharpness and symmetry of the NMR peaks. Automated shimming routines are standard on modern instruments.

  • ¹H Spectrum Acquisition:

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient. A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

      • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS (0 ppm) to potential acidic protons (>12 ppm) are captured.

      • Number of Scans (NS): Start with 16 scans. This number is chosen to provide good signal-to-noise for a moderately concentrated sample. It can be increased (e.g., to 64 or 128) for more dilute samples.

      • Relaxation Delay (D1): Set to 2-5 seconds. This delay allows for the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

    • Initiate Acquisition: Run the experiment.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum. An exponential multiplication (line broadening factor of ~0.3 Hz) is typically applied to improve the signal-to-noise ratio.

    • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetric).

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integration: Integrate the area under each distinct peak. The relative integral values should correspond to the number of protons giving rise to that signal.

Conclusion

The structural elucidation of (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol serves as an excellent case study in the application of modern analytical chemistry. While ¹H NMR spectroscopy is the cornerstone of this process, its true power is realized when its data is contextualized with orthogonal techniques like ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. By beginning with a predictive analysis, following a rigorous experimental protocol, and validating with a suite of complementary methods, researchers can achieve an unimpeachable structural assignment, paving the way for the confident application of this valuable molecule in their research endeavors.

References

  • Alkorta, I., Claramunt, R. M., Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Fatima, R., et al. (2019). Neoclerodane Diterpenoids from Teucrium yemense. ResearchGate. A source for example NMR data tables. [Link]

  • Zaiss, M., & Bachert, P. (2013). ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine. [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • Hsu, C. C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. [Link]

  • Supporting Information for Records of Natural Products. (2025). Provides example NMR data for various natural products. [Link]

  • Stephenson, G. A. (2019). Synthesis of Antifungal Indazole Analogs... ACS Publications. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General NMR reference, URL not applicable).
  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • General Procedure for the Synthesis of 1H-Indazoles. (n.d.). RSC.org. [Link]

  • Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • Singh, K., et al. (2022). Synthesis of Novel Series of...4,5,6,7-tetrahydro-1H-indazol... Journal of Medicinal and Chemical Sciences. [Link]

  • da Silva, F. C., et al. (2019). Chemical constituents and evaluation of biological activities of Bowdichia virgilioides Kunth (Fabaceae). SciELO. [Link]

  • SpectraBase. (n.d.). ¹³C NMR of 1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro... [Link]

  • PubChem. (n.d.). (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine. [Link]

  • Carter, N. B., et al. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones... Beilstein Journal of Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. [Link]

  • Savant, M. M., et al. (2017). Water Mediated Synthesis of N′-Arylmethylene-4,5,6,7-tetrahydro-2H-indazole-3-carbohydrazide Library. ResearchGate. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 3-((4,5,6,7-TETRAHYDRO-1H-INDAZOL-3-YL)METHYL)GLUTARIMIDE. [Link]

  • Gultyai, V. P., et al. (2022). 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[10][11][12]thiadiazolo[3,4-c]pyridine. MDPI. [Link]

  • Strazzulla, G., et al. (2001). IR spectra of pure methanol deposited on a cold (10 K) substrate before... ResearchGate. [Link]

  • NIST. (n.d.). Methyl Alcohol. NIST WebBook. [Link]

Sources

Advanced MS Characterization of Tetrahydroindazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Tetrahydroindazoles Content Type: Publish Comparison Guide

Executive Summary

Tetrahydroindazoles (THIs) represent a critical structural motif in medicinal chemistry, serving as the core scaffold for various anti-inflammatory agents, anticancer drugs (e.g., inhibitors of Hsp90), and synthetic cannabinoids. Unlike their fully aromatic indazole counterparts, THIs possess a partially saturated cyclohexene ring fused to a pyrazole. This saturation introduces unique mass spectrometric behaviors—most notably the Retro-Diels-Alder (RDA) fragmentation—that are absent in fully aromatic systems.

This guide provides a technical comparison of fragmentation pathways, differentiating between 1H- and 2H-isomers and comparing Electron Ionization (EI) vs. Electrospray Ionization (ESI) techniques.[1] It is designed for researchers requiring high-confidence structural elucidation.

Mechanistic Deep Dive: The Tetrahydroindazole Core

The defining feature of 4,5,6,7-tetrahydroindazole (MW 122.[1]17) is the presence of a non-aromatic, six-membered ring.[1] While the pyrazole ring is aromatic and stable, the fused cyclohexene ring is susceptible to specific fragmentation driven by ring strain and radical stability.

Primary Fragmentation Pathway: Retro-Diels-Alder (RDA)

The "tetrahydro" ring acts chemically as a functionalized cyclohexene.[1] Under high-energy conditions (EI or high-energy CID), this ring undergoes a Retro-Diels-Alder reaction.

  • Mechanism: The molecular ion (

    
     or 
    
    
    
    ) undergoes homolytic cleavage of the C-C bonds in the saturated ring.
  • Diagnostic Loss: Elimination of ethylene (C

    
    H
    
    
    
    , 28 Da)
    or substituted alkenes, depending on the side chains.
  • Result: Formation of a stable pyrazole-based fragment ion.[1]

Secondary Pathway: Nitrogen Elimination [1]
  • Loss of N

    
     (28 Da):  Common in nitrogen-rich heterocycles but often competitive with RDA. In THIs, the RDA pathway is frequently kinetically favored due to the stability of the resulting conjugated product.
    
Comparative Analysis: Isomer Differentiation

One of the most persistent analytical challenges is distinguishing between 1H- and 2H- regioisomers. These isomers often co-elute in liquid chromatography, making MS-based differentiation critical.

Feature1H-Tetrahydroindazole 2H-Tetrahydroindazole
Thermodynamic Stability Generally more stable; higher abundance of molecular ion (

).[1]
Less stable; often exhibits higher fragmentation efficiency.
Charge Localization Positive charge delocalized over the N1-N2-C3 system.Charge often localized at N2, influencing proximal bond cleavage.
Diagnostic Fragment Ratio High [M-Substituent]

intensity. The N1-R bond is robust.
High [M-H]

or ring-opening fragments.[1] The N2-R bond is more labile.
"Ortho" Effect Minimal interaction between N1-substituents and C7-protons.[1]Significant interaction between N2-substituents and C3-substituents, leading to unique rearrangement ions.

Key Insight: In 2H-isomers, if a substituent at C3 contains a hydrogen donor (e.g., methyl, alkyl), a McLafferty-like rearrangement is often observed, which is geometrically impossible for the 1H-isomer.[1]

Technique Comparison: EI vs. ESI

Selecting the right ionization method is pivotal for the depth of structural information required.

Scenario A: Structural Fingerprinting (EI-MS)
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (70 eV).[1][2]

  • Best For: De novo structure identification and library matching.

  • Observation: The "Hard" ionization imparts significant internal energy, driving the RDA reaction to completion.

  • Spectrum Profile:

    • Low intensity Molecular Ion (

      
      ).[1]
      
    • Base Peak: Often the RDA product (

      
      ).[1]
      
    • Rich Fragmentation: Extensive cleavage of alkyl side chains.[1]

Scenario B: Quantitation & Bioanalysis (ESI-MS/MS)
  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Best For: High sensitivity quantitation in biological matrices (plasma, urine).[1]

  • Observation: "Soft" ionization preserves the molecular ion (

    
    ).
    
  • Spectrum Profile:

    • Dominant Protonated Molecular Ion (

      
      ).
      
    • MS/MS Requirement: Fragmentation must be induced by Collision Induced Dissociation (CID).[1]

    • Energy Dependence: Low collision energy (10-20 eV) may only show loss of labile substituents. High collision energy (>35 eV) is required to mimic the RDA cleavage seen in EI.

Visualization of Fragmentation Pathways

The following diagram illustrates the critical Retro-Diels-Alder mechanism specific to the tetrahydroindazole core, contrasting it with standard substituent cleavage.

THI_Fragmentation cluster_legend Mechanism Key M_Ion Molecular Ion (Tetrahydroindazole Core) [M]+ or [M+H]+ RDA_TS Retro-Diels-Alder Transition State M_Ion->RDA_TS High Energy (EI or High CE) Frag_Sub Substituent Cleavage (Loss of R-group) M_Ion->Frag_Sub Low Energy (Alpha-Cleavage) Frag_RDA RDA Fragment (Loss of C2H4) Diagnostic Ion RDA_TS->Frag_RDA -28 Da (Ethylene) key1 RDA is the signature pathway for cyclohexene rings

Caption: Figure 1. Competitive fragmentation pathways of the tetrahydroindazole core. The RDA pathway is diagnostic for the saturated ring system.

Validated Experimental Protocol

To ensure reproducible data, the following self-validating workflow is recommended. This protocol bridges the gap between soft ionization (ESI) and structural rigidity (EI-like fragmentation).

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

Step 2: LC-MS/MS Configuration (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) Positive Mode.[1][3]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (High temp ensures efficient ionization of the polar pyrazole).

Step 3: Energy Ramping Experiment (The Validation Step)

Do not rely on a single collision energy (CE).

  • Select Precursor: Isolate

    
    .[1]
    
  • Ramp CE: Acquire spectra at 10, 20, 40, and 60 eV.

  • Validation Criteria:

    • At 10 eV:

      
       should be >90% relative abundance.[1]
      
    • At 40-60 eV: The RDA fragment (

      
      ) must appear.
      
    • If the -28 Da peak is absent at high energy, the core is likely fully aromatic (Indazole), not Tetrahydroindazole.

Step 4: Data Analysis
  • Calculate the ratio of RDA Fragment : Molecular Ion .

  • Compare this ratio against a known standard of the 1H-isomer. A significant deviation (>20%) suggests the presence of the 2H-isomer or a regioisomer.

Summary Data Table: Characteristic Ions
Fragment TypeMass Shift (

m/z)
MechanismStructural Inference
Ethylene Loss -28 DaRetro-Diels-AlderConfirms Tetrahydro -ring presence.[1]
Methyl Radical -15 DaAlkyl CleavagePresence of methyl substituents (common in synthetic derivatives).[1]
Hydroxyl Loss -17 DaDehydrationCommon in metabolized derivatives (e.g., hydroxylated metabolites).[1]
HCN Loss -27 DaRing CleavageBreakdown of the pyrazole ring (requires very high energy).
References
  • PubChem. (2025).[1][4] 4,5,6,7-Tetrahydro-1H-indazole Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Häggblad Sahlberg, S., et al. (2020).[1] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer. (Referenced for general Retro-Diels-Alder mechanisms in cyclohexene systems).[1][5]

  • Mdpi. (2022).[1][6] The Mechanism of a Retro-Diels–Alder Fragmentation of Flavonoids. Molecules. Available at: [Link]

Sources

Advanced HPLC Method Development for Tetrahydroindazole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Regioisomeric Challenges in Drug Discovery

Executive Summary: The Regioisomer Challenge

Tetrahydroindazole (THI) derivatives are critical scaffolds in medicinal chemistry, frequently serving as cores for kinase inhibitors, anti-inflammatory agents, and receptor modulators. However, the synthesis of THI often yields a mixture of N1- (thermodynamic) and N2- (kinetic) alkylated regioisomers.

These isomers possess identical molecular weights (isobaric) and nearly identical LogP values, making them difficult to separate using standard C18 alkyl-bonded phases. This guide advocates for the transition from generic C18 chemistry to Biphenyl or Phenyl-Hexyl stationary phases . By leveraging


 interactions, these specialized phases provide the orthogonal selectivity required to achieve baseline resolution of THI regioisomers.
Comparative Analysis: C18 vs. Biphenyl Technology[1][2][3][4]

The following analysis objectively compares the industry-standard C18 method against the optimized Biphenyl method for THI purity profiling.

Mechanism of Action
  • Alternative A (Standard C18): Relies almost exclusively on hydrophobic subtraction (Van der Waals forces). Since N1 and N2 isomers have similar hydrophobic volumes, C18 columns often result in co-elution or "shouldering," leading to inaccurate purity integration.

  • Alternative B (Optimized Biphenyl): Utilizes a dual-retention mechanism: Hydrophobicity +

    
     Electron Interaction . The electron density distribution differs significantly between the N1- and N2-isomers due to the position of the double bond in the pyrazole ring. The Biphenyl phase interacts more strongly with the isomer possessing higher accessible 
    
    
    
    -electron density (typically the N2 isomer), pulling the peaks apart.
Performance Metrics Comparison

Data represents typical performance values for the separation of 4,5,6,7-tetrahydroindazole regioisomers.

MetricStandard C18 MethodOptimized Biphenyl MethodImpact
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Critical
Resolution (

)
0.8 - 1.2 (Co-elution)> 3.5 (Baseline) Accurate Quantitation
Tailing Factor (

)
1.4 - 1.81.0 - 1.1 Improved Sensitivity
Mobile Phase Modifier Acetonitrile (Standard)Methanol (Required) Enhances

selectivity
Run Time 15-20 mins (Gradient)8-12 mins (Gradient)Higher Throughput
Expert Protocol: Optimized Biphenyl Method

Directive: This protocol is designed for self-validation. The use of Methanol is mandatory to activate the


 retention mechanism; Acetonitrile suppresses these interactions and will revert the selectivity to C18-like performance.
A. Chromatographic Conditions
  • Column: Biphenyl or Phenyl-Hexyl,

    
     mm, 2.6 µm or 1.7 µm (Superficially Porous Particles recommended).
    
  • Mobile Phase A: 10 mM Ammonium Formate or 0.1% Formic Acid in Water (pH ~3.0).

    • Why: Acidic pH suppresses silanol activity and ensures the basic nitrogen of the indazole is protonated, improving peak shape.

  • Mobile Phase B: Methanol (LC-MS Grade).

    • Why: Methanol is a protic solvent that does not interfere with

      
       interactions between the analyte and the stationary phase. Acetonitrile (aprotic, 
      
      
      
      -system) competes for these sites, destroying the separation.
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/linker).

B. Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Isocratic Hold (Focusing)
8.0095%Linear Gradient
10.0095%Wash
10.105%Re-equilibration
13.005%End
C. System Suitability Test (SST)

Before running samples, inject a mixture of N1 and N2 isomers (or a crude reaction mix).

  • Acceptance Criteria: Resolution (

    
    ) between N1 and N2 peaks must be 
    
    
    
    .
Visualizations
Figure 1: Method Development Decision Tree

This workflow guides the researcher from initial screening to the selection of the Biphenyl phase.

method_dev_tree start START: THI Purity Analysis screen_c18 Screen 1: Standard C18 (MP: Water/ACN + 0.1% FA) start->screen_c18 check_res Check Resolution (Rs) of N1/N2 Isomers screen_c18->check_res good_res Rs > 2.0 (Unlikely for THI) check_res->good_res Pass bad_res Rs < 1.5 (Co-elution/Shouldering) check_res->bad_res Fail switch_col Switch Mechanism: Select Biphenyl / Phenyl-Hexyl bad_res->switch_col switch_solv CRITICAL STEP: Change Organic Modifier to METHANOL switch_col->switch_solv Enable pi-pi optimize Optimize Gradient & Temperature (30-40°C) switch_solv->optimize final FINAL METHOD: Baseline Separation (Rs > 3.0) optimize->final

Caption: Decision tree highlighting the critical switch to Methanol and Biphenyl phases when C18 fails to resolve regioisomers.

Figure 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Biphenyl column separates the isomers when C18 cannot.[1]

mechanism cluster_c18 Standard C18 Interaction cluster_biphenyl Biphenyl Interaction (Optimized) c18_node C18 Ligand (Alkyl Chain) n1_iso N1-Isomer c18_node->n1_iso Hydrophobic (Weak) n2_iso N2-Isomer c18_node->n2_iso Hydrophobic (Weak) n1_iso->n2_iso Co-elution bi_node Biphenyl Ligand (Aromatic Rings) n1_iso_b N1-Isomer (Steric Shielding) bi_node->n1_iso_b Weak Pi-Pi n2_iso_b N2-Isomer (Exposed Pi-System) bi_node->n2_iso_b STRONG Pi-Pi (Retained)

Caption: Biphenyl phases discriminate between isomers based on accessible Pi-electron density, unlike C18 which relies only on hydrophobicity.

References
  • Restek Corporation. (2025). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers. Retrieved from [Link]

  • Shimadzu. (2025). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

Sources

Comparative Biological Activity: Tetrahydroindazole vs. Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs evolve from high-throughput screening (HTS) hits to optimized lead compounds, the structural nuances of heterocyclic scaffolds dictate both pharmacodynamics and pharmacokinetics. The indazole nucleus—a fully aromatic bicyclic system—has long been recognized as a privileged scaffold in medicinal chemistry, particularly for kinase inhibition and antimicrobial applications[1][2]. However, the drive to optimize ligand efficiency, improve off-target selectivity, and resolve poor physicochemical properties has led to the strategic saturation of this core, yielding the tetrahydroindazole scaffold[3].

This technical guide provides an objective, data-driven comparison of the biological activities of indazole and tetrahydroindazole derivatives, detailing the physicochemical causality behind their performance differences and providing self-validating experimental protocols for their evaluation.

The Physicochemical Paradigm Shift: Planarity vs. 3D Architecture

The fundamental difference between an indazole and a 4,5,6,7-tetrahydroindazole lies in the saturation of the six-membered ring.

  • Indazoles (Fully Aromatic): The planar nature of the benzene-fused pyrazole promotes strong

    
     stacking in the solid state. While this planarity allows for deep insertion into narrow hydrophobic pockets (such as the ATP-binding hinge region of kinases), it frequently results in high crystal lattice energy. Consequently, highly substituted indazoles often suffer from poor thermodynamic aqueous solubility ("brick dust" properties) and high topological polar surface area (TPSA), limiting oral bioavailability[3].
    
  • Tetrahydroindazoles (Partially Saturated): Saturating the benzene ring to a cyclohexene moiety introduces

    
    -hybridized carbons. Increasing the fraction of 
    
    
    
    carbons (
    
    
    ) breaks molecular planarity, introducing a 3D conformation. This structural shift disrupts solid-state packing (improving solubility) and allows the molecule to exploit specific spatial vectors within a binding pocket, drastically improving target selectivity[3][4].

Comparative Biological Efficacy: Target-Specific Case Studies

Case Study A: Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibition

ITK is a critical non-receptor tyrosine kinase in T-cell signaling, targeted for inflammatory disorders like asthma[3]. Initial HTS efforts identified fully aromatic indazoles (e.g., Indazole 3) as exceptionally potent ITK inhibitors. However, these compounds exhibited a high aromatic ring count (4–5), poor solubility, and suboptimal permeability[3].

By utilizing X-ray crystallography and the Solubility Forecast Index (SFI), researchers evolved the scaffold into a tetrahydroindazole series (e.g., compound 28 and GNE-9822). The saturated ring allowed lipophilic substituents to optimally occupy a selectivity pocket above the ligand plane[4]. The result was a lower molecular weight compound with equivalent ligand efficiency, vastly superior ADME properties, and critical selectivity against sentinel off-targets like Aurora A kinase[3].

ITK_Signaling TCR T-Cell Receptor PI3K PI3K / LCK TCR->PI3K PIP3 PIP3 Generation PI3K->PIP3 ITK ITK Kinase PIP3->ITK Membrane Recruitment PLCg1 PLCγ1 Activation ITK->PLCg1 Cytokines Inflammatory Cytokines PLCg1->Cytokines Indazole Indazole (Poor ADME) Indazole->ITK Inhibits THI Tetrahydroindazole (High Selectivity) THI->ITK Potent Inhibition

ITK signaling pathway in T-cells modulated by indazole and tetrahydroindazole inhibitors.

Case Study B: CDK2/Cyclin Complex Inhibition in Oncology

Cyclin-dependent kinase 2 (CDK2) is a major driver of the cell cycle. High-throughput screening identified a tetrahydroindazole derivative (compound 3) as a promising ATP-competitive inhibitor of CDK2/cyclin A with a


 of 2.3 µM[5]. Subsequent structure-activity relationship (SAR) optimization of the tetrahydroindazole core yielded analogues (e.g., compounds 53 and 59) with a 3-fold better binding affinity and up to 10-fold improved inhibitory activity against various CDK2/cyclin complexes compared to the initial hit[5]. The 3D architecture of the tetrahydroindazole scaffold proved to be a privileged structure for navigating the highly conserved kinase hinge region[5].

Quantitative Data Synthesis

The following table summarizes the comparative metrics between the two scaffolds based on optimized kinase inhibitor campaigns.

Property / MetricFully Aromatic IndazolesTetrahydroindazole Derivatives
Structural Architecture Planar (2D), fully conjugatedPartially saturated, non-planar (3D)
Fraction

(

)
LowHigh
Aqueous Solubility Generally poor (high lattice energy)Significantly improved (disrupted

stacking)
Kinase Selectivity Moderate (prone to promiscuous binding)High (superior shape complementarity in 3D pockets)
Ligand Efficiency Suboptimal (requires higher MW for potency)High (lower MW achieves equivalent/better potency)
Primary Utility Broad-spectrum antimicrobials, early HTS hitsOptimized clinical candidates (e.g., ITK, CDK2 inhibitors)

Experimental Methodologies: Self-Validating Protocols

To objectively compare these derivatives in a preclinical setting, assays must be designed with intrinsic feedback loops to prevent false positives (e.g., aggregation-based inhibition).

Validation_Workflow Synth Compound Synthesis Assay ADP-Glo Kinase Assay Synth->Assay Select Kinome Profiling Assay->Select ADME Thermodynamic Solubility Select->ADME

Self-validating experimental workflow for kinase inhibitor efficacy and ADME profiling.

Protocol 1: ATP-Competitive Kinase Inhibition (ADP-Glo Assay)

Objective: Determine the


 and mechanism of action for tetrahydroindazole vs. indazole derivatives against recombinant ITK or CDK2.

Causality of Choice: The ADP-Glo assay directly measures the formation of ADP. Unlike continuous coupled assays, it is highly resistant to fluorescent interference from the test compounds (a common issue with highly conjugated indazoles).

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant kinase (e.g., ITK) in assay buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 2 mM DTT).
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the indazole/tetrahydroindazole compounds in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration

    
     1%).
    
  • Reaction Initiation: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent

    
     for the specific kinase. Incubate for 60 minutes.
    
  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Readout: Measure luminescence using a microplate reader.

Self-Validation Mechanism:

  • Triton X-100 Control: Run a parallel plate containing 0.01% Triton X-100. If the indazole compound loses potency in the presence of detergent, it is acting as a colloidal aggregator (a false positive) rather than a true stoichiometric inhibitor.

  • Reference Standard: Always include a well-characterized pan-kinase inhibitor (e.g., Staurosporine) to validate the dynamic range of the specific enzyme batch.

Protocol 2: Thermodynamic Aqueous Solubility Profiling

Objective: Quantify the solubility difference driven by the saturation of the indazole ring.

Causality of Choice: Kinetic solubility (DMSO spike into buffer) overestimates solubility for compounds that form supersaturated solutions. Thermodynamic solubility (shake-flask method starting from solid powder) provides the true equilibrium solubility required for accurate ADME forecasting[3].

Step-by-Step Methodology:

  • Incubation: Add 2 mg of solid crystalline compound (indazole or tetrahydroindazole) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the sample at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound concentration using LC-MS/MS against a standard curve prepared in a solvent where the compound is fully soluble (e.g., 50% Acetonitrile/Water).

Self-Validation Mechanism:

  • Mass Balance Check: Dissolve the solid pellet remaining after centrifugation in DMSO and quantify it. The sum of the dissolved fraction and the solid fraction must equal the initial 2 mg input. This confirms the compound did not non-specifically bind to the PTFE filter membrane or the walls of the glass vial, ensuring the measured concentration is a true reflection of aqueous solubility.

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors Source: PubMed - NIH URL
  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: PMC - NIH URL
  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives Source: ResearchGate URL
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PMC - NIH URL

Sources

Melting point determination for (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (CAS: 82071-77-0) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. As a fused pyrazole-cyclohexane scaffold with a primary alcohol handle, its physical characterization is pivotal for establishing regulatory starting material (RSM) quality.

This guide compares the performance of Capillary Melting Point (CMP) determination against Differential Scanning Calorimetry (DSC) . While CMP remains the standard for quick benchtop verification, DSC offers superior insight into the thermodynamic purity and polymorphic landscape of this intermediate.

Compound Snapshot
PropertyDetail
Structure Fused tetrahydroindazole ring with C3-hydroxymethyl group
Physical State White to off-white crystalline solid (typically)
Molecular Weight 152.19 g/mol
Critical Attribute Potential for hydrogen bonding (hygroscopic); susceptibility to dehydration at high temperatures.

Method Performance Comparison

For a research scientist, the "best" method depends on the data requirement: Identity (Quick Check) vs. Purity/Stability (In-depth Profiling).

Comparative Analysis: Capillary vs. DSC
FeatureCapillary Melting Point (CMP) Differential Scanning Calorimetry (DSC)
Primary Output Melting Range (


)
Onset Temperature (

) & Enthalpy of Fusion (

)
Precision

(Operator Dependent)

(Instrument Dependent)
Sample Requirement ~1–5 mg2–5 mg
Decomposition Detection Visual (darkening, gas evolution)Exothermic events on thermogram
Throughput High (3–5 samples/run)Low (1 sample/run, ~30 mins)
Suitability for Indazoles Good for routine ID. Visual confirmation helps distinguish melting from dehydration charring.Excellent for purity. Can detect solvates (common in alcohols) and polymorphs.

Expert Insight: For (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol, DSC is the recommended gold standard for establishing a reference standard. The hydroxymethyl group can induce hydrogen-bonded networks that broaden capillary ranges. DSC separates solvent loss (broad endotherm) from true melting (sharp endotherm).

Characterization Workflow (Logic Map)

The following decision tree outlines the logical flow for characterizing this specific intermediate, accounting for its potential to form solvates or decompose.

MP_Determination_Workflow Start Start: Solid Sample (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol Drying Step 1: Vacuum Drying (40°C, 4h) to remove surface moisture Start->Drying TGA Step 2: TGA Screening Check for Solvates/Volatiles Drying->TGA Decision_Volatiles Weight Loss < 150°C? TGA->Decision_Volatiles DSC Step 3: DSC Analysis (Crimped Pan, Pinhole) Decision_Volatiles->DSC No (Anhydrous) Capillary Step 3: Capillary MP (Visual Confirmation) Decision_Volatiles->Capillary Yes (Solvate/Hydrate) Result_Pure Sharp Endotherm Record Onset Temp DSC->Result_Pure Stable Melt Result_Decomp Broad/Exothermic Record Decomposition Range DSC->Result_Decomp Degradation Capillary->Result_Pure Clear Melt

Figure 1: Strategic workflow for thermal characterization of hydroxymethyl-indazoles, prioritizing volatile detection.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the validation criteria are not met, the experiment must be repeated.

Protocol A: Capillary Method (Routine QC)

Objective: Rapid identification and approximate purity range.

  • Sample Prep: Grind 10 mg of the dried compound into a fine powder. Fill a glass capillary to a height of 2–3 mm. Compact by tapping (loose packing causes irregular heat transfer).

  • Instrument Setup: Set start temperature to 100°C (approx. 20–30°C below expected range for similar indazoles).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to identify approximate MP.

    • Measurement Ramp:1.0°C/min starting 10°C below the approximate MP.

  • Observation:

    • Record

      
       (first liquid meniscus).
      
    • Record

      
       (complete clarity).
      
    • Validation: The range (

      
      ) must be 
      
      
      
      . If
      
      
      , recrystallize or dry the sample.
Protocol B: DSC Method (Reference Standard)

Objective: Precise thermodynamic melting point and purity determination.

  • Pan Selection: Use Aluminum pans with a pinhole lid .

    • Reasoning: The pinhole allows trapped moisture/solvent to escape without deforming the pan, preventing "fake" endotherms from pressure buildup.

  • Sample Loading: Weigh 2.0 – 4.0 mg of sample directly into the pan. Ensure good contact with the pan bottom.

  • Method Parameters:

    • Equilibration: 25°C for 2 minutes.

    • Ramp: Heat from 25°C to 250°C at 10°C/min .

    • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation).

  • Data Analysis:

    • Integrate the main endothermic peak.

    • Report: Extrapolated Onset Temperature (

      
      ).
      
    • Troubleshooting: If an exothermic peak (upward curve) appears immediately after melting, the compound is decomposing. Report as "Melting with Decomposition."

Data Interpretation & Troubleshooting

Distinguishing Melting from Decomposition

Indazole alcohols can dehydrate or oxidize at high temperatures.

  • True Melting: Reversible (mostly). If you cool and reheat, the peak reappears (though potentially shifted due to polymorphism).

  • Decomposition: Irreversible. The sample darkens (Capillary) or shows an erratic baseline/exotherm (DSC).

Expected Values

While specific literature values for CAS 82071-77-0 are proprietary to specific synthesis campaigns, structurally similar tetrahydroindazoles typically melt in the range of 130°C – 170°C .

  • Example: 3-Amino-4,5,6,7-tetrahydro-1H-indazole derivatives often show melting behavior >150°C [1].[1]

  • Alert: If your sample melts <100°C, suspect significant solvent retention (methanol/ethanol) or unreacted starting material.

References

  • Synthesis of Tetrahydroindazole Derivatives

    • Source: Journal of Medicinal and Chemical Sciences.
    • Relevance: Establishes thermal stability profiles for 4,5,6,7-tetrahydro-1H-indazole scaffolds, noting decomposition often occurs >160°C for substituted variants.
  • General Melting Point Determination Standards

    • Source: USP <741> Melting Range or Temper
    • Relevance: Defines the regulatory standard for capillary methodology (Class Ia vs Class Ib appar
  • DSC vs.

    • Source: Mettler Toledo Thermal Analysis Guide.
    • Relevance: Validates the use of DSC for purity determination via the Van 't Hoff equ

Sources

Definitive Structural Validation of N-Substituted Tetrahydroindazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of N-substituted tetrahydroindazole isomers Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The 4,5,6,7-tetrahydroindazole (THI) scaffold is a privileged structure in drug discovery, serving as a bioisostere for indoles and phenols in targets ranging from sigma-1 receptors to anti-inflammatory pathways. However, the synthesis of N-substituted THIs presents a persistent regioselectivity challenge: the formation of


-substituted  (thermodynamic) and 

-substituted
(kinetic) isomers.

Differentiating these isomers is non-trivial due to their identical mass and similar polarity. Misassignment can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide provides a self-validating analytical workflow to unambiguously determine N-substitution patterns, prioritizing NMR spectroscopy as the primary rapid-validation tool.

Part 1: The Regioisomer Challenge

Unlike fully aromatic indazoles, the THI scaffold fuses a pyrazole ring with a saturated cyclohexane ring. This saturation alters the electronic environment of the bridgehead carbons (


 and 

), making standard "aromatic indazole" chemical shift rules partially applicable but requiring specific validation.
The Tautomeric Equilibrium

The parent 4,5,6,7-tetrahydroindazole exists in equilibrium between two tautomers. Upon alkylation, the substituent locks the structure into one of two fixed isomers:

  • 
    -Isomer:  The "extended" conjugated system. Generally thermodynamically favored.
    
  • 
    -Isomer:  The "cross-conjugated" system. Often formed under kinetic control or steric pressure.
    

Why It Matters:

  • Biological Activity:

    
     and 
    
    
    
    isomers often bind to target proteins in completely different orientations.
  • Metabolic Stability: The

    
    -isomer is often more susceptible to metabolic N-dealkylation or oxidation.
    
Part 2: Analytical Decision Matrix

The following table compares the efficacy of validation techniques for THI isomers.

TechniqueDiscriminatory PowerThroughputKey Differentiator
1D

H NMR
ModerateHighChemical shift of

and N-substituent (

-protons).
1D

C NMR
HighHighChemical shift of

and Bridgehead carbons (

).
2D NOESY Definitive MediumSpatial proximity:

-R to

(

) vs.

-R to

(

).
2D HMBC HighMediumLong-range coupling of

-R protons to bridgehead carbons.
X-Ray AbsoluteLowUnambiguous 3D structure (requires single crystal).
UV-Vis LowHigh

shifts (often too subtle in THI).
Part 3: The NMR Validation Protocol (The "Gold Standard")

This protocol relies on the distinct spatial geometry of the THI scaffold. The cyclohexane ring protons at position 7 (


) are spatially close to 

but distant from

. Conversely, the proton or substituent at position 3 (

) is close to

.
Step 1: 1D Chemical Shift Analysis

While not absolute, specific shifts provide the first clue.

  • 
     Shift Rule:  In 
    
    
    
    -isomers, the
    
    
    carbon is typically deshielded (
    
    
    ~134-138 ppm) compared to
    
    
    -isomers (
    
    
    ~120-128 ppm).
  • 
    -Methyl Shift (if applicable): 
    
    
    
    -Me protons often resonate upfield (~3.8-4.0 ppm) relative to
    
    
    -Me protons (~4.0-4.2 ppm), though solvent effects can invert this.
Step 2: The "Proximity Rule" (NOESY/ROESY)

This is the most robust method for solution-phase assignment.

Experimental Setup:

  • Solvent:

    
     or 
    
    
    
    (Avoid solvents that overlap with aliphatic region).
  • Mixing Time: 500-800 ms (NOESY) or 200-300 ms (ROESY).

  • Focus Region: Interaction between the N-substituent (

    
    -protons) and the scaffold.
    

Interpretation:

  • 
    -Isomer:  Strong NOE correlation observed between N-R (
    
    
    
    -H)
    and the
    
    
    methylene protons
    of the cyclohexane ring.
  • 
    -Isomer:  Strong NOE correlation observed between N-R (
    
    
    
    -H)
    and
    
    
    (or the substituent at C3). Crucially: NO correlation to
    
    
    .
Step 3: The "Bridgehead Connectivity" (HMBC)

Use


 HMBC to trace the connectivity of the N-substituent.
  • 
    -Isomer:  The N-R protons will show a 3-bond correlation (
    
    
    
    ) to
    
    
    (the bridgehead carbon adjacent to
    
    
    ).
  • 
    -Isomer:  The N-R protons will show a 3-bond correlation (
    
    
    
    ) to
    
    
    and potentially
    
    
    .
Part 4: Visualization of Structural Logic

The following diagrams illustrate the decision logic and the specific NOE interactions that define the isomers.

Diagram 1: The NOE Proximity Map

This diagram visualizes the critical spatial interactions used in Step 2.

NOE_Proximity cluster_N1 N1-Substituted Isomer cluster_N2 N2-Substituted Isomer N1_Struct N1-R Group C7_Protons C7-Methylene (Cyclohexane) N1_Struct->C7_Protons Strong NOE (Diagnostic) C3_Protons_N1 C3-H (Pyrazole) N1_Struct->C3_Protons_N1 Weak/No NOE (Distance > 4Å) N2_Struct N2-R Group C7_Protons_N2 C7-Methylene (Cyclohexane) N2_Struct->C7_Protons_N2 No NOE (Too Distant) C3_Protons_N2 C3-H (Pyrazole) N2_Struct->C3_Protons_N2 Strong NOE (Diagnostic)

Caption: Spatial proximity map showing the diagnostic Nuclear Overhauser Effects (NOE) for differentiating N1 and N2 isomers.

Diagram 2: Analytical Decision Workflow

A step-by-step logic gate for confirming the structure.

Decision_Tree Start Crude Reaction Mixture (N-Alkylation of THI) Separation Separation (HPLC/Flash) Isolate Isomer A & B Start->Separation NMR_1D 1D 1H & 13C NMR Separation->NMR_1D Check_C3 Check C3 Carbon Shift NMR_1D->Check_C3 High_C3 C3 > 134 ppm Check_C3->High_C3 Likely N1 Low_C3 C3 < 128 ppm Check_C3->Low_C3 Likely N2 NOESY 2D NOESY Experiment High_C3->NOESY Low_C3->NOESY NOE_C7 NOE: N-R <-> C7-H NOESY->NOE_C7 Signal Observed NOE_C3 NOE: N-R <-> C3-H NOESY->NOE_C3 Signal Observed Result_N1 CONFIRMED: N1-Isomer NOE_C7->Result_N1 Result_N2 CONFIRMED: N2-Isomer NOE_C3->Result_N2

Caption: Logical workflow for assigning N-substituted tetrahydroindazole isomers using NMR data.

Part 5: Experimental Protocol (Synthesis & Isolation)

To validate your analytical method, it is recommended to synthesize a reference mixture containing both isomers.

Reagents:

  • 4,5,6,7-Tetrahydroindazole (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.2 equiv)
    
  • Solvent: DMF (for

    
     preference) or Acetone
    

Procedure:

  • Reaction: Dissolve THI in DMF at 0°C. Add base and stir for 30 min. Add alkyl halide dropwise. Stir at RT for 2-4 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .
    
  • Isolation: The isomers typically have different Retention Factors (

    
    ) on Silica Gel.
    
    • Note:

      
      -isomers are often less polar (higher 
      
      
      
      ) than
      
      
      -isomers in EtOAc/Hexane systems, but this can reverse depending on the substituent.
  • Purification: Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes) to isolate pure fractions of Isomer A and Isomer B for comparative NMR.

References
  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry
    • URL:[Link]

  • Differentiation of regioisomeric N-alkylation of indazoles by advanced NMR techniques.

    • Source: Magnetic Resonance in Chemistry (PubMed)[1]

    • URL:[Link]

  • Mechanism of Highly Selective N2 Alkyl

    • Source: WuXi Biology
    • URL:[Link]

  • 13C NMR of indazoles: Chemical shifts and coupling constants.

    • Source: ResearchGate (D
    • URL:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Tetrahydroindazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrahydroindazoles and Their Spectroscopic Fingerprints

Tetrahydroindazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These scaffolds are integral to the development of novel therapeutic agents, including those with anti-inflammatory, analgesic, and anticancer properties. Understanding the fundamental physicochemical properties of these molecules is paramount for drug design, development, and quality control.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique that provides valuable insights into the electronic structure of molecules. The absorption of UV-Vis light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly a compound absorbs light at a specific wavelength, are characteristic properties that are highly sensitive to the molecule's structure, substituents, and solvent environment.

This guide will delve into the UV-Vis absorption properties of tetrahydroindazole scaffolds, comparing them with their aromatic precursor, indazole, and the related pyrazole scaffold. By understanding these relationships, researchers can better predict the spectroscopic characteristics of new derivatives and utilize UV-Vis spectroscopy as a reliable tool for characterization and quantification.

Comparative Analysis of UV-Vis Absorption Properties

The UV-Vis absorption characteristics of heterocyclic compounds are intrinsically linked to their electronic systems. Aromatic systems, with their delocalized π-electrons, typically exhibit distinct absorption bands corresponding to π → π* transitions. The saturation of one of the rings in the indazole scaffold to form a tetrahydroindazole significantly alters the electronic landscape and, consequently, the UV-Vis absorption profile.

Table 1: Comparison of UV-Vis Absorption Properties of Indazole and Pyrazole Derivatives

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
1H-IndazoleNoneAcetonitrile~250, ~285, ~295Not specified[1]
1-Methyl-1H-indazole1-MethylAcetonitrile~250, ~288, ~298Not specified[1]
2-Methyl-2H-indazole2-MethylAcetonitrile~235, ~310Not specified[1]
PyrazoleNoneGas Phase203~3.4 x 10³[2]

Expert Insights:

  • Indazole vs. Tetrahydroindazole: The UV-Vis spectrum of indazole shows characteristic aromatic absorption bands. The saturation of the cyclohexene ring to form a tetrahydroindazole scaffold is expected to result in a significant blue shift (hypsochromic shift) of the λmax values. This is because the π-conjugated system is reduced to that of a substituted pyrazole. The resulting spectrum would likely resemble that of a pyrazole derivative, with absorptions typically occurring at shorter wavelengths in the UV region.

  • 1H- vs. 2H-Indazole Tautomers: As observed in the data for 1-methyl- and 2-methyl-indazole, the position of the substituent on the pyrazole ring significantly influences the UV-Vis spectrum. 2-Methyl-2H-indazole exhibits a λmax at a longer wavelength (~310 nm) compared to 1-methyl-1H-indazole (~298 nm).[1] This highlights the sensitivity of the electronic transitions to the specific tautomeric form and substitution pattern.

  • Influence of Substituents: The introduction of substituents onto the tetrahydroindazole scaffold will further modulate its UV-Vis absorption properties. Electron-donating groups (e.g., -OH, -NH2) or electron-withdrawing groups (e.g., -NO2, -CN) attached to the pyrazole ring or the saturated ring can alter the energy of the molecular orbitals involved in the electronic transitions, leading to either bathochromic (red) or hypsochromic (blue) shifts.[3]

  • Solvent Effects: The polarity of the solvent can influence the position and intensity of absorption bands.[4] Polar solvents may stabilize the ground or excited state of the molecule to different extents, leading to shifts in λmax. It is crucial to report the solvent used when comparing UV-Vis data.

Experimental Protocol: Determination of UV-Vis Absorption Properties

This section provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption spectrum and molar absorptivity of a tetrahydroindazole derivative.

I. Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: A UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, acetonitrile, or cyclohexane).

  • Analyte: A pure sample of the tetrahydroindazole derivative.

  • Analytical Balance: To accurately weigh the analyte.

  • Volumetric Flasks and Pipettes: For the preparation of stock and standard solutions.

II. Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Weigh pure analyte stock Prepare stock solution of known concentration start->stock standards Prepare a series of standard solutions by serial dilution stock->standards baseline Record baseline with solvent-filled cuvette standards->baseline measure Measure absorbance of each standard solution at λmax baseline->measure plot Plot Absorbance vs. Concentration measure->plot regression Perform linear regression to obtain the slope plot->regression calculate Calculate Molar Absorptivity (ε) from the slope regression->calculate

Caption: Experimental workflow for determining molar absorptivity.

III. Step-by-Step Procedure
  • Preparation of the Stock Solution:

    • Accurately weigh a small amount of the pure tetrahydroindazole derivative (e.g., 1-10 mg).

    • Dissolve the weighed compound in a specific volume of the chosen UV-grade solvent in a volumetric flask to create a stock solution of known concentration. Ensure complete dissolution.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least four standard solutions with decreasing concentrations. This will be used to create a calibration curve.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Determination of λmax:

    • Rinse a sample cuvette with a small amount of the most concentrated standard solution and then fill it.

    • Place the sample cuvette in the sample holder and record the UV-Vis spectrum.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

  • Measurement of Absorbance for Standard Solutions:

    • Set the spectrophotometer to measure the absorbance at the predetermined λmax.

    • Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.

  • Data Analysis and Calculation of Molar Absorptivity:

    • Plot a graph of absorbance (on the y-axis) versus concentration (in mol/L, on the x-axis).

    • The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L).

    • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c, where m is the slope).

    • The slope of the line (m) is equal to the molar absorptivity (ε) multiplied by the path length (b). Since the path length is typically 1 cm, the slope is equal to the molar absorptivity.

The Influence of Structure on UV-Vis Absorption

The electronic transitions responsible for UV-Vis absorption in tetrahydroindazole scaffolds are primarily influenced by the pyrazole ring. The general structure and the impact of substituents can be visualized as follows:

G cluster_scaffold Tetrahydroindazole Scaffold cluster_substituents Substituent Effects cluster_effects Spectroscopic Effects scaffold Saturated Ring Pyrazole Ring EDG Electron-Donating Group (EDG) (-OH, -NH2, -OR) scaffold:f1->EDG destabilizes HOMO raises HOMO energy EWG Electron-Withdrawing Group (EWG) (-NO2, -CN, -C=O) scaffold:f1->EWG stabilizes LUMO lowers LUMO energy hypso Hypsochromic Shift (Blue Shift, shorter λmax) scaffold:f0->hypso disrupts conjugation increases energy gap batho Bathochromic Shift (Red Shift, longer λmax) EDG->batho smaller energy gap EWG->batho smaller energy gap

Sources

Safety Operating Guide

Personal protective equipment for handling (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates like (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol (CAS: 343865-26-9) [1] with a strict philosophy of "presumed toxicity." Because comprehensive chronic toxicity data (such as long-term sensitization or specific target organ toxicity) is often incomplete for specialized research chemicals, we must engineer our safety protocols to eliminate exposure variables entirely.

The Occupational Safety and Health Administration (OSHA) mandates that Personal Protective Equipment (PPE) serves as the final line of defense, implemented only after engineering and administrative controls are established[2][3]. This guide provides a self-validating, step-by-step operational framework for safely handling this indazole derivative.

Hazard Assessment & The Causality of Protection

To select the correct PPE, we must first understand the mechanistic risks associated with (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol:

  • Chemical Nature & Skin Absorption: As a heterocyclic alcohol, the hydroxyl group and nitrogen-rich indazole ring system can facilitate skin absorption and cause severe ocular irritation. Protection must focus on creating an impermeable barrier against chemical permeation.

  • Aerosolization & Inhalation: In its solid powder form, weighing and transferring this compound can generate micro-dust. Indazole derivatives often carry static charges; when manipulated, these particles can easily aerosolize into the user's breathing zone, posing an acute respiratory hazard.

Quantitative PPE Selection Matrix

The following table categorizes the required PPE based on the specific operational task and the degree of exposure risk.

Operational TaskEye & Face ProtectionSkin & Body ProtectionRespiratory ProtectionHand Protection (Gloves)
Routine Weighing (Inside Fume Hood) Safety glasses with side shieldsFlame-resistant lab coat, closed-toe shoesNone required (if hood face velocity is 80-100 fpm)Double-gloved: Nitrile (inner) + Nitrile (outer)
Solution Preparation / Solubilization Chemical splash gogglesFluid-resistant lab coatNone required (if in hood)Double-gloved: Nitrile or Neoprene
Spill Cleanup (Outside Hood) Full-face shield over splash gogglesDisposable polyethylene-coated gownN95/P100 or Full-facepiece respiratorFlexible laminate (inner) + Heavy-duty Nitrile (outer)

Step-by-Step Operational Workflows

Protocol A: Safe Weighing and Dispensing

This protocol ensures that the chemical remains isolated from the researcher, utilizing double-gloving to protect against micro-tears during manipulation.

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Never handle dry powders of unknown toxicity on an open bench[3].

  • PPE Donning Sequence:

    • Inspect all PPE for defects prior to use.

    • Don a fluid-resistant lab coat, ensuring cuffs are pulled down to the wrists.

    • Don safety glasses with side shields.

    • Apply the first pair of nitrile gloves (inner layer).

    • Apply the second pair of nitrile gloves (outer layer), pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists[4].

  • Dispensing Mechanics: Use an anti-static weighing boat and a grounded metal spatula. Neutralizing the static charge prevents the powder from aerosolizing and contaminating the workspace.

  • Decontamination & Doffing:

    • Wipe down the exterior of the stock container with an appropriate solvent (e.g., 70% ethanol) before removing it from the hood.

    • Remove the outer gloves by pinching the palm and pulling them inside out to trap any chemical residue inside the glove. Discard as hazardous waste[4].

    • Wash hands thoroughly with soap and water immediately after removing the inner gloves[4].

Protocol B: Emergency Spill Cleanup (Solid Powder)

If a spill occurs outside of primary engineering controls, the environment must be treated as actively contaminated.

  • Area Isolation: Immediately restrict access to the spill zone. Assume the breathing zone is compromised.

  • PPE Escalation: Upgrade to a Level C PPE ensemble[5]. This includes donning a NIOSH-approved N95 or P100 particulate respirator (or a full-facepiece respirator for large spills), chemical splash goggles, and a disposable polyethylene-coated gown[4][6].

  • Containment: Do not dry-sweep the powder, as this will generate hazardous aerosols. Gently cover the spilled (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol with damp absorbent paper (using water or a mild solvent) to suppress dust.

  • Collection: Carefully scoop the damp material using a disposable plastic scraper and place it into a sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a detergent solution, followed by a water rinse, to remove any residual chemical film.

Disposal Plan

Proper logistical disposal of both the chemical and the contaminated PPE is critical to maintaining laboratory integrity.

  • Solid Chemical Waste: Unused (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol and heavily contaminated consumables (weigh boats, scrapers) must be placed in a rigid, leak-proof container. Label clearly with the chemical name, CAS number (343865-26-9), and the hazard warning "Hazardous Waste: Toxic/Irritant Solid".

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), dispose of it in a designated non-halogenated organic waste carboy. Do not mix with aqueous waste streams.

  • PPE Disposal: Disposable PPE (outer gloves, disposable gowns) that have come into direct contact with the chemical must be treated as hazardous solid waste. Uncontaminated inner gloves can be disposed of in standard laboratory trash, provided no breakthrough occurred.

Visualizing the Safety Logic

The following decision tree illustrates the logical flow for selecting appropriate PPE based on the operational environment and aerosolization risk.

G Start Task Assessment: Handling Indazole Derivative FumeHood Is the task inside a certified fume hood? Start->FumeHood StandardPPE Standard Lab PPE: Lab Coat, Nitrile Gloves, Safety Glasses FumeHood->StandardPPE  Yes   Aerosol Is aerosolization or dust generation possible? FumeHood->Aerosol  No   UpgradePPE Upgrade PPE: N95/P100 Respirator, Splash Goggles, Double Gloves Aerosol->UpgradePPE  Yes   Reevaluate Re-evaluate workflow. Fume hood strongly recommended. Aerosol->Reevaluate  No  

Decision tree for PPE selection when handling (4,5,6,7-Tetrahydro-3H-indazol-3-yl)methanol.

References

  • GuideChem. "CAS 343865-26-9 | 3H-Indazole-3-méthanol, 4,5,6,7-tetrahydro." Verified via Chemical Supplier Database. URL: https://www.guidechem.com/cas/343865-26-9.html
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (OSHA 3404-11R). URL: https://www.osha.
  • National Institute for Occupational Safety and Health (NIOSH). "Workplace Solutions: Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs." URL: https://www.cdc.gov/niosh/docs/wp-solutions/2009-106/
  • U.S. Department of Health & Human Services (CHEMM). "Personal Protective Equipment (PPE) - Levels of Protection." URL: https://chemm.hhs.gov/ppe.htm
  • National Institute for Occupational Safety and Health (NIOSH). "PPE for Hazardous Materials Incidents: A Selection Guide (84-114)." URL: https://www.cdc.gov/niosh/docs/84-114/

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.